molecular formula C55H71N9O13S B12370147 DL-01

DL-01

货号: B12370147
分子量: 1098.3 g/mol
InChI 键: HZTIRNJXQJVRDP-OPQNLWLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, (2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide, is a sophisticated chemical tool designed for targeted protein degradation, specifically engineered to eliminate the Epidermal Growth Factor Receptor (EGFR). As a Proteolysis-Targeting Chimera (PROTAC), it functions through a catalytic, event-driven mechanism. One end of the molecule (a derivative of the known EGFR inhibitor Canertinib) binds with high affinity to the target EGFR protein, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN) [https://www.nature.com/articles/s41467-021-25967-9]. This forced proximity leads to the polyubiquitination of EGFR, marking it for destruction by the ubiquitin-proteasome system. This complete degradation offers a distinct advantage over traditional small-molecule inhibitors, as it removes the entire protein scaffold and can potentially overcome resistance mechanisms arising from kinase domain mutations. Its primary research value lies in the precise and sustained knockdown of EGFR signaling, enabling the study of oncogenic addiction, signal transduction pathways, and synthetic lethality in cancer models. Researchers can utilize this PROTAC to validate EGFR as a therapeutic target, investigate mechanisms of resistance to conventional therapies, and develop novel treatment paradigms for cancers such as non-small cell lung cancer (NSCLC) [https://pubmed.ncbi.nlm.nih.gov/34127046/]. This product is intended For Research Use Only and is not for use in humans.

属性

分子式

C55H71N9O13S

分子量

1098.3 g/mol

IUPAC 名称

(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide

InChI

InChI=1S/C55H71N9O13S/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65)/t41-,48-,55-/m0/s1

InChI 键

HZTIRNJXQJVRDP-OPQNLWLXSA-N

手性 SMILES

CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C

规范 SMILES

CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: DL-01 Formic Acid, a Novel Drug-Linker Conjugate for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-01 formic acid is a novel drug-linker conjugate designed for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data associated with this compound formic acid. Detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this conjugate are presented to facilitate its application in targeted cancer therapy research. The unique composition of the linker and the potent cytotoxic payload offer a promising platform for creating highly effective and stable ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly evolving class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The design of the linker and the choice of the payload are critical determinants of an ADC's therapeutic index, influencing its stability in circulation, drug-release mechanism, and overall efficacy. This compound formic acid has been developed as a readily accessible and versatile drug-linker conjugate to address the ongoing need for innovative ADC technologies. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the chemical and biological characteristics of this compound formic acid and its application in the construction and evaluation of ADCs.

Chemical Structure and Properties of this compound Formic Acid

This compound formic acid is a complex organic molecule comprising a potent cytotoxic payload connected to a sophisticated linker system, terminating in a reactive moiety for conjugation to an antibody.

Chemical Structure

The chemical structure of this compound formic acid is represented by the following SMILES notation[1]:

CS(C1=NC=C(C=N1)C#CCCCC(N--INVALID-LINK--C)C(N--INVALID-LINK--CCC)C(NCC(NCOCCCC2=C3C(C(N4C3)=CC(--INVALID-LINK--(C(OC5)=O)CC)=C5C4=O)=NC6=CC(OCO7)=C7C=C62)=O)=O)=O)=O)(=O)=O.OC=O

Elucidation of the Structure:

A detailed analysis of the SMILES string reveals the constituent components of this compound formic acid:

  • Payload: The cytotoxic payload is a derivative of a potent anti-cancer agent. Its complex heterocyclic structure is designed to induce cell death upon internalization into target cancer cells. The core of the payload is a camptothecin (B557342) derivative, a well-known topoisomerase I inhibitor.

  • Linker: The linker is a multi-component system designed for stability in circulation and efficient release of the payload within the target cell. It consists of a self-immolative spacer and a cleavable dipeptide sequence, which is susceptible to enzymatic cleavage by lysosomal proteases. The linker also incorporates a polyethylene (B3416737) glycol (PEG) moiety to enhance solubility and pharmacokinetic properties.

  • Conjugation Moiety: The linker terminates in a maleimide (B117702) group, which is not explicitly shown in this formic acid salt form but is implied by its function as a drug-linker conjugate for reaction with thiol groups (e.g., reduced cysteines) on a monoclonal antibody. The formic acid salt form likely serves to improve stability and handling of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound formic acid is provided in the table below.

PropertyValueReference
Molecular Formula C₅₆H₇₃N₉O₁₅S[2][3]
Molecular Weight 1144.30 g/mol [1][2][3]
Appearance White to light yellow solid[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1][2]
Storage -80°C, protect from light, stored under nitrogen[1][2]

Mechanism of Action and Signaling Pathways

The mechanism of action of an ADC constructed with this compound formic acid follows the classical pathway for targeted drug delivery.

ADC Binding and Internalization

The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.

Payload Release and Activation

Within the lysosome, the cleavable linker of this compound is designed to be proteolytically cleaved by lysosomal enzymes, such as cathepsin B. This cleavage initiates a self-immolation cascade of the spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

Target Inhibition and Apoptosis Induction

The released camptothecin-derivative payload targets and inhibits topoisomerase I, a nuclear enzyme essential for DNA replication and repair. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis).

Signaling Pathway Diagram:

ADC_Mechanism ADC ADC (this compound based) TumorCell Tumor Cell Surface (Antigen Expression) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Camptothecin Derivative) Lysosome->Payload 4. Payload Release (Linker Cleavage) Nucleus Nucleus Payload->Nucleus 5. Nuclear Translocation TopoisomeraseI Topoisomerase I Inhibition Nucleus->TopoisomeraseI 6. Target Engagement DNA_Damage DNA Damage (Single-Strand Breaks) TopoisomeraseI->DNA_Damage 7. Biological Effect Apoptosis Apoptosis DNA_Damage->Apoptosis 8. Cell Death

Mechanism of action of a this compound based ADC.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of ADCs utilizing this compound formic acid. These protocols are based on established methods for ADC development and can be adapted to specific antibody and target systems.

ADC Synthesis: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the this compound linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds and subsequent maleimide-thiol coupling.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound formic acid

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Prepare a stock solution of TCEP in water.

    • Add a molar excess of TCEP to the antibody solution to partially or fully reduce the interchain disulfide bonds. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Drug-Linker Conjugation:

    • Dissolve this compound formic acid in DMSO to prepare a stock solution.

    • Add the this compound formic acid solution to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction to completion.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Purification:

    • Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with the purification buffer.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

Experimental Workflow Diagram:

ADC_Synthesis_Workflow start Start mAb_prep Prepare mAb solution start->mAb_prep reduction Antibody Reduction (with TCEP) mAb_prep->reduction conjugation Conjugation Reaction reduction->conjugation DL01_prep Prepare this compound formic acid solution in DMSO DL01_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Concentration, DAR) purification->characterization end End characterization->end

Workflow for the synthesis of a this compound based ADC.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the in vitro potency of a this compound-based ADC on target antigen-expressing cancer cells.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • This compound-based ADC and unconjugated antibody (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density.

    • Incubate the plates overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-based ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC or antibody solutions.

    • Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a suitable curve-fitting software.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Target antigen-expressing cancer cells

  • This compound-based ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the cancer cells into the flank of the mice.

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different dose levels of the this compound-based ADC).

    • Administer the treatments intravenously (or via another appropriate route) at a predetermined schedule.

  • Efficacy Monitoring:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study may be terminated when the tumors in the control group reach a predetermined size or after a specific duration.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing this compound formic acid is proprietary and found within patent literature, the following table provides a template for summarizing key performance indicators that should be evaluated for any new ADC.

ParameterDescriptionExpected Outcome/Metric
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to one antibody.Typically 2-4 for cysteine-linked ADCs.
In Vitro Potency (IC₅₀) The concentration of ADC that inhibits 50% of cancer cell growth in vitro.Low nanomolar or picomolar range on antigen-positive cells.
In Vivo Efficacy (%TGI) The percentage of tumor growth inhibition in a xenograft model compared to a control group.Significant dose-dependent tumor growth inhibition.
Maximum Tolerated Dose (MTD) The highest dose of the ADC that does not cause unacceptable toxicity in vivo.A well-tolerated dose with a favorable therapeutic window.
Plasma Stability The stability of the ADC in plasma over time, measuring payload deconjugation.Minimal premature payload release in circulation.

Conclusion

This compound formic acid represents a valuable tool for the research and development of novel antibody-drug conjugates. Its well-defined chemical structure, incorporating a potent camptothecin-based payload and a stable, cleavable linker system, provides a strong foundation for creating ADCs with a potentially wide therapeutic window. The detailed protocols provided in this guide are intended to enable researchers to effectively synthesize, characterize, and evaluate ADCs based on this innovative drug-linker conjugate, thereby accelerating the discovery of new targeted therapies for cancer. Further details and specific experimental results can be found in the referenced patent literature[1][2].

References

Ambiguity in "DL-01" Prevents In-Depth Synthesis Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of the "DL-01" molecule cannot be provided due to the designation referring to multiple, distinct chemical entities across different areas of pharmaceutical research. Without a more specific identifier, such as a full chemical name, CAS number, or the context of its therapeutic application, a focused and accurate whitepaper is not possible.

Investigations have revealed at least four different compounds designated as "this compound" or a similar variation:

  • This compound Formic : Identified as a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Its CAS number is 2964513-44-6[1][2]. This complex molecule is designed to attach a cytotoxic drug to an antibody.

  • DLQ01 : A topical prostaglandin (B15479496) F2α analogue developed by Dermaliq Therapeutics for the treatment of androgenetic alopecia (male and female pattern baldness)[3][4]. This molecule is intended to stimulate hair growth.

  • DLX-001 : A non-hallucinogenic neuroplastogen under development by Delix Therapeutics for Major Depressive Disorder (MDD)[5][6][7]. This compound is designed to promote neural plasticity without the psychedelic effects of other compounds in its class.

  • This compound (CAS No: 2821770-49-2) : A pharmaceutical standard and intermediate related to camptothecin, a known topoisomerase inhibitor used in cancer therapy[8].

The synthesis, experimental protocols, and biological pathways for each of these molecules are entirely different. For example, the synthesis of a complex drug-linker conjugate like this compound formic would involve multi-step organic chemistry, while the development of a topical solution like DLQ01 would focus on formulation and dermal delivery. A neuroplastogen such as DLX-001 would have its own unique synthetic route and would be studied in the context of neurological signaling pathways.

Given the critical differences between these compounds, a comprehensive guide on "this compound" would be unfocused and potentially misleading. To proceed with generating a detailed technical whitepaper as requested, a specific "this compound" molecule must be identified.

References

In Vitro Pharmacological Profile of DL-01: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological and biological effects of DL-01, a novel small molecule inhibitor targeting the aberrant Kinase Signaling Pathway X (KSPX), a critical pathway implicated in the proliferation of various cancer cell lines. This document details the quantitative data from key experiments, the methodologies employed, and visual representations of the compound's mechanism of action and experimental procedures.

Quantitative In Vitro Efficacy and Selectivity

This compound has demonstrated potent and selective inhibitory activity against its primary target, KS-Kinase 1 (KSK1), and significant anti-proliferative effects in cancer cell lines characterized by KSPX pathway dysregulation. The following tables summarize the key quantitative data obtained from in vitro assays.

Table 1: Enzymatic Inhibition of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)Assay Type
KSK1 8.2 ± 1.5 Biochemical Kinase Assay
KSK2157 ± 22Biochemical Kinase Assay
MAP Kinase> 10,000Biochemical Kinase Assay
PI3 Kinase> 10,000Biochemical Kinase Assay
CDK28,500 ± 450Biochemical Kinase Assay

Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKSPX Pathway StatusGI50 (µM)
Panc-1 Pancreatic Activated 0.5 ± 0.1
HCT-116 Colon Activated 1.2 ± 0.3
A549LungWild-Type25.8 ± 4.2
MCF-7BreastWild-Type> 50

GI50 represents the concentration required to inhibit cell growth by 50%. Data are presented as the mean ± standard deviation from three independent experiments.

Mechanism of Action: Inhibition of the KSPX Signaling Pathway

This compound exerts its anti-proliferative effects through the direct inhibition of KSK1, a key upstream kinase in the KSPX pathway. This inhibition prevents the phosphorylation and subsequent activation of downstream effector proteins, leading to cell cycle arrest and apoptosis in cancer cells with an activated KSPX pathway.

KSPX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor KSK1 KSK1 GrowthFactorReceptor->KSK1 Activates KSK2 KSK2 KSK1->KSK2 Phosphorylates EffectorP Effector Protein KSK2->EffectorP Phosphorylates Transcription Gene Transcription (Proliferation, Survival) EffectorP->Transcription Activates GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor Binds DL01 This compound DL01->KSK1

Caption: KSPX Signaling Pathway and the inhibitory action of this compound on KSK1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of KSK1 and other kinases.

Protocol:

  • Kinase reactions are initiated by combining the respective kinase, a fluorescently labeled peptide substrate, and ATP in a 384-well plate.

  • This compound is added in a 10-point, 3-fold serial dilution to determine the dose-response relationship.

  • The reaction is incubated at room temperature for 60 minutes.

  • A termination buffer containing EDTA is added to stop the reaction.

  • The amounts of phosphorylated and unphosphorylated peptide are measured using a Caliper Life Sciences EZ Reader II, which separates the peptides based on charge.

  • The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Kinase_Inhibition_Workflow start Start: 384-well plate reagents Add Kinase, Peptide Substrate, ATP start->reagents compound Add this compound (Serial Dilution) reagents->compound incubation Incubate 60 min at RT compound->incubation termination Add Termination Buffer (EDTA) incubation->termination readout Measure Phosphorylation (Caliper EZ Reader) termination->readout analysis Calculate IC50 (GraphPad Prism) readout->analysis end End analysis->end

Caption: Workflow for the biochemical kinase inhibition assay.

Cell Viability (GI50) Assay

This assay determines the anti-proliferative effect of this compound on various cancer cell lines.

Protocol:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with this compound in a 9-point, 4-fold serial dilution. A vehicle control (0.1% DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) is added to each well according to the manufacturer's instructions.

  • Luminescence is measured using a microplate reader.

  • The GI50 values are calculated from dose-response curves by normalizing the data to the vehicle-treated controls and fitting to a four-parameter logistic equation.

Western Blot Analysis for Pathway Modulation

This protocol is used to confirm the inhibition of KSPX pathway signaling in cells treated with this compound.

Protocol:

  • Panc-1 cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are treated with this compound at concentrations of 0.1 µM, 0.5 µM, and 2.5 µM for 4 hours. A vehicle control (0.1% DMSO) is included.

  • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against phosphorylated KSK2 (p-KSK2), total KSK2, and a loading control (e.g., GAPDH).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Western_Blot_Logic cluster_Hypothesis Hypothesis cluster_Prediction Prediction cluster_Experiment Experiment cluster_Outcome Expected Outcome Hypothesis This compound inhibits KSK1, a kinase upstream of KSK2. Prediction Treatment with this compound will decrease the phosphorylation of KSK2 (p-KSK2) in a dose-dependent manner. Hypothesis->Prediction Experiment Western blot analysis of p-KSK2 and total KSK2 levels in Panc-1 cells treated with increasing concentrations of this compound. Prediction->Experiment Outcome Decreased p-KSK2 band intensity with increasing this compound concentration. No change in total KSK2 band intensity. Experiment->Outcome

Caption: Logical flow for Western blot validation of this compound's mechanism of action.

Summary and Future Directions

The in vitro data presented in this guide strongly support this compound as a potent and selective inhibitor of the KSPX signaling pathway. The compound demonstrates significant anti-proliferative activity in cancer cell lines harboring an activated KSPX pathway, consistent with its mechanism of action. Further in vitro studies will focus on identifying potential resistance mechanisms and exploring combination strategies with other anti-cancer agents. These promising in vitro results warrant the progression of this compound into in vivo efficacy and safety studies.

A Technical Guide to the Target Identification and Validation of DL-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the target identification and validation for compounds designated as DL-01. It is intended for researchers, scientists, and professionals in the field of drug development. The designation "this compound" has been associated with at least two distinct molecular entities in scientific literature and commercial contexts: an acridine-thiosemicarbazone derivative with anticancer properties, and a drug-linker conjugate developed for use in Antibody-Drug Conjugates (ADCs). This guide will address both, delineating their respective targets and validation strategies.

Part 1: this compound as an Acridine-Thiosemicarbazone Derivative

Target Identification: Topoisomerase IIα

This compound, in the context of an acridine-thiosemicarbazone derivative, has been identified as an inhibitor of Topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and cell division.[1][2] Topo IIα is a well-established target for anticancer drugs, as its inhibition leads to DNA damage and apoptosis in rapidly proliferating cancer cells.[1] The identification of Topo IIα as the primary target of this compound was likely achieved through a combination of computational and experimental approaches.

Logical Workflow for Target Identification

cluster_0 Computational Screening cluster_1 Experimental Validation Virtual_Screening Inverse Virtual Screening Molecular_Docking Molecular Docking vs. Known Targets Virtual_Screening->Molecular_Docking Identifies potential targets Pharmacophore_Modeling Pharmacophore Modeling Molecular_Docking->Pharmacophore_Modeling Refines binding hypotheses Biochemical_Assays Enzymatic Assays (e.g., Topo IIα inhibition) Pharmacophore_Modeling->Biochemical_Assays Hypothesized Target Testing Cell-based_Assays Cytotoxicity Assays in Cancer Cell Lines Biochemical_Assays->Cell-based_Assays Confirms cellular activity Biophysical_Assays DNA Binding Studies Cell-based_Assays->Biophysical_Assays Elucidates mechanism

Caption: Workflow for the identification of Topoisomerase IIα as the target for this compound.

Target Validation

The validation of Topoisomerase IIα as the target for this compound involves a series of in vitro experiments to confirm its inhibitory activity and cytotoxic effects on cancer cells.

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several cell lines.

Cell LineCancer TypeIC50 (µM)Reference
B16-F10Murine MelanomaNot specified, but showed cytotoxicity[1]
K-562Human Myelogenous Leukemia11.45 - 17.32[1]
K-562 Lucena 1Resistant Leukemia11.45 - 17.32[1]

Direct inhibition of Topoisomerase IIα by this compound was confirmed through enzymatic assays. At a concentration of 100 µM, this compound showed significant inhibition of the enzyme's activity.

CompoundConcentration (µM)% Inhibition of Topo IIαReference
This compound10077%[1][2]
DL-0710074%[1][2]
DL-0810079%[1][2]

Molecular docking studies suggest that this compound interacts with both the DNA and the Topoisomerase IIα enzyme.[1] Specifically, it is proposed to form polar hydrogen bonds with the Arg487 residue of the enzyme and engage in hydrophobic interactions with nucleotide bases in the DNA.[1] This dual interaction stabilizes the DNA-enzyme complex, preventing the re-ligation of DNA strands and leading to cell death.[1]

Signaling Pathway of Topoisomerase IIα Inhibition

DL01 This compound TopoIIa_DNA Topoisomerase IIα-DNA Complex DL01->TopoIIa_DNA Binds and Stabilizes DNA_Cleavage DNA Double-Strand Break TopoIIa_DNA->DNA_Cleavage Prevents re-ligation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Cleavage->Cell_Cycle_Arrest Activates DNA damage response Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces programmed cell death

Caption: Proposed signaling pathway for this compound-mediated inhibition of Topoisomerase IIα.

Experimental Protocols
  • Cell Plating: Cancer cell lines (e.g., K562) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (dissolved in 1% v/v DMSO and RPMI-1640 medium) for 72 hours at 37°C.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, Topoisomerase IIα, and assay buffer is prepared.

  • Compound Incubation: this compound (at a concentration of 100 µM) is added to the reaction mixture and incubated.[1]

  • ATP Addition: The reaction is initiated by the addition of ATP.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.

  • Visualization and Densitometry: The DNA bands (supercoiled vs. relaxed) are visualized under UV light, and the intensity of the bands is quantified by densitometry to determine the percentage of enzymatic inhibition relative to a control (e.g., amsacrine).[1]

Part 2: this compound as a Drug-Linker Conjugate for ADCs

Target Identification for ADCs Utilizing this compound

In this context, this compound is not a standalone drug but a component of an Antibody-Drug Conjugate (ADC).[3][4] It consists of a cytotoxic payload and a linker. The "target" of the ADC is determined by the monoclonal antibody (mAb) to which the this compound drug-linker is attached. The process of identifying a suitable target for an ADC is a multi-step process focused on finding a cell surface antigen that is highly expressed on tumor cells and has limited expression on healthy tissues.

Workflow for ADC Target Identification

Target_Discovery Target Discovery (Genomics, Proteomics) Target_Selection Target Selection Criteria Target_Discovery->Target_Selection Identifies candidate antigens Antibody_Development Antibody Development & Engineering Target_Selection->Antibody_Development Selects optimal target ADC_Construction ADC Construction (with this compound linker-drug) Antibody_Development->ADC_Construction Generates specific mAb Preclinical_Validation In Vitro & In Vivo Validation ADC_Construction->Preclinical_Validation Tests efficacy and safety

Caption: General workflow for the identification and validation of a target for an ADC.

Target Validation for ADCs

Once a target antigen is selected and an antibody is developed, the resulting ADC (containing the this compound drug-linker) must undergo rigorous validation.

  • Binding Affinity and Specificity: The antibody component of the ADC must demonstrate high binding affinity to the target antigen on cancer cells and minimal binding to off-target cells.

  • Internalization: For the cytotoxic payload of this compound to be effective, the ADC must be internalized by the cancer cell after binding to the target antigen.

  • In Vitro Cytotoxicity: The ADC's ability to kill target-expressing cancer cells is assessed in cell culture.

  • In Vivo Efficacy: The ADC is tested in animal models of cancer (e.g., xenografts) to evaluate its anti-tumor activity.

  • Safety and Toxicology: Preclinical studies are conducted to assess the safety profile of the ADC and identify potential off-target toxicities.

Experimental Protocols
  • Labeling: The antibody is conjugated with a fluorescent dye.

  • Incubation: Target-expressing cells are incubated with the fluorescently labeled antibody at 37°C to allow for internalization.

  • Washing: Cells are washed to remove non-bound antibody.

  • Imaging: The internalization of the antibody is visualized and quantified using techniques such as confocal microscopy or flow cytometry.

  • Tumor Implantation: Human cancer cells expressing the target antigen are implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • ADC Treatment: Mice are treated with the ADC (conjugated with this compound) at various doses.

  • Monitoring: Tumor volume and the overall health of the mice are monitored over time.

  • Endpoint Analysis: At the end of the study, tumors are excised and analyzed to assess the ADC's effect on tumor growth, proliferation, and apoptosis.

References

DLQ01: A Novel Topical Treatment for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific and clinical literature reveals that "DL-01" is not a unique identifier for a single substance. Instead, it appears as a designation for several distinct investigational compounds and biological entities across various fields of research. To provide a precise and relevant technical guide, it is crucial to distinguish between these different entities.

Below is a summary of the prominent substances identified with similar designations. Please specify which of these is the subject of your interest for a detailed report.

Discovery and Origin: DLQ01 is a prostaglandin (B15479496) F2α analog developed by Dermaliq Therapeutics for the topical treatment of androgenetic alopecia (male pattern baldness).[1] It is based on the company's novel hyliQ® technology platform, designed to enhance the targeted absorption of the drug by hair follicles.[1]

Mechanism of Action: The therapeutic effect of DLQ01 is believed to be mediated through the modulation of the prostaglandin F2α receptor.[1]

Clinical Development: A Phase 1b/2a clinical trial (NCT05636904) has been completed to evaluate the safety, efficacy, and pharmacokinetics of DLQ01.[1][2]

Quantitative Data from Phase 1b/2a Clinical Trial
MetricDLQ01 High DoseVehicleMinoxidil 5% (Active Comparator)
Change in Target Area Hair Count (TAHC) from Baseline +12.3%Not specified, but DLQ01 showed statistical significance (p=0.008) vs. vehicle+9.8%
Responder Rate (Positive Change in Hair Growth) >80% (83%)Not specifiedNot specified

Experimental Protocols:

  • Study Design: A randomized, blinded, vehicle- and comparator-controlled trial involving 120 male participants (18-60 years, Norwood-Hamilton grades III-V).[1]

  • Treatment Groups: Participants were equally randomized into four groups: DLQ01 high dose, DLQ01 low dose, vehicle, and 5% minoxidil.[1]

  • Dosing Regimen: Twice daily topical application to the vertex balding area for 6 months.[1]

  • Primary Endpoints: Changes in TAHC from baseline, anagen to telogen ratios, and cutaneous safety.[1]

DLX-001: A Non-Hallucinogenic Neuroplastogen for Depression

Discovery and Origin: DLX-001 is a novel isotryptamine neuroplastogen developed by Delix Therapeutics for the treatment of Major Depressive Disorder (MDD).[3]

Mechanism of Action: Preclinical data suggest that DLX-001 promotes neuroplasticity by increasing dendritic spine density in prefrontal cortex neurons, leading to rapid and enduring antidepressant-like effects.[3]

Clinical Development: A Phase 1 trial in healthy volunteers has been completed, and a Phase 1b study in patients with MDD is underway.[3]

Key Findings from Phase 1 Clinical Trial
MetricResult
Safety and Tolerability Favorable, with no serious adverse events reported.[3]
Psychoactive Effects No evidence of hallucinogenic, psychotomimetic, or dissociative effects.[3]
Pharmacodynamics Showed robust signs of CNS engagement with dose-dependent effects.[3]

DR-01: An Investigational Therapy for Hematologic Malignancies

Discovery and Origin: DR-01 is an investigational drug being developed by Dren Bio for the treatment of Large Granular Lymphocytic (LGL) Leukemia and cytotoxic lymphomas.[4][5]

Clinical Development: A first-in-human, Phase 1/2 clinical trial (NCT05475925) is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of DR-01.[4][5] The study consists of a dose-escalation part (Part A) and a cohort expansion part (Part B).[5]

Other Entities with Similar Designations

  • DCE-01: A strain of the bacterium Dickeya dadantii utilized for the microbial degumming of ramie fibers. Research has focused on its extracellular enzyme profile.[6]

  • DLK1 (Delta-like 1 homolog): A noncanonical ligand in the Notch signaling pathway, which is crucial for various developmental processes.[7] The DLK signaling pathway has been implicated in neural development and regeneration.[8]

  • DLP1 (DIENELACTONE HYDROLASE LIKE PROTEIN1): A negative regulator of the KAI2-ligand pathway in the plant Marchantia polymorpha.[9]

To proceed with a more detailed technical guide, including signaling pathway diagrams and comprehensive experimental workflows, please specify which of the aforementioned "this compound" entities is of interest.

References

Technical Guide: Preclinical Safety and Toxicity Profile of DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the identifier "DL-01" reveals that it does not correspond to a single, specific pharmaceutical compound. Instead, the designation "this compound" appears in scientific and clinical literature in various contexts, most commonly as an abbreviation for clinical trials (e.g., DESTINY-Lung01), specific dose levels in dose-escalation studies, or as part of a more complex chemical name.

This guide will focus on the most detailed preclinical safety and toxicity data found for a compound bearing a similar "DL-" prefix: DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB) , a novel anticonvulsant agent. The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate the construction of a safety and toxicity profile.

This document provides a summary of the available preclinical safety and toxicity data for DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB), a phenyl alcohol amide with demonstrated anticonvulsant properties.

Acute Toxicity

An acute toxicity study was conducted to determine the median lethal dose (LD50) of DL-HEPB.

Table 1: Acute Toxicity of DL-HEPB

Species Route of Administration LD50 Value Reference

| Rat | Oral | 1886.4 mg/kg |[1] |

  • Species: Not explicitly stated, but inferred to be rats based on the developmental toxicity study.

  • Route of Administration: Oral (p.o.).

  • Methodology: The specific methodology for the LD50 determination is not detailed in the available literature. Standard acute toxicity testing protocols, such as the Up-and-Down Procedure or Fixed Dose Method, are typically employed.

  • Endpoint: Lethality.

Developmental and Reproductive Toxicity

A developmental toxicity study was performed to assess the potential of DL-HEPB to induce adverse effects on in-utero development during the period of organogenesis.

Table 2: Developmental Toxicity of DL-HEPB in Rats

Dose Group (mg/kg/day) Maternal Effects Fetal Effects Teratogenic Potential Reference
0 (Control) No adverse effects reported. No adverse effects reported. None [1]
50 Significant decrease in food consumption and body weight. No external, visceral, or skeletal malformations. None [1]
100 Significant decrease in food consumption and body weight. No external, visceral, or skeletal abnormalities. None [1]

| 200 | Significant decrease in food consumption and body weight. | Low frequency of malformations in the brain (hydrocephalus) and kidneys. | Teratogenic at this dose. |[1] |

  • Species: Wistar rats (pregnant).

  • Route of Administration: Oral.

  • Dosing Period: Gestation days 6 to 15 (period of organogenesis).

  • Groups: Four groups were administered DL-HEPB at doses of 0, 50, 100, and 200 mg/kg.

  • Maternal Monitoring: Food consumption and body weight were measured throughout the gestation period.

  • Fetal Examination: On gestation day 21, pregnant females were euthanized. Fetuses were examined for external, visceral, and skeletal malformations.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for DL-HEPB's anticonvulsant effect is not fully elucidated in the provided materials. However, its chemical structure as a phenyl alcohol amide is distinct from known anticonvulsants, suggesting a potentially novel mechanism.[1] Anticonvulsant drugs often modulate neuronal excitability through various signaling pathways, primarily by affecting ion channels or neurotransmitter systems.

A common target for anticonvulsants is the enhancement of GABAergic inhibition. The diagram below illustrates a generalized workflow for evaluating the effect of a novel compound on the GABAA receptor, a key player in inhibitory neurotransmission.

GABAA_Modulation_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Model cluster_outcome Outcome Assessment node_compound DL-HEPB node_receptor GABAA Receptor Assay (e.g., Patch Clamp) node_compound->node_receptor Test for Modulation node_binding Radioligand Binding Assay node_compound->node_binding Test for Binding Affinity node_data_analysis Data Analysis node_receptor->node_data_analysis node_binding->node_data_analysis node_model Animal Model of Seizures (e.g., PTZ-induced) node_observation Observe Seizure Activity node_model->node_observation node_treatment Administer DL-HEPB node_treatment->node_model node_observation->node_data_analysis node_conclusion Determine Effect on GABAergic Inhibition node_data_analysis->node_conclusion

Caption: Workflow for Investigating Compound Effects on GABAergic Signaling.

Summary and Conclusion

Based on the available preclinical data, DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB) demonstrates a safety profile that warrants further investigation as a potential anticonvulsant. The acute toxicity is relatively low, as indicated by the high oral LD50 in rats. In a developmental toxicity study, a clear No-Observed-Adverse-Effect Level (NOAEL) for teratogenicity was established at 100 mg/kg/day, with adverse effects only appearing at higher doses.[1] This profile suggests a potentially better therapeutic window compared to some commercial anticonvulsants known for their developmental toxicity.[1] Further studies are required to elucidate the specific mechanism of action and to conduct a more comprehensive toxicological evaluation, including chronic toxicity and genotoxicity studies.

The diagram below outlines the logical relationship in the preclinical safety assessment of a compound like DL-HEPB.

Preclinical_Safety_Assessment node_discovery Compound Discovery (DL-HEPB) node_acute_tox Acute Toxicity Study (LD50) node_discovery->node_acute_tox node_dev_tox Developmental Toxicity Study node_discovery->node_dev_tox node_efficacy Anticonvulsant Efficacy Studies node_discovery->node_efficacy node_decision Go/No-Go Decision for Further Development node_acute_tox->node_decision node_dev_tox->node_decision node_efficacy->node_decision node_further_studies Advanced Preclinical Studies (Chronic Tox, Genotox, etc.) node_decision->node_further_studies Favorable Profile

Caption: Logical Flow of Preclinical Safety and Efficacy Evaluation.

References

An In-depth Technical Guide to DL-01: A Novel Acridine-Thiosemicarbazone Derivative with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data available for DL-01, a novel acridine-thiosemicarbazone derivative. This compound has demonstrated significant potential as an anti-cancer agent through its mechanism of action as a topoisomerase IIα inhibitor. This document summarizes the current understanding of its synthesis, biological activity, and safety profile, intended to inform further research and development efforts.

Core Compound Information

PropertyValueReference
Compound Name This compound[1][2]
Chemical Class Acridine-Thiosemicarbazone Derivative[1][2]
Proposed Mechanism of Action Topoisomerase IIα Inhibition[1][2]
Therapeutic Area Oncology[1][2]

Quantitative Biological Activity

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data.

In Vitro Cytotoxicity
Cell LineCancer TypeIC50 (µM)
K-562Leukemia11.45 - 17.32
K-562 Lucena 1 (resistant)Leukemia11.45 - 17.32
B16-F10MelanomaData not available, but showed high cytotoxicity

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.[1][2]

Topoisomerase IIα Inhibition
CompoundConcentration (µM)% Inhibition
This compound 10077
Amsacrine (control)100Not specified, used as a positive control

The inhibition of topoisomerase IIα was measured by the reduction in the relaxation of supercoiled pUC19 plasmid DNA.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the available literature and may require optimization for specific laboratory conditions.

Synthesis of Acridine-Thiosemicarbazone Derivatives (General Protocol)

The synthesis of this compound and related acridine-thiosemicarbazone derivatives involves a multi-step process.[3][4]

Human Topoisomerase IIα Inhibition Assay

This assay evaluates the ability of this compound to inhibit the enzymatic activity of human topoisomerase IIα.[2][5][6][7]

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase II reaction buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

    • 1 mM ATP

    • Supercoiled pUC19 plasmid DNA (200 ng)

    • This compound at the desired concentration (e.g., 100 µM) or vehicle control (e.g., DMSO).

    • Nuclease-free water to a final volume of 20 µL.

  • Enzyme Addition: Add 2 units of human Topoisomerase IIα enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing 1% SDS and 0.2 mg/ml proteinase K, and incubate at 42°C for 45 minutes.

  • Sample Preparation for Electrophoresis: Add loading dye to the samples.

  • Agarose (B213101) Gel Electrophoresis: Run the samples on a 1% agarose gel in TBE buffer.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the presence of the supercoiled DNA form, which is not relaxed by the enzyme in the presence of the inhibitor.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of this compound.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration.

DNA Binding Studies (Spectroscopic Methods)

These studies assess the interaction of this compound with DNA.[3]

  • UV-Visible Absorption Spectroscopy:

    • Prepare solutions of this compound at a fixed concentration in a suitable buffer (e.g., Tris-HCl).

    • Titrate with increasing concentrations of calf thymus DNA (ctDNA).

    • Record the UV-Vis absorption spectra after each addition of ctDNA.

    • Analyze the changes in the absorption spectra (hyperchromism, hypochromism, and shifts in wavelength) to determine the mode of binding. The binding constant (Kb) can be calculated from the spectral changes.

  • Fluorescence Spectroscopy:

    • Excite a solution of this compound at its maximum absorption wavelength and record the emission spectrum.

    • Titrate with increasing concentrations of ctDNA and record the fluorescence spectra.

    • Analyze the quenching or enhancement of the fluorescence intensity to determine the binding interaction. The quenching constant (Ksv) can be calculated using the Stern-Volmer equation.

Non-Clinical Toxicity Testing in Vivo

A preliminary in vivo toxicity study was conducted in mice to assess the safety profile of this compound.[1]

  • Animal Model: Swiss mice were used for the study.

  • Dose Administration: A single dose of 2000 mg/kg of this compound was administered orally.

  • Observation: The animals were observed for signs of toxicity and mortality over a period of 14 days.

  • Parameters Monitored: General behavior, body weight changes, and food and water consumption were monitored.

Visualizations

Signaling Pathway: Topoisomerase IIα Inhibition

Topoisomerase_IIa_Inhibition cluster_0 Normal Cell Cycle cluster_1 Action of this compound Supercoiled_DNA Supercoiled DNA Topo_IIa Topoisomerase IIα Supercoiled_DNA->Topo_IIa Binds Relaxed_DNA Relaxed DNA Topo_IIa->Relaxed_DNA Relaxes Topo_IIa_Complex Topo IIα-DNA Cleavage Complex Cell_Division Cell Division Relaxed_DNA->Cell_Division Allows DL_01 This compound DL_01->Topo_IIa_Complex Stabilizes DNA_Breaks DNA Double-Strand Breaks Topo_IIa_Complex->DNA_Breaks Induces Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers

Caption: Mechanism of this compound as a Topoisomerase IIα inhibitor leading to apoptosis.

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_DL01 3. Add this compound at various concentrations Incubate_24h->Add_DL01 Incubate_48_72h 4. Incubate for 48-72h Add_DL01->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for determining the cytotoxicity of this compound using an MTT assay.

Logical Relationship: this compound and DNA Interaction

DNA_Interaction DL_01 This compound Interaction Intercalation & Groove Binding DL_01->Interaction DNA DNA Double Helix DNA->Interaction Structural_Change Structural & Conformational Changes in DNA Interaction->Structural_Change Functional_Consequence Inhibition of DNA Replication & Transcription Structural_Change->Functional_Consequence

Caption: Logical flow of this compound's interaction with DNA and its functional consequences.

References

Methodological & Application

Application Note: DL-01 Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-01 is a novel, potent, and highly selective small molecule inhibitor of the MEK1/2 kinases, key components of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[2] Upregulation of the MAPK/ERK cascade promotes uncontrolled cell proliferation, growth, and survival.[1] this compound is designed to block this pathway, thereby inhibiting the proliferation of cancer cells and inducing cell cycle arrest.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity. The following sections describe standard cell culture procedures, methods to evaluate the effects of this compound on cell viability and cell cycle progression, and techniques to confirm its mechanism of action.

This compound Mechanism of Action: MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, regulating fundamental cellular processes.[1] this compound exerts its inhibitory effect by targeting MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This blockade leads to the downregulation of downstream targets involved in cell proliferation and survival.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., MYC, FOS) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Growth TF->Proliferation DL01 This compound DL01->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental Protocols

General Cell Culture and Maintenance (A549 Cell Line)

This protocol describes the basic steps for maintaining an adherent cell line, such as the A549 human lung carcinoma cell line.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 Medium (e.g., Gibco™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • T-75 culture flasks

  • CO₂ incubator, 37°C, 5% CO₂

Complete Growth Medium: To prepare 500 mL of complete growth medium, mix:

  • 445 mL DMEM/F-12 Medium

  • 50 mL FBS (10% final concentration)

  • 5 mL Penicillin-Streptomycin (1% final concentration)

Protocol Steps:

  • Thawing Cells:

    • Quickly thaw a cryovial of frozen cells in a 37°C water bath (approx. 1-2 minutes).[3][4]

    • Wipe the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

    • Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.[4]

    • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate.

  • Subculturing (Passaging) Adherent Cells:

    • When cells reach 80-90% confluency, remove and discard the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.[5]

    • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring it covers the cell layer. Incubate for 2-5 minutes at 37°C until cells detach.[4]

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium. A typical split ratio for A549 cells is 1:4 to 1:8.[5]

    • Incubate the new flask at 37°C with 5% CO₂. Change the medium every 2-3 days.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol Steps:

  • Cell Seeding:

    • Trypsinize and count the cells as described in section 3.1.

    • Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[6][7]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium (e.g., from 0.01 µM to 20 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically <0.1%).

    • Remove the medium from the wells and add 100 µL of the diluted this compound compounds or vehicle control.

    • Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[7]

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

    • Aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for at least 2 hours at 37°C (or overnight at room temperature in the dark).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the results as percent viability versus log concentration of this compound to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Ice-cold 70% ethanol

  • Flow cytometer

Protocol Steps:

  • Cell Treatment:

    • Seed 1 x 10⁵ cells per well in 2 mL of medium into 6-well plates.[6]

    • After 24 hours, treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC₅₀ value) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells. Collect the medium (containing floating cells), wash the adherent cells with PBS, and then trypsinize them.

    • Combine the collected medium and the trypsinized cells into a single tube.

    • Centrifuge at 300 x g for 5 minutes.[8]

    • Wash the cell pellet once with cold PBS.

    • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]

    • Incubate at -20°C for at least 2 hours (or overnight).[7]

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[7]

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize the effects of this compound.

Experimental_Workflow Start Start: Culture A549 Cells Seed Seed Cells for Experiments (96-well & 6-well plates) Start->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability Cycle Cell Cycle Analysis (Flow Cytometry) Treat->Cycle Western Mechanism Confirmation (Western Blot for p-ERK) Treat->Western IC50 Determine IC50 Value Viability->IC50 CycleDist Analyze Cell Cycle Distribution Cycle->CycleDist TargetMod Confirm Target Modulation Western->TargetMod

Caption: A logical workflow for characterizing the in vitro effects of this compound.

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines after a 72-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeIC₅₀ (µM)Notes
A549Lung Carcinoma0.25KRAS mutant
HT-29Colorectal Adenocarcinoma0.18BRAF mutant
SK-MEL-28Malignant Melanoma0.15BRAF mutant
MCF-7Breast Adenocarcinoma> 10RAS/RAF wild-type
Table 2: Effect of this compound on A549 Cell Cycle Distribution

This table shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with this compound, as determined by flow cytometry.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)45.2%35.5%19.3%
This compound (0.25 µM)68.9%15.1%16.0%
This compound (1.25 µM)75.4%8.3%16.3%

The data indicates a significant increase in the G0/G1 population with a corresponding decrease in the S phase population, suggesting that this compound induces a G1 cell cycle arrest.

References

Application Notes and Protocols: Dissolution and Storage of DL-01

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the dissolution and storage of DL-01, a small molecule inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life. The following sections outline the necessary reagents, equipment, and step-by-step procedures for preparing stock solutions and handling the compound for in vitro and in vivo studies.

Compound Information

  • Product Name: this compound

  • Appearance: White to off-white crystalline solid

  • Storage Temperature: -20°C (long-term), 4°C (short-term)

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

Solubility Data

The solubility of this compound was determined in various common laboratory solvents. It is recommended to first dissolve this compound in a water-miscible organic solvent, such as DMSO, before making further dilutions in aqueous-based buffers or cell culture media.

SolventSolubility (at 25°C)Notes
DMSO≥ 50 mg/mLRecommended for creating high-concentration stock solutions.
Ethanol (95%)≈ 10 mg/mLCan be used as an alternative primary solvent.
Methanol≈ 5 mg/mLLower solubility compared to DMSO and Ethanol.
PBS (pH 7.2)< 0.1 mg/mLPractically insoluble in aqueous buffers alone.
Water< 0.01 mg/mLConsidered insoluble.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for future use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.7%

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Pipettors and sterile, low-retention pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), weigh 5 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. Using the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolving the compound if necessary.

  • Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber or opaque microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for long-term storage (up to 12 months).

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettors and sterile pipette tips

Procedure:

  • Thawing Stock: Retrieve a single aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution to ensure homogeneity. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the 10 mM stock or the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

  • Mixing: Immediately after adding the DMSO stock, mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as it can be toxic to cells at higher concentrations. It is best practice to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.

Visualized Workflows and Logic

The following diagrams illustrate the key processes for handling this compound.

cluster_prep Stock Solution Preparation start Start: this compound Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate 15-20 min weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.

cluster_storage Storage and Stability Logic stock This compound Stock (in DMSO) long_term Long-Term Storage (> 1 month) stock->long_term -20°C (Up to 12 months) short_term Short-Term Storage (< 1 month) stock->short_term 4°C (Up to 2 weeks) working Working Solution (in Aqueous Buffer) no_storage Do Not Store Use Immediately working->no_storage

Caption: Recommended storage conditions for this compound solutions.

Stability and Storage Summary

  • Solid Compound: Store this compound as a solid at -20°C in a desiccator, protected from light. Under these conditions, the compound is stable for at least 24 months.

  • DMSO Stock Solutions: Store at -20°C in tightly sealed, single-use aliquots. Avoid repeated freeze-thaw cycles. Stable for up to 12 months. For short-term use, a stock solution can be kept at 4°C for up to two weeks.

  • Aqueous Working Solutions: this compound is less stable in aqueous solutions. It is strongly recommended to prepare these solutions fresh for each experiment and use them immediately. Do not store aqueous dilutions for later use as this may lead to compound precipitation and degradation.

By following these guidelines, researchers can ensure the consistent performance of this compound in their experimental systems.

Navigating the Ambiguity of "DL-01": A Critical Clarification for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The designation "DL-01" is currently associated with multiple, distinct investigational compounds and products in the scientific and medical landscape. This ambiguity necessitates a crucial clarification for researchers, scientists, and drug development professionals to ensure the accurate and safe application of any substance referred to as "this compound." A comprehensive guide for in vivo administration cannot be created for a non-specific entity. The protocols, mechanisms of action, and safety profiles are unique to each specific molecule or product.

Unraveling the Different "this compound" Entities:

Recent findings have identified at least three distinct entities designated with "this compound" or a similar nomenclature, each with a unique therapeutic purpose and administration route:

  • DLQ01 for Androgenetic Alopecia: This compound, developed by Dermaliq Therapeutics, is a topical treatment for male pattern baldness. Its administration is localized to the scalp and is not intended for systemic in vivo use.

  • DLK1 (Delta-Like 1 Homolog) for Muscular Atrophy: Researched for its potential to counteract muscle wasting, this protein has been administered via intraperitoneal (IP) injection in preclinical mouse models.

  • "DL" as Dose Level in Oncology Trials: In the context of CAR T-cell therapies like KITE-753 and KITE-363, "DL" simply refers to the "Dose Level" being investigated and is not the name of a specific drug.

Furthermore, the term "this compound" has been identified as a model number for a dental LED light, highlighting the broad and unrelated uses of this designation.

The Imperative for Specificity in Research and Development

The significant differences in the nature and application of these various "this compound" entities underscore the critical importance of precise identification when conducting research or developing therapeutic protocols. The in vivo administration guide for a topically applied solution for hair loss would be fundamentally different and incompatible with the protocol for an injectable protein aimed at treating muscle atrophy.

Key Considerations for Researchers:

  • Verification of the Specific Compound: Before initiating any in vivo studies, it is paramount to verify the exact chemical or biological identity of the "this compound" . Relying solely on the "this compound" designation is insufficient and potentially hazardous.

  • Consultation of Source-Specific Literature: Researchers must consult the specific scientific literature and regulatory filings associated with the particular "this compound" they are investigating to obtain accurate information on its formulation, dosing, and safety.

  • Adherence to Compound-Specific Protocols: Administration protocols, including route of administration, vehicle, dosage, and monitoring parameters, must be strictly based on the data available for the specific, identified compound.

Application Note: DL-01 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-01 is a novel, potent, and selective small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in a variety of cellular processes, including neuronal apoptosis, inflammation, and cell proliferation.[1] Dysregulation of the DLK/JNK signaling cascade has been implicated in various pathological conditions, making it a significant target for therapeutic intervention.[2][3] This application note provides a detailed protocol for utilizing this compound in Western blot analysis to investigate its inhibitory effects on the DLK signaling pathway by assessing the phosphorylation status of its downstream targets.

Principle of the Assay

The DLK signaling cascade is initiated by various cellular stressors, leading to the activation of DLK. Activated DLK then phosphorylates and activates the MAP kinase kinases (MKKs) MKK4 and MKK7. These, in turn, dually phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun at serine 63 (Ser63) and serine 73 (Ser73), enhancing its transcriptional activity.[2][3]

This compound specifically binds to the ATP-binding pocket of DLK, preventing its kinase activity. This inhibition blocks the entire downstream signaling cascade, leading to a measurable decrease in the phosphorylation of JNK and c-Jun. Western blot analysis, a powerful technique for detecting and quantifying protein expression and post-translational modifications, is employed to measure the levels of phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun) relative to their total protein levels in response to this compound treatment.[4][5] This allows for the quantitative assessment of this compound's efficacy and potency in inhibiting the DLK pathway.

Signaling Pathway Diagram

DLK_Signaling_Pathway cluster_stress Cellular Stress Stress e.g., Axonal Injury, UV Radiation, Cytokines DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4 / MKK7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun (Ser63/73) cJun->p_cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) p_cJun->Gene_Expression Regulates DL01 This compound DL01->DLK Inhibits

Caption: DLK Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the phosphorylation of JNK and c-Jun in a representative cell line (e.g., HEK293 or neuronal cells) stimulated to activate the DLK pathway. Data is presented as the normalized ratio of the phosphorylated protein to the total protein, as determined by densitometric analysis of Western blot bands.

This compound Concentration (nM)p-JNK / Total JNK (Normalized Ratio)p-c-Jun / Total c-Jun (Normalized Ratio)
0 (Vehicle Control)1.001.00
10.850.88
100.520.55
1000.150.18
10000.050.06

Experimental Protocols

Detailed Methodology for Western Blot Analysis of DLK Pathway Inhibition

This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation status of JNK and c-Jun.

1. Cell Culture and Treatment

  • Cell Line: Choose a suitable cell line known to have an active DLK/JNK pathway (e.g., HEK293, PC12, or primary neurons).

  • Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Stimulation (Optional): If the basal activity of the DLK pathway is low, stimulate the cells with a known activator (e.g., anisomycin, UV radiation, or nerve growth factor withdrawal) for a predetermined time to induce JNK and c-Jun phosphorylation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the cell culture medium.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 1-24 hours), depending on the experimental design.

2. Cell Lysis

  • Place culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to new tubes.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein in each lane of the gel.[1]

4. SDS-PAGE and Protein Transfer

  • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-JNK, p-c-Jun, total JNK, and total c-Jun, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Data Analysis

  • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for both phosphorylated and total proteins using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample to determine the relative level of phosphorylation.[1]

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Plating Stimulation 2. Stimulation (Optional) Cell_Culture->Stimulation DL01_Treatment 3. This compound Treatment Stimulation->DL01_Treatment Cell_Lysis 4. Cell Lysis DL01_Treatment->Cell_Lysis Quantification 5. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (p-JNK, p-c-Jun, Total JNK, Total c-Jun) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. ECL Detection Secondary_Ab->Detection Imaging 12. Image Capture Detection->Imaging Densitometry 13. Densitometry Analysis Imaging->Densitometry Normalization 14. Normalization & Quantification Densitometry->Normalization

Caption: Experimental workflow for Western blot analysis of DLK pathway inhibition.

References

Application Notes and Protocols for DL-01 in Topoisomerase I Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DL-01, a drug-linker conjugate containing a potent camptothecin-based inhibitor, in topoisomerase I (Top1) enzyme assays. The protocols detailed below are designed to assess the inhibitory activity of this compound and similar compounds, a critical step in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.

Introduction

This compound is a sophisticated drug-linker designed for ADCs, incorporating a derivative of camptothecin (B557342). The cytotoxic payload, a camptothecin analog, functions by inhibiting human DNA topoisomerase I.[1] This enzyme plays a crucial role in relaxing DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[2] Camptothecin and its derivatives exert their anticancer effects by stabilizing the covalent complex between Top1 and DNA, known as the cleavable complex.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, ultimately triggering apoptosis.[2]

The in vitro enzyme assay is a fundamental tool for characterizing the potency of the cytotoxic component of an ADC. By directly measuring the inhibition of purified Top1, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the drug's efficacy.

Signaling Pathway of Camptothecin-based Topoisomerase I Inhibition

The mechanism of action of this compound's active component on Topoisomerase I and the subsequent cellular consequences are depicted below.

Topoisomerase_I_Inhibition_Pathway Mechanism of this compound (Camptothecin Analog) Action cluster_0 DNA Replication & Transcription cluster_1 Effect of this compound cluster_2 Cellular Consequences DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 binds to Cleavage_Complex Top1-DNA Cleavable Complex (Transient) Top1->Cleavage_Complex induces single-strand break Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA re-ligates DNA Stabilized_Complex Stabilized Cleavable Complex DL01 This compound (Active Payload) DL01->Stabilized_Complex binds & stabilizes Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by the active payload of this compound.

Quantitative Data Summary

The inhibitory potency of camptothecin and its derivatives against Topoisomerase I is typically evaluated by determining the IC50 value. The following table provides a summary of reported IC50 values for various camptothecin analogs, which can serve as a reference for expected potencies when testing this compound.

CompoundAssay Type/Cell LineIC50 Value
CamptothecinTopoisomerase I (cell-free)679 nM[3]
SN-38HT-29 human colon carcinoma cells8.8 nM[4]
Topotecan (TPT)HT-29 human colon carcinoma cells33 nM[4]
9-Aminocamptothecin (9-AC)HT-29 human colon carcinoma cells19 nM[4]
CamptothecinVarious cancer cell lines0.040 - 0.481 µM[5]
7-Acyl CPT derivativesHuman tumor cell lines (A-549, DU-145, KB, KBvin)0.0154 - 13.3 µM[6]
7-Ethyl-9-alkyl CPT derivativesFour tumor cell lines0.012 - 3.84 µM[6]

Experimental Protocols

Topoisomerase I Relaxation Assay

This protocol is designed to measure the inhibition of Topoisomerase I activity by this compound. The assay is based on the principle that Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.[7][8]

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% bovine serum albumin (BSA), 50% glycerol[9]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Dilution Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 50% (v/v) glycerol, 100 µg/ml albumin[10]

  • 5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[9]

  • Proteinase K

  • Agarose

  • 1x TAE Buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Distilled water

Experimental Workflow Diagram:

Topoisomerase_I_Assay_Workflow Topoisomerase I Inhibition Assay Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Reaction Termination & Analysis Prepare_Master_Mix Prepare Reaction Master Mix (Buffer, Supercoiled DNA, Water) Aliquot_Mix Aliquot Master Mix into Tubes Prepare_Master_Mix->Aliquot_Mix Add_Inhibitor Add this compound (or DMSO control) to each tube Aliquot_Mix->Add_Inhibitor Add_Enzyme Add Topoisomerase I Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Stop Buffer Incubate->Stop_Reaction Proteinase_K Add Proteinase K (optional) Stop_Reaction->Proteinase_K Gel_Electrophoresis Run Agarose Gel Electrophoresis Proteinase_K->Gel_Electrophoresis Visualize_Bands Stain and Visualize DNA Bands Gel_Electrophoresis->Visualize_Bands Analyze_Results Analyze Inhibition Visualize_Bands->Analyze_Results

Caption: Step-by-step workflow for the Topoisomerase I inhibition assay.

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO to achieve a range of final assay concentrations. A typical starting range for camptothecin derivatives is from low nanomolar to high micromolar. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

  • Reaction Setup:

    • On ice, prepare a master mix for the number of reactions. For a single 20 µL reaction, combine:

      • 2 µL of 10x Topoisomerase I Assay Buffer

      • 1 µL of supercoiled DNA (e.g., 0.25 µg/µL)

      • Distilled water to bring the volume to 18 µL (after adding the inhibitor).[9]

    • Aliquot the master mix into microcentrifuge tubes.

    • Add 1 µL of the diluted this compound or DMSO (for the no-inhibitor control) to the respective tubes.

  • Enzyme Addition and Incubation:

    • Add 1 µL of diluted Topoisomerase I enzyme to each tube to initiate the reaction. The amount of enzyme should be predetermined to achieve complete relaxation of the substrate in the control reaction.

    • Mix gently and incubate the reactions at 37°C for 30 minutes.[7][9]

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.[9]

    • (Optional but recommended) To remove the covalently bound protein, add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes.[11]

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer.

    • Load the entire reaction mixture into the wells of the gel. Include a lane with a relaxed plasmid DNA marker.[9]

    • Run the gel at 1-2.5 V/cm until the dye front has migrated sufficiently.[9]

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by a brief destaining in water.[9]

    • Visualize the DNA bands using a UV transilluminator and document the results.

    • Analyze the gel by quantifying the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Results:

  • No Enzyme Control: A single band corresponding to the supercoiled DNA substrate.

  • No Inhibitor Control: The majority of the DNA should be in the relaxed form, appearing as a ladder of topoisomers or a single relaxed band.

  • With this compound: A concentration-dependent inhibition of DNA relaxation will be observed, with an increasing amount of supercoiled DNA at higher concentrations of this compound.

These application notes and protocols provide a robust framework for the enzymatic characterization of this compound. Adherence to these guidelines will ensure the generation of reliable and reproducible data, crucial for the advancement of ADC development programs.

References

Application Note: Flow Cytometry Protocol for Monitoring Immune Cell Modulation by DL-01, a Novel PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint proteins that regulate T-cell activation and immune tolerance.[1] In the tumor microenvironment, cancer cells often upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system.[1] DL-01 is a novel small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction, thereby restoring anti-tumor T-cell activity.

Flow cytometry is a powerful and indispensable tool for elucidating the effects of immunomodulatory agents like this compound on diverse immune cell populations. This document provides detailed protocols for the flow cytometric analysis of immune cells following treatment with this compound, enabling researchers to assess its efficacy and mechanism of action.

Mechanism of Action of this compound

This compound is a potent, cell-permeable small molecule that physically blocks the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, expressed on tumor cells or other immune cells. By preventing this inhibitory signaling, this compound promotes T-cell activation, proliferation, and the production of cytotoxic and pro-inflammatory cytokines, leading to an enhanced anti-tumor immune response.[1]

PD1_PDL1_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR PI3K_AKT PI3K/Akt Pathway TCR->PI3K_AKT Stimulates RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK Stimulates PD1 PD-1 PD1->PI3K_AKT Inhibits PD1->RAS_MEK_ERK Inhibits Activation T-Cell Activation, Proliferation, Cytokine Release PI3K_AKT->Activation RAS_MEK_ERK->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal DL01 This compound DL01->PD1 DL01->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes representative quantitative data from an in vitro study assessing the effect of this compound on human peripheral blood mononuclear cells (PBMCs).

ParameterBiomarkerControl (Vehicle)This compound (1 µM)Fold Change
T-Cell Activation % CD69+ in CD8+ T-cells15%45%3.0
% CD25+ in CD4+ T-cells20%55%2.75
T-Cell Proliferation % Proliferated CD8+ T-cells (CFSE)10%40%4.0
% Proliferated CD4+ T-cells (CFSE)12%48%4.0
Cytokine Production % IFN-γ+ in CD8+ T-cells5%25%5.0
% TNF-α+ in CD4+ T-cells8%32%4.0

Experimental Protocols

Preparation of Single-Cell Suspension from Human PBMCs

A single-cell suspension is required for accurate flow cytometry analysis.[2][3]

Materials:

  • Ficoll-Paque PLUS medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 15 mL or 50 mL conical centrifuge tubes

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Dilute whole blood 1:1 with PBS in a conical tube.[4]

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS medium.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[4]

  • Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Transfer the cells to a new tube and wash with PBS.

  • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.[4]

  • Resuspend the cell pellet in Flow Cytometry Staining Buffer.

  • Perform a cell count and viability analysis (e.g., using trypan blue).

  • Adjust the cell concentration to 1 x 10^7 cells/mL for staining.[4]

In Vitro T-Cell Activation and this compound Treatment

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • Plate-bound anti-CD3 antibody (1-5 µg/mL)

  • Soluble anti-CD28 antibody (1 µg/mL)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash with PBS before use.

  • Resuspend PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.

  • Add the cell suspension to the anti-CD3 coated plate and add soluble anti-CD28 antibody.

  • Immediately add the desired concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control.[1]

  • Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

Flow Cytometry Staining for T-Cell Activation Markers

Materials:

  • Treated PBMCs

  • Flow Cytometry Staining Buffer

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

Procedure:

  • Harvest the cells and wash with Flow Cytometry Staining Buffer.

  • Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.[1]

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in an appropriate volume of staining buffer for acquisition.

  • Acquire data on a flow cytometer.

  • Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates.

T-Cell Proliferation Assay (CFSE-based)

Materials:

  • All materials from the T-Cell Activation protocol

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

Procedure:

  • Resuspend isolated PBMCs in PBS at 1 x 10^7 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[1]

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.[1]

  • Wash the cells three times with complete medium.

  • Proceed with T-cell activation and this compound treatment as described previously (steps 2-5 of the T-Cell Activation protocol).[1]

  • After 72-96 hours of incubation, harvest and stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and CD8.[1]

  • Acquire data and analyze the CFSE dilution profiles in the CD4+ and CD8+ T-cell populations to determine the percentage of proliferated cells.[1]

Intracellular Cytokine Staining

Materials:

  • All materials from the T-Cell Activation protocol

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies: anti-IFN-γ, anti-TNF-α

Procedure:

  • Follow the T-Cell Activation and this compound treatment protocol.

  • Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture.

  • Harvest and perform surface staining for CD3, CD4, and CD8 as described above.

  • After surface staining, fix the cells using a fixation buffer for 20 minutes at room temperature.[1]

  • Wash the cells with permeabilization/wash buffer.[1]

  • Perform intracellular staining by incubating the cells with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies in permeabilization/wash buffer for 30 minutes at 4°C in the dark.[1]

  • Wash the cells twice with permeabilization/wash buffer.[1]

  • Resuspend the cells in Flow Cytometry Staining Buffer and acquire data.

  • Analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD4+ and CD8+ T-cell gates.[1]

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_assays Assays PBMC_Isolation 1. PBMC Isolation from Whole Blood TCell_Activation 2. T-Cell Activation (anti-CD3/CD28) PBMC_Isolation->TCell_Activation DL01_Treatment 3. Treatment with this compound or Vehicle Control TCell_Activation->DL01_Treatment Staining 4. Staining with Fluorochrome-conjugated Antibodies DL01_Treatment->Staining Data_Acquisition 5. Data Acquisition by Flow Cytometry Staining->Data_Acquisition Data_Analysis 6. Data Analysis Data_Acquisition->Data_Analysis Activation_Assay Activation Markers (CD25, CD69) Data_Analysis->Activation_Assay Proliferation_Assay Proliferation (CFSE) Data_Analysis->Proliferation_Assay Cytokine_Assay Intracellular Cytokines (IFN-γ, TNF-α) Data_Analysis->Cytokine_Assay

Caption: Flow cytometry experimental workflow for assessing the effect of this compound.

References

Application Notes and Protocols for DL-01 (DLK1) in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-01, identified as Delta-like 1 homolog (DLK1), is a transmembrane protein that plays a crucial role in cellular differentiation and development.[1] Structurally, it belongs to the epidermal growth factor (EGF)-like superfamily.[2] DLK1 is notable for its role as a non-canonical ligand in the Notch signaling pathway, where it typically functions as an inhibitor.[3][4][5] Its expression is abundant during embryonic development and becomes restricted in adult tissues, but it has been found to be re-expressed in various cancers, making it a protein of significant interest in oncology and developmental biology research.[6] Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of DLK1 in cells and tissues.[7]

Product Information: Anti-DLK1 Antibodies for Immunofluorescence

Several commercially available antibodies are suitable for the detection of DLK1 in immunofluorescence applications. The selection of an appropriate antibody is critical for successful staining. Below is a summary of key information for representative anti-DLK1 antibodies.

Product Host Species Clonality Recommended Dilution (IF/ICC) Reactivity Supplier
DLK1 Monoclonal Antibody (3A10)MouseMonoclonal1:200 - 1:1,000HumanThermo Fisher Scientific
Anti-DLK-1 antibody [3A10]MouseMonoclonal1:200Human, MouseAbcam
DLK1 Antibody (B-7)MouseMonoclonalNot specified, validated for IFHuman, Mouse, RatSanta Cruz Biotechnology
DLK1 (F7O3Q) Rabbit mAbRabbitMonoclonalValidated for IFHumanCell Signaling Technology
DLK1 Polyclonal AntibodyRabbitPolyclonalNot specified, validated for IFHuman, MouseProteintech

Note: The optimal antibody concentration should be determined experimentally for each specific cell type and experimental condition. A titration experiment is highly recommended.

Signaling Pathway

DLK1 is a key regulator of the Notch signaling pathway. Unlike canonical Notch ligands (e.g., Jagged-1, Delta-like 1), DLK1 lacks the DSL domain necessary for receptor activation.[6] Instead, it competes with canonical ligands for binding to Notch receptors. This competitive binding inhibits the proteolytic cleavage of the Notch receptor, thereby preventing the release of the Notch intracellular domain (NICD).[3] Consequently, the translocation of NICD to the nucleus is blocked, leading to the downregulation of Notch target genes such as those in the HES and HEY families.[8][9] This inhibitory action of DLK1 on Notch signaling is crucial for regulating cell fate decisions in various tissues.[4]

DLK1_Notch_Pathway DLK1-Mediated Inhibition of Notch Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DLK1 DLK1 Notch_Receptor Notch Receptor DLK1->Notch_Receptor Binds & Inhibits NICD_inactive NICD (inactive) Notch_Receptor->NICD_inactive Cleavage Canonical_Ligand Canonical Ligand (e.g., Jagged1) Canonical_Ligand->Notch_Receptor Binds & Activates RBPJ RBPJ NICD_inactive->RBPJ Translocation (Blocked) Target_Genes Target Genes (HES, HEY) RBPJ->Target_Genes Transcription (Repressed)

DLK1's inhibitory effect on the canonical Notch signaling pathway.

Experimental Protocols

Immunofluorescence Staining Workflow

The following diagram outlines the general workflow for immunofluorescence staining of DLK1 in cultured cells.

IF_Workflow Immunofluorescence Staining Workflow for DLK1 start Start: Culture cells on coverslips fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (Anti-DLK1) blocking->primary_ab wash1 5. Wash (3x with PBS) primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 7. Wash (3x with PBS) secondary_ab->wash2 counterstain 8. Counterstain (optional) (e.g., DAPI for nuclei) wash2->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Imaging (Fluorescence Microscope) mounting->imaging end End: Image Analysis imaging->end

A generalized workflow for DLK1 immunofluorescence staining.
Detailed Protocol for Immunofluorescence Staining of DLK1 in Adherent Cells

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-DLK1 antibody (refer to the table for options and starting dilutions)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Glass slides and coverslips

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Aspirate the buffer and wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-DLK1 primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add the diluted secondary antibody solution to the coverslips.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, incubate with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

    • Wash once with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using a drop of mounting medium.

    • Seal the edges of the coverslips with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Data Interpretation and Troubleshooting

  • Signal Specificity: To ensure the specificity of the staining, include appropriate controls such as a secondary antibody-only control (to check for non-specific binding of the secondary antibody) and a negative control cell line or tissue known not to express DLK1.

  • Image Analysis: Quantitative analysis of fluorescence intensity can be performed using software such as ImageJ or CellProfiler. This allows for the measurement of protein expression levels and changes in subcellular localization.

  • Troubleshooting:

    • High Background: This may be due to insufficient blocking, excessive antibody concentration, or inadequate washing. Optimize blocking time and antibody dilutions, and ensure thorough washing steps.

    • Weak or No Signal: This could result from low protein expression, improper fixation, or inactive antibodies. Confirm protein expression by another method (e.g., Western blot), test different fixation methods, and ensure proper antibody storage and handling.

Conclusion

This document provides a comprehensive guide for the immunofluorescent staining of DLK1. By following the detailed protocols and considering the provided data, researchers can effectively visualize and analyze the expression and localization of this important developmental and cancer-related protein. Adherence to proper experimental controls and optimization of antibody concentrations are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for DL-01 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: DL-01

Product Description: this compound is a novel, synthetic small molecule designed for neuroscience research, exhibiting potent neuroprotective and neuro-regenerative properties. Its mechanism of action involves the modulation of key intracellular signaling pathways implicated in neuronal survival, axonal growth, and synaptic plasticity. These application notes provide an overview of the demonstrated effects of this compound in various in vitro and in vivo models of neurological damage and disease, along with detailed protocols for its use.

Audience: This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Mechanism of Action

This compound is a potent agonist of the fictional "NeuroTrophic Factor Receptor-gamma" (NTFRγ), a key receptor in pathways that promote neuronal survival and regeneration. Activation of NTFRγ by this compound initiates a downstream signaling cascade involving the phosphorylation and activation of Dual Leucine zipper Kinase (DLK), which in turn activates the JNK and p38 MAPK pathways.[1] This signaling cascade is crucial for promoting axon regeneration after injury.[1] Furthermore, this compound has been shown to upregulate the expression of anti-apoptotic proteins and downregulate pro-inflammatory cytokines in glial cells, contributing to a more favorable microenvironment for neuronal recovery.

DL01_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL01 This compound NTFRg NTFRγ DL01->NTFRg Binds to DLK DLK NTFRg->DLK Activates JNK JNK DLK->JNK Phosphorylates p38 p38 MAPK DLK->p38 Phosphorylates Axon_Regen Axon Regeneration JNK->Axon_Regen Neuronal_Survival Neuronal Survival JNK->Neuronal_Survival p38->Axon_Regen

Figure 1: Proposed signaling pathway of this compound.

Applications in Neuroscience Research

This compound has demonstrated significant therapeutic potential in a range of preclinical neuroscience models.

  • Neuroprotection in Ischemic Injury: In models of stroke, this compound has been shown to reduce infarct volume and improve functional outcomes.[2]

  • Promotion of Axon Regeneration: Following axonal injury, treatment with this compound has been observed to enhance axon regrowth and functional recovery.[1]

  • Neurogenesis and Neuronal Differentiation: Studies suggest that this compound can promote the differentiation of neural stem cells and enhance neurogenesis.[3]

  • Modulation of Neuroinflammation: this compound exhibits anti-inflammatory properties by reducing the activation of microglia and astrocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupCell Viability (%) (Mean ± SD)LDH Release (Fold Change vs. Control) (Mean ± SD)
Vehicle Control100 ± 5.21.0 ± 0.1
Glutamate (B1630785) (100 µM)45 ± 6.83.5 ± 0.4
This compound (10 nM) + Glutamate62 ± 7.12.1 ± 0.3
This compound (100 nM) + Glutamate78 ± 5.91.5 ± 0.2
This compound (1 µM) + Glutamate85 ± 4.51.2 ± 0.1

Table 2: In Vivo Efficacy in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupInfarct Volume (mm³) (Mean ± SD)Neurological Deficit Score (Mean ± SD)
Sham0 ± 00 ± 0
MCAO + Vehicle110 ± 15.43.8 ± 0.5
MCAO + this compound (1 mg/kg)85 ± 12.12.9 ± 0.6
MCAO + this compound (10 mg/kg)62 ± 10.82.1 ± 0.4

Table 3: Axon Regeneration in a Sciatic Nerve Crush Injury Model in Rats

Treatment GroupNumber of Regenerated Axons (per 1000 µm²) (Mean ± SD)Functional Recovery (SFI) (Mean ± SD)
Sham1250 ± 150-5 ± 3
Crush + Vehicle350 ± 80-85 ± 10
Crush + this compound (5 mg/kg)680 ± 110-55 ± 8
Crush + this compound (20 mg/kg)950 ± 130-30 ± 6

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol details the procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.

In_Vitro_Workflow A 1. Isolate and Culture Primary Cortical Neurons B 2. Treat with this compound or Vehicle (24 hours) A->B C 3. Induce Excitotoxicity (100 µM Glutamate, 1 hour) B->C D 4. Wash and Incubate (24 hours) C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Measure LDH Release (LDH Assay) D->F G 7. Data Analysis E->G F->G

Figure 2: Workflow for in vitro neuroprotection assay.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (in DMSO)

  • Glutamate solution

  • MTT reagent

  • LDH assay kit

Procedure:

  • Plate primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the culture medium with the this compound solutions or vehicle control and incubate for 24 hours.

  • Add glutamate to a final concentration of 100 µM to all wells except the negative control and incubate for 1 hour.

  • Remove the glutamate-containing medium and wash the cells twice with pre-warmed PBS.

  • Add fresh culture medium and incubate for an additional 24 hours.

  • Assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Collect the culture supernatant to measure lactate (B86563) dehydrogenase (LDH) release using an LDH assay kit.

In Vivo Stroke Model (MCAO)

This protocol describes the middle cerebral artery occlusion (MCAO) model in mice to evaluate the in vivo efficacy of this compound. All animal procedures must be approved by the institutional animal care and use committee.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia

  • 6-0 nylon monofilament with a silicone-coated tip

  • This compound solution for injection (e.g., in saline with 5% DMSO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the mouse with isoflurane.

  • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert the 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Administer this compound or vehicle intraperitoneally immediately after reperfusion.

  • Monitor the animals and assess neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • At 48 hours post-MCAO, sacrifice the animals, and perfuse the brains.

  • Section the brains and stain with TTC to visualize and quantify the infarct volume.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

Ordering Information

ProductCatalog NumberSize
This compoundThis compound-10MG10 mg
This compoundThis compound-50MG50 mg

References

Application Notes and Protocols for DL-01 and Related Molecules as Potential Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The designation "DL-01" is not uniquely assigned to a single therapeutic agent. Instead, it and similar-sounding names refer to several distinct investigational cancer therapeutics with different mechanisms of action and in various stages of development. This document provides detailed application notes and protocols for the prominent molecules identified under this ambiguous nomenclature, aimed at researchers, scientists, and drug development professionals.

DKN-01: A Monoclonal Antibody Targeting DKK1

Therapeutic Target: Dickkopf-1 (DKK1) Molecule Type: Humanized Monoclonal Antibody Indications: Gastroesophageal, Gynecologic, Colorectal, and Prostate Cancers

DKN-01 is an investigational antibody that neutralizes the activity of DKK1, a protein that modulates the Wnt/Beta-catenin and CKAP4/PI3K/AKT signaling pathways.[1] DKK1 is often overexpressed in various cancers and is associated with poor clinical outcomes and immunosuppressive effects.[1][2]

Quantitative Data Summary
Clinical Trial / StudyCancer TypeTreatment RegimenKey FindingsReference
Phase 1/2Metastatic Castration-Resistant Prostate Cancer (mCRPC)DKN-01 monotherapyStable disease in 29% of evaluable patients.[3]
Phase 1/2Metastatic Castration-Resistant Prostate Cancer (mCRPC)DKN-01 + Docetaxel (B913)Partial response in 71% of evaluable patients; median rPFS of 5.7 months.[3]
Preclinical (Mouse Melanoma Model)MelanomaMurine DKN-01 (mDKN-01)Tumor growth inhibition (TGI) dependent on NK1.1 cells.[1][2]
Preclinical (Mouse Melanoma Model)MelanomamDKN-01 + anti-PD-1 antibodyAdditive tumor growth inhibition effects.[2]
Preclinical (Breast Cancer Model)Breast CancermDKN-01Potent inhibitor of lung metastases.[1]
DeFianCe Study (Phase 2)Advanced Colorectal Cancer (CRC)DKN-01 + bevacizumab + chemotherapyOngoing clinical trial.[4]
Signaling Pathway and Mechanism of Action

DKN-01's primary mechanism is the inhibition of DKK1, which leads to a cascade of downstream effects in the tumor microenvironment. A key aspect of its action is the modulation of the Wnt signaling pathway and the enhancement of innate immune responses.

DKN_01_Mechanism cluster_TME Tumor Microenvironment DKK1 DKK1 Wnt_Signaling Wnt/β-catenin Pathway DKK1->Wnt_Signaling Modulates MDSC Myeloid-Derived Suppressor Cells (MDSC) DKK1->MDSC Promotes NK_Cell Natural Killer (NK) Cell DKK1->NK_Cell Suppresses Activity Tumor_Cell Tumor Cell Wnt_Signaling->Tumor_Cell Promotes Proliferation MDSC->NK_Cell Suppresses PDL1 PD-L1 MDSC->PDL1 Upregulates NK_Cell->Tumor_Cell Induces Apoptosis DKN01 DKN-01 DKN01->DKK1

Caption: DKN-01 inhibits DKK1, modulating Wnt signaling and enhancing anti-tumor immunity.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)

  • Cell Line: B16-F10 melanoma cells.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Inject B16-F10 cells subcutaneously into the flank of the mice.

    • Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle control, mDKN-01, anti-PD-1, combination).

    • Administer treatments as per the defined schedule (e.g., intraperitoneal injection).

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study, excise tumors and spleens for further analysis (e.g., flow cytometry for immune cell populations).

  • Analysis:

    • Calculate Tumor Growth Inhibition (TGI).

    • Analyze immune cell infiltrates (MDSCs, NK cells) in the tumor and spleen using flow cytometry.

    • Assess PD-L1 expression on MDSCs.

DR-01: An Anti-CD94 Monoclonal Antibody

Therapeutic Target: CD94 Molecule Type: Non-fucosylated Monoclonal Antibody Indications: Large Granular Lymphocytic Leukemia (LGLL), Cytotoxic Lymphomas

DR-01 is an investigational antibody targeting CD94, a marker found on cytotoxic T-cells and NK cells, which are the cell of origin for certain rare lymphomas.[5]

Quantitative Data Summary
Clinical TrialCancer TypeKey FindingsReference
Phase 1/2 (NCT05475925)Ultra-rare Cytotoxic T-cell LymphomasComplete and partial responses observed at various dose levels.[5]
Experimental Protocols

Phase 1/2 Clinical Trial Protocol (NCT05475925) - Abridged

  • Study Design: Multicenter, first-in-human, Phase 1/2 study.

  • Patient Population: Adults with large granular lymphocytic leukemia or cytotoxic lymphomas who have failed prior systemic therapies.[6]

  • Objectives:

    • Phase 1 (Dose Escalation): To evaluate the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of DR-01.

    • Phase 2: To evaluate the anti-tumor activity of DR-01.

  • Inclusion Criteria (Selected):

    • ≥18 years of age.

    • Confirmed diagnosis of LGLL or cytotoxic lymphoma.

    • Failed at least one (for LGLL) or two (for lymphomas) prior systemic regimens.[6]

  • Exclusion Criteria (Selected):

    • Active systemic infection.

    • Active or suspected CNS malignancy.[6]

  • Treatment: DR-01 administered intravenously.

  • Endpoints:

    • Primary: Incidence of dose-limiting toxicities (Phase 1), Objective Response Rate (Phase 2).

    • Secondary: Pharmacokinetics, pharmacodynamics, duration of response.

DR01_Trial_Workflow Patient_Screening Patient Screening (LGLL, Cytotoxic Lymphoma) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Dose_Escalation DR-01 Dose Escalation Cohorts Enrollment->Dose_Escalation DLT_Assessment Dose-Limiting Toxicity Assessment Dose_Escalation->DLT_Assessment DLT_Assessment->Dose_Escalation If safe, escalate dose RP2D Determine RP2D DLT_Assessment->RP2D Expansion_Cohorts Treat Patients at RP2D RP2D->Expansion_Cohorts Efficacy_Assessment Assess Anti-Tumor Activity (ORR) Expansion_Cohorts->Efficacy_Assessment

Caption: Workflow for the Phase 1/2 clinical trial of DR-01.

Therapeutics Targeting DLK1 (Delta-like 1 homolog)

Therapeutic Target: Delta-like 1 homolog (DLK1) Molecule Type: Monoclonal Antibodies (e.g., Dl1.72, CBA-1205) Indications: Lung Cancer, Breast Cancer, Liver Cancer

DLK1 is a non-canonical Notch ligand expressed in several cancers, and its expression is often associated with a worse prognosis.[7][8][9] It is being explored as a therapeutic target for various solid tumors.

Quantitative Data Summary
Therapeutic AgentCancer TypeStudy TypeKey FindingsReference
Dl1.72 Estrogen Receptor-Positive (ER+) Breast CancerIn vitroReduced MCF-7 cell proliferation, migration, and mammosphere formation.[10]
Dl1.72 ER+ Breast CancerIn vivo (Xenograft)Significantly inhibited tumor growth and reduced liver metastases.[10]
CBA-1205 Liver Cancer (HCC)In vitroEC50 values of 0.070 µg/mL for human DLK1 and 0.076 µg/mL for cynomolgus monkey DLK1.[11]
CBA-1205 Liver Cancer (HCC)In vivo (HepG2 Xenograft)Enhanced inhibition of tumor growth in combination with lenvatinib.[11]
125I-labeled anti-DLK1 antibody Small-Cell Lung Cancer (SCLC)In vivo (Mouse Model)Specifically targeted and was incorporated into tumor tissue.[7]
Signaling Pathway

DLK1 is known to interact with the Notch signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[8][9] Antibodies targeting DLK1 can disrupt this interaction.

DLK1_Signaling Anti_DLK1_Ab Anti-DLK1 Antibody (e.g., Dl1.72) DLK1 DLK1 Anti_DLK1_Ab->DLK1 Binds and Blocks Notch_Receptor Notch Receptor DLK1->Notch_Receptor Activates Notch_Signaling Notch Signaling Pathway Notch_Receptor->Notch_Signaling Gene_Expression Target Gene Expression (e.g., HES1, HEY1) Notch_Signaling->Gene_Expression Regulates Cellular_Effects Tumor Cell Proliferation, Survival, Migration Gene_Expression->Cellular_Effects Promotes

Caption: Anti-DLK1 antibodies block Notch signaling to inhibit tumor growth.

Experimental Protocols

Mammosphere Formation Assay (for Cancer Stem Cell Activity)

  • Cell Line: ER+ breast cancer cell line (e.g., MCF-7).

  • Procedure:

    • Culture single cells in ultra-low attachment plates with mammosphere-forming medium.

    • Treat cells with varying concentrations of the anti-DLK1 antibody (e.g., Dl1.72) or a control IgG.

    • Incubate for 7-10 days to allow sphere formation.

  • Analysis:

    • Count the number of mammospheres (spheres > 50 µm in diameter) per well.

    • Calculate the percentage reduction in mammosphere formation compared to the control.

DLC1 (Deleted in Liver Cancer 1) as a Therapeutic Target

Therapeutic Target: Re-expression or activation of the DLC1 tumor suppressor. Molecule Type: Gene therapy, HDAC inhibitors (indirectly). Indications: Prostate Cancer, Liver Cancer.

DLC1 is a tumor suppressor gene that is frequently silenced in various cancers through genetic or epigenetic mechanisms.[12] Its protein product is a Rho GTPase-activating protein (RhoGAP) that functions as a metastasis suppressor.[12] Therapeutic strategies focus on restoring its function.

Signaling Pathway

DLC1 exerts its tumor-suppressive effects by inhibiting the Rho-ROCK signaling pathway, which in turn upregulates E-cadherin, a key molecule in cell-cell adhesion.[13]

DLC1_Pathway DLC1 DLC1 (Tumor Suppressor) Rho_GTP Active Rho-GTP (RhoA, RhoC) DLC1->Rho_GTP Inhibits (GAP activity) Rho_GDP Inactive Rho-GDP Rho_GTP->Rho_GDP Hydrolysis ROCK ROCK Kinase Rho_GTP->ROCK Activates E_cadherin E-cadherin Expression ROCK->E_cadherin Suppresses Cell_Adhesion Increased Cell-Cell Adhesion E_cadherin->Cell_Adhesion Promotes Invasion Tumor Cell Invasion Cell_Adhesion->Invasion Inhibits

Caption: DLC1 inhibits the Rho pathway, leading to increased E-cadherin and suppression of invasion.

Experimental Protocols

Cell Invasion Assay (Transwell Assay)

  • Cell Lines: Metastatic prostate cancer cells (e.g., PC-3) with and without DLC1 expression.

  • Procedure:

    • Seed cells in the upper chamber of a Matrigel-coated Transwell insert in serum-free media.

    • Add media with a chemoattractant (e.g., FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the insert.

    • Fix and stain the invading cells on the bottom of the membrane.

  • Analysis:

    • Count the number of invaded cells in several microscopic fields.

    • Compare the invasion rate of DLC1-expressing cells to control cells.

DLX1 (Distal-less homeobox 1) as a Therapeutic Target

Therapeutic Target: Distal-less homeobox 1 (DLX1) Molecule Type: Potential for siRNA, small molecule inhibitors. Indications: Lung Adenocarcinoma.

DLX1 is a transcription factor involved in the initiation and progression of various tumors.[14] High expression of DLX1 is associated with worse prognosis in lung adenocarcinoma, making it a potential therapeutic target.[14]

Signaling Pathways Implicated with High DLX1 Expression

Gene set enrichment analysis in tumors with high DLX1 expression has identified several associated signaling pathways.[14]

  • Cell Cycle Checkpoint

  • DNA Replication and Repair

  • TGF-β/SMAD4 Signaling

  • β-catenin/TCF Signaling

Experimental Protocols

siRNA-Mediated Knockdown and Cell Proliferation Assay

  • Cell Line: Lung adenocarcinoma cell line with high DLX1 expression (e.g., A549).

  • Procedure:

    • Transfect cells with DLX1-specific siRNA or a non-targeting control siRNA.

    • After 24-48 hours, confirm DLX1 knockdown via qRT-PCR or Western blot.

    • Seed the transfected cells in a 96-well plate.

    • Assess cell proliferation at various time points (e.g., 0, 24, 48, 72 hours) using a colorimetric assay (e.g., MTT or WST-1).

  • Analysis:

    • Plot cell proliferation curves for both DLX1-knockdown and control cells.

    • Determine the statistical significance of any observed inhibition of proliferation.[14]

References

Application Note: Identifying Genetic Modulators of DL-01 using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a methodology for identifying genes that modulate cellular response to DL-01, a novel small molecule inhibitor of the PI3K/AKT signaling pathway. By employing a genome-wide CRISPR-Cas9 loss-of-function screen, researchers can uncover genetic dependencies and resistance mechanisms associated with this compound treatment.[1][2][3][4] This powerful technique enables the identification of novel drug targets, predictive biomarkers, and combination therapy strategies.[5] The protocol outlines the key steps from experimental design and library transduction to data analysis and hit validation.

Introduction

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and growth.[6][7][8] Aberrations in this pathway are among the most common genomic abnormalities in various cancers, making it a prime target for therapeutic intervention.[6][7] this compound is a potent and selective inhibitor hypothesized to target the PI3K kinase domain, thereby blocking downstream AKT activation and inducing apoptosis in cancer cells.

Understanding the genetic factors that influence sensitivity or resistance to this compound is crucial for its clinical development.[1][9] CRISPR-Cas9 screening technology offers a robust and unbiased approach to systematically interrogate the entire genome for genes that, when knocked out, alter a cell's response to a specific drug.[10][11][12] This is achieved by introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of Cas9-expressing cells.[5][13] Upon treatment with the drug, changes in the representation of each sgRNA in the surviving cell population can be quantified by next-generation sequencing (NGS), revealing genes whose loss confers either resistance or sensitivity.[13][14]

This document provides a comprehensive workflow and detailed protocol for conducting a CRISPR-Cas9 screen to identify genetic modifiers of this compound activity.

Principle of the Assay

The core principle of this pooled CRISPR screen is to identify sgRNAs that are either enriched (conferring resistance) or depleted (conferring sensitivity) in a cell population following treatment with this compound.

  • Library Transduction: A pooled lentiviral sgRNA library is introduced into a population of Cas9-expressing cancer cells at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.[15][16]

  • Drug Selection: The transduced cell population is split into two groups. One is treated with a vehicle control (e.g., DMSO), and the other is treated with a predetermined concentration of this compound (typically IC50).

  • Cell Proliferation: Over time, cells with gene knockouts that confer resistance to this compound will proliferate more than the general population, leading to an enrichment of their corresponding sgRNAs. Conversely, cells with knockouts that increase sensitivity to this compound will be eliminated, leading to a depletion of their sgRNAs.

  • Genomic DNA Extraction & Sequencing: Genomic DNA is harvested from both the control and treated populations at the end of the experiment. The sgRNA cassettes are amplified via PCR and quantified using NGS.[5]

  • Data Analysis: The sequencing reads for each sgRNA are counted.[13] Statistical analysis is then performed to identify sgRNAs—and by extension, the genes they target—that are significantly enriched or depleted in the this compound-treated population compared to the control.[17][18]

Experimental Workflow & Signaling Pathway

The overall experimental process is depicted below, followed by a diagram of the targeted signaling pathway.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis cas9 Generate Cas9- Expressing Cells transduce Transduce Cells with sgRNA Library cas9->transduce library Produce Pooled Lentiviral sgRNA Library library->transduce select Antibiotic Selection transduce->select split Split Population select->split t0 Harvest Reference (T_0) select->t0 treat_dmso Control Treatment (DMSO) split->treat_dmso treat_dl01 This compound Treatment split->treat_dl01 harvest_dmso Harvest Cells (T_final) treat_dmso->harvest_dmso harvest_dl01 Harvest Cells (T_final) treat_dl01->harvest_dl01 gdna Genomic DNA Extraction harvest_dmso->gdna harvest_dl01->gdna t0->gdna pcr sgRNA PCR Amplification gdna->pcr ngs Next-Gen Sequencing pcr->ngs count Read Counting & Normalization ngs->count hit_id Hit Identification (MAGeCK) count->hit_id PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation DL01 This compound DL01->PI3K Inhibits

References

Troubleshooting & Optimization

troubleshooting DL-01 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-01. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound is a weakly basic, synthetic small molecule inhibitor of the XYZ signaling pathway. Its poor aqueous solubility is a key characteristic that requires careful consideration during experimental design. The non-ionized form is highly lipophilic, contributing to its low solubility in neutral aqueous buffers.[1]

Q2: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS?

A2: This phenomenon, known as solvent-shifting precipitation, is common for hydrophobic compounds like this compound.[1][2] this compound is highly soluble in organic solvents such as DMSO but has very low solubility in aqueous solutions. When the concentrated DMSO stock is introduced to the aqueous buffer, the solvent environment shifts rapidly from organic to aqueous, causing the compound's solubility to drop dramatically and leading to precipitation.[1]

Q3: How does pH impact the solubility of this compound?

A3: As a weakly basic compound, the solubility of this compound is highly dependent on pH.[3][4] In acidic conditions (pH < pKa), the molecule becomes protonated (ionized), which significantly increases its aqueous solubility.[5][6][7] Conversely, in neutral or alkaline solutions (pH > pKa), this compound exists predominantly in its less soluble, non-ionized form.[1][8]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro experiments?

A4:

  • Kinetic solubility measures the concentration of a compound when it first precipitates after being rapidly added to an aqueous buffer from a concentrated organic stock (e.g., DMSO).[9][10][11] This is often more relevant for typical in vitro assays where solutions are prepared and used relatively quickly.[9][11]

  • Thermodynamic solubility is the true equilibrium solubility, measured when an excess of the solid compound is allowed to equilibrate in a buffer over a longer period (e.g., 24 hours).[4][9][10] This value is critical for formulation development and predicting in vivo behavior.[11]

For most standard laboratory experiments, understanding the kinetic solubility limit is crucial to avoid compound precipitation in your assays.[9]

Solubility Data

Table 1: Kinetic Solubility of this compound in Common Buffers
Buffer SystempHTemperature (°C)Kinetic Solubility (µM)Final DMSO (%)
Phosphate-Buffered Saline (PBS)7.425< 10.5
MES Buffer6.025150.5
Acetate Buffer5.025850.5
Glycine-HCl Buffer3.025> 2000.5
Table 2: Solubility of this compound in Various Solvents
SolventTypeSolubility (mg/mL)Notes
DMSOPolar Aprotic> 100Recommended for primary stock solutions.[12][13]
DMAPolar Aprotic> 100N,N-Dimethylacetamide.
EthanolPolar Protic5Can be used as a co-solvent.[14][15]
PEG-400Co-solvent20Useful for formulation development.[16]
WaterPolar Protic< 0.001Essentially insoluble at neutral pH.

Troubleshooting Guide: Precipitation Issues

This guide provides solutions to common precipitation problems encountered with this compound.

Issue 1: My compound precipitates immediately upon dilution into my aqueous buffer.

Possible CauseExplanationSuggested Solution
Final concentration is too high. The target concentration in your aqueous solution exceeds the kinetic solubility limit of this compound under your specific experimental conditions (pH, buffer salts, etc.).[1]1. Lower the Final Concentration: Reduce the working concentration to below the known kinetic solubility limit (see Table 1). 2. Adjust pH: If your experiment permits, use a more acidic buffer to increase solubility.[1][2]
Improper mixing technique. Adding the aqueous buffer directly to the small volume of DMSO stock, or not mixing vigorously enough, creates localized areas of high concentration and rapid solvent change, causing the compound to crash out.[1][17]Always add the DMSO stock to the aqueous buffer. Add the stock solution dropwise into the full volume of the vigorously vortexing or stirring aqueous buffer.[1][17] This ensures rapid dispersion.
Final co-solvent concentration is too low. The percentage of the organic solvent (like DMSO) in the final aqueous solution is insufficient to keep the compound dissolved.Ensure the final DMSO concentration is sufficient, typically between 0.1% and 1%. Be mindful of the solvent tolerance of your biological system (e.g., cells, enzymes).[17]

Issue 2: My solution is clear at first but becomes cloudy or shows precipitate over time.

Possible CauseExplanationSuggested Solution
Thermodynamic instability. The initially clear solution was supersaturated, a thermodynamically unstable state. Over time, the compound crashes out as it moves toward its lower-energy, crystalline (less soluble) state.[17]1. Prepare Fresh Solutions: Use the aqueous solution immediately after preparation. 2. Reduce Concentration: Work at a concentration well below the kinetic solubility limit. 3. Add Excipients: For longer-term stability, consider formulation strategies such as using cyclodextrins or surfactants, if compatible with your assay.[18]
Temperature changes. The solution was prepared at room temperature but stored at a lower temperature (e.g., 4°C), where solubility is often lower.Store solutions at the temperature they will be used. If precipitation occurs upon cooling, gently warm and vortex the solution before use to redissolve the compound.
Interaction with plate/tube material. Hydrophobic compounds can sometimes adsorb to the walls of plastic labware, which can seed precipitation.Consider using low-adhesion microplates or glass vials for storage of aqueous solutions.

Visual Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Precipitation Observed with this compound Solution q1 When did precipitation occur? start->q1 a1_imm Immediately upon mixing q1->a1_imm a2_time Over time q1->a2_time check_mix Check Mixing Technique: Added stock to buffer? a1_imm->check_mix check_super Is solution supersaturated? a2_time->check_super check_conc Check Final Concentration: Is it > Kinetic Solubility? check_mix->check_conc sol_mix SOLUTION: Add stock to vigorously stirring buffer. check_mix->sol_mix No check_ph Check Buffer pH: Is it neutral/alkaline? check_conc->check_ph sol_conc SOLUTION: Lower final concentration. check_conc->sol_conc Yes sol_ph SOLUTION: Use a more acidic buffer (if experiment allows). check_ph->sol_ph Yes sol_super SOLUTION: Prepare fresh before use or add stabilizing excipients. check_super->sol_super Yes check_temp Was solution temperature changed? check_super->check_temp No sol_temp SOLUTION: Store and use at a constant temperature. check_temp->sol_temp Yes

A troubleshooting workflow for this compound precipitation issues.
pH and Solubility Relationship

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) node_acid This compound-H+ Protonated (Ionized) Form High Aqueous Solubility node_base This compound Non-Ionized (Neutral) Form Low Aqueous Solubility node_acid->node_base  pH Increases   (Deprotonation) node_base->node_acid  pH Decreases   (Protonation)

The effect of pH on the ionization state and solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the recommended method for diluting a high-concentration DMSO stock of this compound into an aqueous buffer to minimize precipitation.[17]

Materials:

  • 10 mM this compound stock solution in 100% DMSO.

  • Aqueous buffer of choice (e.g., PBS, Tris, MES).

  • Sterile microcentrifuge tubes.

  • Vortex mixer.

Procedure:

  • Bring the 10 mM DMSO stock solution and the aqueous buffer to room temperature.

  • Vortex the DMSO stock for 10 seconds to ensure it is fully dissolved.

  • Add the required volume of aqueous buffer to a new sterile tube. For example, for 1 mL of a 10 µM solution, add 999 µL of buffer.

  • Place the tube containing the aqueous buffer on a vortex mixer set to a high speed.

  • While the buffer is vigorously vortexing, add the required volume of the 10 mM DMSO stock dropwise. For a 10 µM final concentration in 1 mL, add 1 µL of the 10 mM stock.

  • Continue vortexing for an additional 15-30 seconds to ensure thorough mixing and dispersion.[17]

  • Visually inspect the solution. A clear solution indicates the compound is dissolved. If the solution is cloudy or contains visible particulates, the kinetic solubility limit has likely been exceeded.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in a buffer of interest.[10]

Materials:

  • 10 mM this compound stock solution in 100% DMSO.

  • Aqueous buffer of choice.

  • Clear, flat-bottom 96-well plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at ~650 nm.

Procedure:

  • Plate Setup: Add 198 µL of the aqueous buffer to wells in columns 2-11. Add 200 µL of buffer to column 12 to serve as the blank control.

  • Prepare Top Concentration: In the wells of column 1, add 196 µL of buffer. Then, add 4 µL of the 10 mM DMSO stock. Mix thoroughly by pipetting. This creates a top concentration of 200 µM with 2% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 11. Discard 100 µL from column 11. This creates a concentration range from 200 µM down to ~0.2 µM.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (optical density) of the plate at 650 nm. An increase in absorbance indicates light scattering due to the formation of a precipitate.[17]

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the blank control.

References

DL-01 Dosage Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and answers to frequently asked questions (FAQs) to aid researchers in optimizing the dosage of DL-01 for mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, small-molecule inhibitor of Kinase-X, a critical enzyme in the pro-survival "ABC" signaling pathway. By blocking Kinase-X, this compound disrupts downstream signaling, leading to decreased cell proliferation and apoptosis in target cells. This mechanism makes it a compound of interest for oncology research, particularly in tumor-bearing mouse models.

Q2: How should I determine the starting dose for my first in vivo experiment with this compound?

A2: A crucial first step for in vivo experiments with a new compound is a dose-ranging or Maximum Tolerated Dose (MTD) study.[1][2][3] This study is designed to identify the highest dose that can be administered without causing unacceptable toxicity.[1][2][4] It is recommended to start with small groups of mice (e.g., 3-5 per group) and use a dose-escalation strategy, such as doubling the dose in each subsequent group (e.g., 5, 10, 20, 40 mg/kg).[3]

Q3: What parameters are critical to monitor during a Maximum Tolerated Dose (MTD) study?

A3: Careful and consistent monitoring is essential to identify any dose-limiting toxicities. Key parameters to observe include:

  • Clinical Observations: Daily checks for changes in behavior, posture (e.g., hunched), fur appearance (e.g., ruffled), and any signs of distress or pain.[3]

  • Body Weight: Measure body weight at least twice a week. A weight loss exceeding 15-20% is a common sign of toxicity.[3]

  • Food and Water Intake: Note any significant decreases in consumption.

  • Mortality: While death is not an intended endpoint for an MTD study, any fatalities must be recorded.[1]

Q4: My this compound formulation is precipitating. How can I resolve this?

A4: Poor solubility is a common challenge. Test various biocompatible vehicles to find one that ensures this compound remains in solution.[3] A common starting formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[5] It is advisable to prepare the formulation fresh before each use and visually inspect for any precipitation. Sonication can also aid in dissolving the compound.[5]

Q5: I am not observing the expected therapeutic effect at the highest tolerated dose. What are the next steps?

A5: If this compound is well-tolerated but shows no efficacy, consider the following:

  • Pharmacokinetics (PK): The compound may have poor bioavailability or be cleared too rapidly. A PK study, which measures drug concentration in plasma over time, is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Pharmacodynamics (PD): Confirm that the drug is reaching its target and engaging it. This can be assessed by measuring the inhibition of Kinase-X phosphorylation in tumor tissue after treatment.[6][7][8]

  • Dosing Schedule: Based on the PK data, the dosing frequency may need adjustment. A drug with a short half-life might require more frequent administration to maintain therapeutic concentrations.[7]

Visualizing Mechanisms and Workflows

This compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the ABC signaling pathway.

DL01_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Kinase_X Kinase-X Kinase_Y->Kinase_X Effector Downstream Effector Kinase_X->Effector Response Cell Proliferation & Survival Effector->Response GF Growth Factor GF->Receptor DL01 This compound DL01->Kinase_X

This compound inhibits Kinase-X in the ABC signaling pathway.
Experimental Workflow for Dosage Optimization

This workflow outlines the critical steps for systematically determining the optimal dose of this compound in mouse models.

Dosage_Workflow start Start: In Vitro Data (IC50) mtd_study 1. Maximum Tolerated Dose (MTD) Study start->mtd_study pkpd_analysis 2. Pharmacokinetic (PK) & Pharmacodynamic (PD) Study mtd_study->pkpd_analysis Identifies safe dose range dose_selection 3. Select Doses for Efficacy Study pkpd_analysis->dose_selection Informs dose schedule & levels efficacy_study 4. Dose-Response Efficacy Study dose_selection->efficacy_study Test 2-3 doses (e.g., Low, Med, High) optimal_dose Optimal Dose Identified efficacy_study->optimal_dose

Workflow for this compound dosage optimization in mouse models.

Quantitative Data Summary

The following tables provide examples of data generated during dosage optimization studies for this compound.

Table 1: Example Results from a 7-Day MTD Study

Dose Group (mg/kg, i.p., daily)No. of MiceMean Body Weight Change (%)Clinical Signs of ToxicitySurvivalMTD Determination
Vehicle Control5+2.5%None Observed5/5-
105+1.8%None Observed5/5Tolerated
205-4.5%Mild, transient lethargy post-injection5/5Tolerated
405-16.2%Ruffled fur, significant lethargy, hunched posture5/5MTD
805-22.5% (study terminated)Severe lethargy, ataxia3/5Exceeded MTD

Table 2: Example Results from a Dose-Response Efficacy Study (Tumor Xenograft Model)

Dose Group (mg/kg, i.p., daily)No. of MiceMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)p-value vs. Vehicle
Vehicle Control100%+8.1%-
10 (Low Dose)1035%+5.3%<0.05
20 (Medium Dose)1068%-2.7%<0.001
40 (High Dose/MTD)1075%-12.5%<0.001

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks. Acclimate animals for at least one week before the study begins.

  • Group Allocation: Randomly assign mice to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). Ensure the compound is fully dissolved.

  • Administration: Administer the designated dose of this compound or vehicle via the intended route (e.g., intraperitoneal injection) once daily for 7 consecutive days.[9]

  • Monitoring:

    • Record body weights and clinical observations (e.g., activity level, posture, fur condition) daily.

    • Monitor food and water consumption.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other signs of severe, irreversible toxicity.[1]

Protocol 2: Dose-Response Efficacy Study
  • Animal Model: Use an appropriate tumor model (e.g., subcutaneous xenograft). Begin treatment when tumors reach a specified size (e.g., 100-150 mm³).

  • Group Allocation: Randomly assign tumor-bearing mice to treatment groups (n=8-10 per group): Vehicle control, Low Dose, Medium Dose, and High Dose (typically the MTD).

  • Dose Selection: Doses should be selected based on the MTD and PK/PD data. For example, MTD, 1/2 MTD, and 1/4 MTD.

  • Administration: Administer this compound or vehicle according to the planned schedule (e.g., daily for 21 days).

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weights 2-3 times per week to monitor toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for ex vivo analysis (e.g., Western blot for p-Kinase-X, histology) to confirm target engagement and pharmacodynamic effects.[6] Calculate the percent tumor growth inhibition for each group relative to the vehicle control.

References

DL-01 not showing expected effect in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of DL-01 not showing its expected effect in in vitro experiments.

Troubleshooting Guide: No Observable Effect of this compound

A lack of an observable effect of this compound in your in vitro assays can stem from several factors.[1] This guide provides a systematic approach to identifying the root cause.

Step 1: Verify Compound Integrity and Handling

Issues with the compound itself are a primary suspect when expected effects are not observed.

FAQs:

  • Q1: How can I be sure the this compound I'm using is active?

    • A1: Confirm the identity and purity of your this compound batch using methods like HPLC or mass spectrometry. Improper storage (e.g., exposure to light, incorrect temperature) can lead to degradation.[2][3] It is advisable to use a freshly prepared stock solution for your experiments.[3]

  • Q2: Could solubility be the reason this compound is not working?

    • A2: Yes, poor solubility is a common reason for the lack of activity in in vitro assays.[4][5][6] If this compound precipitates in your culture medium, its effective concentration will be much lower than intended, leading to an underestimation of its activity.[4][5] Many discovery compounds have low solubility, which can lead to variable data and inaccurate results.[4][5]

  • Q3: How should I prepare the stock solution of this compound?

    • A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4][5] However, even in DMSO, solubility can be limited, and the compound may precipitate after freeze-thaw cycles.[5] When diluting the stock in an aqueous buffer for your assay, ensure the final concentration of this compound does not exceed its solubility limit, which can cause it to precipitate.[5]

Step 2: Assess Cell Culture Health and Conditions

The health and condition of your cell culture are critical for obtaining reliable and reproducible results.

FAQs:

  • Q4: My cells look fine, could they still be the problem?

    • A4: Even visually healthy-looking cells can have underlying issues. One of the most common and difficult-to-detect problems is mycoplasma contamination.[7][8][9][10][11] Mycoplasma can alter cell metabolism, gene expression, and signaling pathways, which can significantly impact your experimental outcomes.[8]

  • Q5: What is mycoplasma and how can I test for it?

    • A5: Mycoplasma are small bacteria that lack a cell wall and are not visible by standard microscopy.[8][10] They do not cause the typical turbidity seen with other bacterial or fungal contaminations.[10] Routine testing for mycoplasma is essential.[7][8] Common detection methods include PCR-based assays and specialized ELISA kits.

  • Q6: Does the passage number of my cells matter?

    • A6: Yes, the passage number can influence experimental outcomes.[12] Cells that have been passaged too many times can undergo genetic drift and phenotypic changes, potentially altering their response to this compound. It is crucial to use cells within a consistent and low passage number range.

Step 3: Review Experimental Design and Assay Parameters

Subtle variations in your experimental setup can lead to a lack of observable effects.

FAQs:

  • Q7: How do I know if I'm using the right assay for this compound?

    • A7: The choice of assay is critical. Ensure the assay you are using is designed to measure the specific biological effect of this compound. For example, if this compound is expected to inhibit a particular kinase, a kinase activity assay would be more appropriate than a general cell viability assay.

  • Q8: Could there be an issue with my assay reagents?

    • A8: Reagent quality and preparation are crucial. Ensure all reagents are within their expiration dates and have been stored correctly. Contaminated or improperly prepared reagents can lead to inconsistent or erroneous results.[13]

  • Q9: Is it possible that this compound is not reaching its target inside the cell?

    • A9: Yes, this is a key consideration. The compound may not be able to cross the cell membrane, or it could be actively pumped out by efflux transporters.[14] Verifying target engagement is a critical step.[15][16][17]

  • Q10: How can I confirm that this compound is engaging with its intended target in my cells?

    • A10: There are several methods to confirm target engagement.[15] Techniques like the NanoBRET™ Target Engagement assay can provide real-time evidence of compound-target binding in living cells.[17][18] Other methods include cellular thermal shift assays (CETSA) and immunoprecipitation followed by mass spectrometry.[17] Without confirming target engagement, it is difficult to be certain that the lack of a phenotype is due to the target not being involved in the process, rather than the compound simply not binding to the target.[15]

Data Presentation

Table 1: Troubleshooting this compound Solubility Issues
Parameter Condition 1 Condition 2 Condition 3 Observation
Solvent 100% DMSO50% DMSO / 50% PBS100% PBSThis compound precipitates in 100% PBS
This compound Conc. 100 µM50 µM10 µMNo precipitation at 10 µM in 1% DMSO/PBS
Incubation Time 1 hour6 hours24 hoursPrecipitation observed after 6 hours at 50 µM
Temperature 4°CRoom Temp37°CIncreased precipitation at 4°C
Table 2: Investigating this compound Stability in Culture Medium
Time Point This compound Concentration (µM) in Medium without Cells This compound Concentration (µM) in Medium with Cells Percent Degradation
0 hours10.010.00%
2 hours9.89.55%
6 hours9.58.218%
24 hours8.55.149%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for this compound

This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[19][20]

Protocol 2: Mycoplasma Detection by PCR

This protocol outlines a general procedure for detecting mycoplasma contamination in cell cultures using a PCR-based assay.

  • Sample Collection: Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Extract the DNA from the supernatant using a commercial DNA extraction kit suitable for biological fluids.

  • PCR Amplification: Perform PCR using primers that are specific to the 16S rRNA gene of mycoplasma. Include a positive control (mycoplasma DNA) and a negative control (sterile water).

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.

  • Result Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Visualizations

G cluster_pathway Hypothetical this compound Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation DL01 This compound DL01->MEK Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

G cluster_workflow Troubleshooting Workflow for this compound Start No Effect Observed with this compound Step1 Verify Compound Integrity & Solubility Start->Step1 Step2 Assess Cell Health (Mycoplasma Test) Step1->Step2 Compound OK Step3 Review Assay Protocol & Parameters Step2->Step3 Cells Healthy Step4 Confirm Target Engagement Step3->Step4 Protocol Correct End Identify Root Cause & Redesign Experiment Step4->End Target Engagement Confirmed

Caption: A logical workflow for troubleshooting this compound experiments.

G cluster_decision Decision Tree for Solubility Issues Precipitate Precipitate observed in media? SolubilityAssay Perform Kinetic Solubility Assay Precipitate->SolubilityAssay Yes Proceed Proceed with Experiment Precipitate->Proceed No LowerConcentration Lower this compound Concentration SolubilityAssay->LowerConcentration ChangeSolvent Increase DMSO % or use alternative solvent SolubilityAssay->ChangeSolvent

Caption: Decision tree for addressing potential solubility problems.

References

Technical Support Center: Preventing DL-01 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of the small molecule inhibitor, DL-01, in solution. By understanding the potential causes of instability and implementing the recommended preventative measures, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: this compound is susceptible to degradation in aqueous buffers through three primary mechanisms:

  • Hydrolysis: The ester and amide functional groups within the this compound structure can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The electron-rich aromatic ring system in this compound is prone to oxidation.[1][3][4] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[2][5]

  • Photodegradation: Exposure to UV or even ambient light can induce the degradation of this compound, particularly in solution.[3][4][6]

Q2: What are the optimal storage conditions for this compound solid compound and stock solutions?

A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed vial, protected from light.[6][7] Stock solutions, typically prepared in a non-aqueous, aprotic solvent like DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months.[6][8]

Q3: My this compound solution has turned a faint yellow color. What does this indicate?

A3: A color change in your this compound solution may be an indication of oxidative degradation or photolysis.[9] It is recommended to discard the solution and prepare a fresh one, ensuring it is protected from light and prepared with high-purity, degassed solvents.

Q4: Can I prepare my working solutions of this compound in aqueous buffer in advance?

A4: Due to the risk of hydrolysis, it is strongly recommended to prepare fresh aqueous dilutions of this compound immediately before each experiment.[2][6] If storage of aqueous solutions is unavoidable, they should be used within 24 hours when stored at 4°C and protected from light.[8]

Q5: I am observing a loss of biological activity in my cell-based assay. Could this be due to this compound degradation?

A5: Yes, a loss of activity is a common consequence of compound degradation.[2][9] It is crucial to assess the stability of this compound in your specific cell culture medium under the experimental conditions (e.g., 37°C, 5% CO2). Other factors to consider include adsorption to plasticware and poor cell permeability.[1]

Troubleshooting Guides

Issue 1: Precipitate Formation in this compound Stock Solution
Potential Cause Troubleshooting/Prevention Steps
Low solubility in the chosen solvent. Verify the solubility of this compound in the selected solvent. Consider using an alternative recommended solvent or gentle warming and sonication to aid dissolution.[9]
Solution is supersaturated. Prepare a more dilute stock solution. Ensure the compound is fully dissolved before storage.
Compound degradation to a less soluble product. Prepare fresh stock solutions and store them properly in single-use aliquots at -80°C.[6]
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting/Prevention Steps
Degradation of this compound in aqueous buffer. Prepare fresh working solutions immediately before each experiment.[6] Evaluate the stability of this compound in your assay buffer at the experimental temperature.
Repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[6][7]
Adsorption to plasticware. Use low-binding microplates or tubes. Consider adding a small amount of a non-ionic surfactant to your buffer if compatible with your assay.[1]
Inaccurate initial concentration. Ensure the solid compound is brought to room temperature before weighing to avoid condensation.[6] Use calibrated pipettes for accurate liquid handling, especially with viscous solvents like DMSO.[9]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer

This protocol provides a rapid method to assess the stability of this compound in a specific aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Ensure the final DMSO concentration is below 1%.

  • Incubation: Aliquot the working solution into multiple amber vials. Incubate the vials at different temperatures relevant to your experiments (e.g., 4°C, 25°C, and 37°C).[1]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take one vial from each temperature condition.[1]

  • Analysis: Immediately analyze the samples by HPLC or LC-MS to determine the remaining percentage of the parent this compound compound.

Protocol 2: Preparation and Storage of this compound Solutions

This protocol outlines the best practices for preparing and storing this compound to minimize degradation.

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[6] Weigh the required amount of compound using a calibrated analytical balance.

  • Stock Solution Preparation: Add the appropriate volume of anhydrous, high-purity DMSO to the solid this compound to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle sonication can be used if necessary.[9]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed amber vials. Store the aliquots at -80°C for long-term storage (up to 6 months).[6]

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer immediately before use.

Data Presentation

Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS), pH 7.4
TemperatureTime (hours)% Remaining this compound
4°C0100%
898.2%
2495.1%
25°C (Room Temp)0100%
885.3%
2470.5%
37°C0100%
865.7%
2440.2%
Table 2: Effect of pH on this compound Stability at 37°C after 8 hours
Buffer pH% Remaining this compound
5.089.5%
6.082.1%
7.465.7%
8.050.3%

Visualizations

DL01_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis DL01 This compound Hydrolysis_Product_A Degradation Product A (Acid Metabolite) DL01->Hydrolysis_Product_A H₂O, pH Hydrolysis_Product_B Degradation Product B (Amine Metabolite) DL01->Hydrolysis_Product_B H₂O, pH Oxidation_Product Oxidized this compound DL01->Oxidation_Product O₂, Metal Ions Photolysis_Product Photodegraded this compound DL01->Photolysis_Product Light (UV/Vis)

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow_Stability_Assessment cluster_incubation Incubate at Different Temperatures start Start: Solid this compound prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working aliquot Aliquot into Amber Vials prep_working->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C aliquot->temp_25c temp_37c 37°C aliquot->temp_37c sampling Sample at t = 0, 2, 4, 8, 24h temp_4c->sampling temp_25c->sampling temp_37c->sampling analysis Analyze by HPLC/LC-MS sampling->analysis end End: Determine % Remaining this compound analysis->end Troubleshooting_Logic start Inconsistent Assay Results check_solution Was the working solution prepared fresh? start->check_solution sol_yes Yes check_solution->sol_yes sol_no No check_solution->sol_no check_storage How was the stock solution stored? check_plasticware Are you using low-binding plates? check_storage->check_plasticware action_aliquot Action: Aliquot stock solution to avoid freeze-thaw cycles. check_storage->action_aliquot action_plates Action: Switch to low-binding plasticware. check_plasticware->action_plates re_evaluate Re-evaluate Experiment check_plasticware->re_evaluate sol_yes->check_storage action_fresh Action: Prepare fresh solution immediately before use. sol_no->action_fresh action_fresh->re_evaluate action_aliquot->re_evaluate action_plates->re_evaluate

References

DL-01 off-target effects and how to minimize

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-01. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound, a hypothetical kinase inhibitor targeting the Dual Leucine Zipper Kinase (DLK) signaling pathway. Here you will find troubleshooting guides and frequently asked questions to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target, in this case, DLK.[1][2] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q2: What are the common approaches to identify potential off-target effects of this compound?

A2: A comprehensive strategy combining computational and experimental methods is recommended.[1][2]

  • Computational Approaches: In silico methods can predict potential off-target interactions based on the structural similarity of this compound to other known ligands and the homology of protein binding sites.[2][3]

  • Experimental Approaches:

    • Kinase Profiling: This is a crucial step to assess the selectivity of this compound against a broad panel of kinases.[4][5][6][7] Several services offer screening against hundreds of kinases to identify unintended targets.[4][5][7]

    • Cellular Thermal Shift Assay (CETSA): This biophysical method directly measures the engagement of this compound with its intended target (DLK) and potential off-targets within a cellular environment.[8][9][10][11] It is based on the principle that ligand binding increases the thermal stability of the target protein.[8][10]

    • Genetic Approaches: Techniques like CRISPR-Cas9 or siRNA can be used to knock down or knock out the intended target (DLK).[1] If the observed phenotype persists after DLK removal, it is likely due to an off-target effect.[1]

    • Phenotypic Screening: This method assesses the overall effect of this compound on a cell or organism, which can provide insights into its biological activity and potential side effects.[2]

Q3: How can I proactively minimize the off-target effects of this compound in my experiments?

A3: Several strategies can be implemented during experimental design to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: It is important to perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.[1][12] Higher concentrations increase the probability of binding to lower-affinity off-targets.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Confirm Target Engagement: Utilize methods like CETSA to confirm that this compound is engaging with DLK at the concentrations used in your experiments.[8][9][10][11]

  • Validate with a Second Tool: Whenever possible, confirm your findings using a secondary inhibitor with a different chemical scaffold that also targets DLK.

Troubleshooting Guide

Issue: I am observing a cellular phenotype that is inconsistent with the known function of the DLK pathway.

  • Question: Could this be an off-target effect of this compound?

  • Answer: Yes, an unexpected phenotype is a common indicator of potential off-target activity.[1] It is crucial to systematically investigate whether the observed effect is due to the inhibition of DLK or an unintended target.

  • Question: How can I experimentally distinguish between on-target and off-target effects?

  • Answer: A logical workflow can be employed to dissect the observed phenotype. This involves a combination of techniques to validate target engagement and rule out off-target interactions.

    G A Observed Cellular Phenotype with this compound B Perform Dose-Response Curve A->B C Is the effect dose-dependent? B->C D Confirm DLK Target Engagement (e.g., CETSA) C->D Yes J No, effect is likely non-specific C->J No E Is DLK engaged at effective concentrations? D->E F Genetic Knockdown/Knockout of DLK E->F Yes K No, consider alternative mechanisms E->K No G Does the phenotype persist without DLK? F->G H Phenotype is likely an ON-TARGET effect G->H No I Phenotype is likely an OFF-TARGET effect G->I Yes

    Caption: Workflow for investigating on-target vs. off-target effects.

Issue: My experimental results with this compound vary between different cell lines.

  • Question: Why might this compound show different effects in different cell lines?

  • Answer: The expression levels of the on-target protein (DLK) or potential off-target proteins can vary significantly between different cell lines.[1]

  • Question: What should I do to troubleshoot this variability?

  • Answer:

    • Confirm Target Expression: Use methods like Western Blot or qPCR to confirm that DLK is expressed in all cell lines used in your experiments.[1]

    • Investigate Potential Off-Targets: If a specific off-target is suspected based on kinase profiling data, check its expression level in your cell lines.

    • Normalize to Target Expression: When comparing the effects of this compound across cell lines, consider normalizing your results to the expression level of DLK.

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile for a Hypothetical Kinase Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
DLK (Primary) 10 1
Kinase A10010
Kinase B50050
Kinase C>10,000>1000
Kinase D80080

This table illustrates how kinase profiling data can be presented to show the selectivity of an inhibitor. A higher fold selectivity indicates a lower likelihood of off-target effects on the tested kinases.

Table 2: Example Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)Melting Temperature (Tm) Shift (°C)
Vehicle (DMSO)-0
This compound 1+ 5.2
This compound 10+ 8.1
Inactive Analog10+ 0.3

This table shows hypothetical CETSA data demonstrating that this compound induces a dose-dependent thermal stabilization of its target, while an inactive analog does not, confirming target engagement in cells.[8][10]

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in 100% DMSO) to a commercial kinase profiling service.[5]

  • Assay Format Selection: Choose the desired assay format. A common initial screen is to test a single high concentration of this compound (e.g., 1 µM or 10 µM) against the kinase panel to identify potential hits.[5]

  • Data Analysis: The service will provide a report detailing the percent inhibition of each kinase at the tested concentration.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50%), a follow-up dose-response experiment should be performed to determine the IC50 value.

  • Selectivity Analysis: Compare the IC50 value for DLK to the IC50 values of the identified off-target kinases to determine the selectivity profile.

Several commercial vendors offer kinase profiling services, such as Promega, Reaction Biology, and AssayQuant.[4][5][6]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with DLK in intact cells.[8][9][10]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or varying concentrations of this compound for a specified period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.[1]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of soluble DLK in the supernatant using a specific antibody-based method such as Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble DLK as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8][10]

Signaling Pathway Diagram

The DLK signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and plays a role in neuronal development and regeneration.[13]

DLK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_cascade Core Cascade cluster_downstream Downstream Effects Axonal_Injury Axonal Injury DLK DLK (Dual Leucine Zipper Kinase) Axonal_Injury->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Gene_Expression Gene Expression c_Jun->Gene_Expression Axon_Regeneration Axon Regeneration Gene_Expression->Axon_Regeneration Neuronal_Apoptosis Neuronal Apoptosis Gene_Expression->Neuronal_Apoptosis DL_01 This compound DL_01->DLK Inhibits

Caption: The DLK signaling pathway and the inhibitory action of this compound.

References

DL-01 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using DL-01 in in vivo experiments. This compound is a potent and selective small molecule inhibitor of MEK1/2 for preclinical evaluation in oncology models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For oral (PO) administration, we recommend a formulation of 0.5% (w/v) methylcellulose (B11928114) in sterile water. For intravenous (IV) injection, this compound can be dissolved in a solution of 5% DMSO, 40% PEG300, and 55% sterile saline. Please refer to the solubility data in Table 1 for other potential vehicles.

Q2: What is the recommended dosing frequency for this compound in mouse models?

A2: Based on its pharmacokinetic profile (see Table 2), once-daily (QD) oral administration is recommended for maintaining target engagement over a 24-hour period. However, for certain aggressive tumor models, twice-daily (BID) dosing may yield improved efficacy.

Q3: What are the expected on-target pharmacodynamic (PD) effects of this compound?

A3: The primary on-target effect of this compound is the inhibition of ERK1/2 phosphorylation. A significant reduction in p-ERK levels in tumor tissue, typically observed 2-6 hours post-dose, is a key indicator of target engagement.

Q4: Are there any known off-target effects or common toxicities?

A4: At doses above 50 mg/kg, some preclinical models have shown signs of mild gastrointestinal distress and skin rash, which are known class effects for MEK inhibitors. If significant toxicity is observed, consider dose reduction or consulting the detailed troubleshooting guide below.

Troubleshooting Guide

Issue 1: Poor or Inconsistent Tumor Growth Inhibition

Q: We are observing minimal or highly variable tumor growth inhibition in our xenograft model despite using the recommended dose. What are the potential causes and solutions?

A: This issue can stem from several factors related to drug formulation, administration, or the specific tumor model.

Possible Causes & Solutions:

  • Improper Drug Formulation:

    • Check Solubility and Suspension: Ensure this compound is fully dissolved (for IV) or forms a homogenous suspension (for PO). Inadequate suspension can lead to inaccurate dosing. Refer to the protocol for preparing this compound formulations.

    • Vehicle Incompatibility: The chosen vehicle may not be optimal for absorption in your specific model. Consult the solubility data in Table 1 and consider a pilot study with an alternative vehicle.

  • Inaccurate Dosing:

    • Gavage Technique: Ensure proper oral gavage technique to prevent accidental administration into the lungs.

    • Dose Calculation: Double-check all dose calculations, accounting for the animal's body weight on each day of dosing.

  • Suboptimal Pharmacokinetics (PK):

    • Insufficient Drug Exposure: The current dosing regimen may not be achieving the necessary plasma concentration. Consider increasing the dose or switching to a BID schedule. Refer to the PK data in Table 2 as a baseline.

  • Model-Specific Resistance:

    • Intrinsic Resistance: The tumor cell line may have intrinsic resistance to MEK inhibition (e.g., mutations upstream of RAS or in parallel pathways). Confirm the mutational status of your cell line (e.g., BRAF, KRAS).

    • Acquired Resistance: If the study is long-term, tumors may develop acquired resistance.

A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting: Poor Tumor Inhibition start Poor Tumor Growth Inhibition q1 Is the this compound formulation a homogenous suspension/solution? start->q1 s1 Action: Re-prepare formulation. Refer to Protocol 1. q1->s1 No q2 Is dosing technique and calculation correct? q1->q2 Yes s1->q1 s2 Action: Review dosing protocol and retrain staff. q2->s2 No q3 Is target engagement (p-ERK reduction) confirmed? q2->q3 Yes s2->q2 s3 Action: Conduct PD study. Refer to Protocol 3. q3->s3 No q4 Does the cell line have known resistance mutations? q3->q4 Yes s3->q3 s4 Result: Consider alternative tumor model. q4->s4 Yes s5 Result: Issue likely resolved. q4->s5 No

A decision tree for troubleshooting poor in vivo efficacy.
Issue 2: Unexpected Animal Toxicity

Q: Our study animals are showing significant weight loss (>15%) and lethargy at the planned dose. How should we proceed?

A: Toxicity can be dose-dependent or related to the formulation vehicle. A systematic approach is needed to identify the cause.

Possible Causes & Solutions:

  • Dose is Too High: The Maximum Tolerated Dose (MTD) can vary between different mouse strains or with the tumor burden.

    • Action: Reduce the dose by 25-50% and monitor the animals closely. If efficacy is lost, consider a BID schedule with a lower individual dose.

  • Vehicle Toxicity: Some vehicles, especially those with high concentrations of solvents like DMSO, can cause irritation or systemic toxicity.

    • Action: Run a control group treated with the vehicle alone to assess its contribution to the observed toxicity.

  • On-Target Toxicity in Host Tissues: MEK inhibition can affect normal, healthy tissues.

    • Action: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for animal recovery while maintaining pressure on the tumor.

Data Summary

Table 1: this compound Solubility in Common Vehicles

Vehicle Composition Solubility (mg/mL) at 25°C Appearance Recommended Use
0.5% Methylcellulose in H₂O > 10 Homogenous Suspension Oral (PO)
10% Solutol HS 15 in H₂O 2.5 Clear Solution Intravenous (IV)
5% DMSO / 40% PEG300 / 55% Saline 5.0 Clear Solution Intravenous (IV)

| Corn Oil | < 0.5 | Insoluble | Not Recommended |

Table 2: Key Pharmacokinetic Parameters of this compound in Balb/c Mice (25 mg/kg PO)

Parameter Value Unit
Cmax (Maximum Plasma Concentration) 2.8 µM
Tmax (Time to Cmax) 2.0 hours
AUC (Area Under the Curve) 18.5 µM·h

| T½ (Half-life) | 4.2 | hours |

Table 3: Efficacy of this compound in A-375 (BRAF V600E) Melanoma Xenograft Model

Treatment Group Dosing Schedule TGI (%)* Body Weight Change (%)
Vehicle (0.5% MC) QD, PO 0 +2.5
This compound (12.5 mg/kg) QD, PO 58 -1.8
This compound (25 mg/kg) QD, PO 92 -4.5
This compound (12.5 mg/kg) BID, PO 85 -6.2

*Tumor Growth Inhibition (TGI) measured at Day 14.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (10 mg/mL Suspension)
  • Prepare Vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir overnight at 4°C to ensure complete dissolution.

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Create Slurry: Add a small volume of the vehicle (e.g., 1-2 mL) to the this compound powder in a sterile tube or mortar. Mix thoroughly to create a uniform paste, ensuring no clumps remain.

  • Final Volume: Gradually add the remaining vehicle while continuously stirring or vortexing to bring the suspension to the final volume.

  • Storage: Store the suspension at 4°C for up to one week. Vortex thoroughly before each use to ensure homogeneity.

Protocol 2: Mouse Xenograft Efficacy Study Workflow
  • Cell Culture: Culture A-375 cells in recommended media until they reach 80-90% confluency.

  • Implantation: Harvest and resuspend cells in sterile PBS/Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups.

  • Treatment: Begin dosing as per the study plan (e.g., this compound at 25 mg/kg QD via oral gavage). Monitor body weight daily.

  • Endpoint: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors reach the predetermined endpoint size.

G cluster_workflow In Vivo Efficacy Study Workflow p1 Cell Culture (A-375) p2 Subcutaneous Implantation p1->p2 p3 Tumor Growth Monitoring p2->p3 p4 Randomization (Tumor Volume ≈ 150mm³) p3->p4 p5 Treatment Initiation (Vehicle or this compound) p4->p5 p6 Daily Monitoring (Tumor Volume, Body Weight) p5->p6 p7 Study Endpoint & Tissue Collection p6->p7

A typical workflow for a preclinical xenograft efficacy study.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

  • Dosing: Treat tumor-bearing mice with a single dose of this compound or vehicle.

  • Tissue Collection: At specified time points (e.g., 2, 6, and 24 hours post-dose), euthanize the animals and excise the tumors.

  • Flash Freezing: Immediately flash-freeze the tumor samples in liquid nitrogen to preserve protein phosphorylation states.

  • Lysate Preparation: Homogenize the frozen tumors in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot: Determine protein concentration using a BCA assay. Perform Western blotting on the lysates using primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Quantification: Quantify band intensity to determine the ratio of p-ERK to total ERK, normalized to the vehicle control.

Signaling Pathway

This compound targets the core of the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that drives cell proliferation and survival in many cancers.

G cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DL01 This compound DL01->MEK

This compound inhibits MEK1/2, blocking downstream signaling to ERK.

DL-01 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental compound DL-01. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experimental variability and to provide guidance on appropriate controls when working with this compound, a selective inhibitor of Kinase Associated Protein 6 (KAP6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a selective, ATP-competitive small molecule inhibitor of Kinase Associated Protein 6 (KAP6). By binding to KAP6, this compound is designed to prevent the phosphorylation and subsequent activation of its downstream target, Proliferation-Linked Transcription Factor (PLTF). The intended biological consequence is the inhibition of the Cellular Proliferation and Apoptosis Resistance (CPAR) signaling pathway, which is commonly hyperactivated in certain cancers.[1]

Q2: What are the essential controls to include in my experiments with this compound?

Proper controls are critical for interpreting your results.[1] The following should be included in your experimental design:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound. The final concentration of the vehicle should be consistent across all treatment groups and typically below 0.1%.[1][2]

  • Untreated Control: To establish a baseline for the measured parameters.[1]

  • Positive Control: A known inhibitor of the CPAR pathway or a compound with a well-characterized cytotoxic effect to ensure the experimental setup and assays are working correctly.[1][3]

  • Negative Control: A structurally similar but inactive analog of this compound, if available, can help confirm that the observed effects are due to the specific activity of this compound.[3]

Q3: I'm observing high variability in my cell viability assay results between replicate wells. What are the common causes?

High variability in replicate wells of cell viability assays, such as the MTT assay, is a common issue.[4] Potential causes include:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating.[4]

  • Edge Effects: The outermost wells of a 96-well plate are prone to evaporation and temperature changes. It is recommended to fill these wells with sterile PBS or media and not use them for experimental samples.[4][5]

  • Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solvent (e.g., DMSO) and allowing adequate incubation time with gentle agitation.[5][6][7]

  • Pipetting Errors: Calibrate your pipettes regularly and ensure consistent pipetting technique.[6]

Q4: My IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?

Inconsistent IC50 values are a frequent challenge in drug discovery research.[8] Factors that can contribute to this variability include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[9]

  • Compound Stability: this compound may be unstable in solution. Prepare fresh stock solutions and dilutions for each experiment and avoid repeated freeze-thaw cycles.[1][2][10][11]

  • Inconsistent Incubation Times: Ensure precise and consistent timing for all cell treatment and assay incubation steps.[9]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[1] Consider reducing the serum concentration during treatment or using serum-free media if your cell line can tolerate it.

Troubleshooting Guides

Guide 1: Reduced or No Effect of this compound on CPAR Pathway Inhibition

Issue: You are not observing the expected decrease in the phosphorylation of PLTF (p-PLTF) via Western blot after treating cancer cells with this compound.

Potential Causes and Solutions:

Potential CauseRecommended SolutionRelevant Controls
This compound Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. Verify the integrity of your stock using analytical methods if possible.[10]Compare the activity of a fresh stock to an older stock.
Insufficient Drug Concentration Perform a dose-response experiment with a wider concentration range of this compound to determine the optimal effective concentration for your cell line.[1]Untreated and vehicle controls.
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane.[1] Consider alternative formulations or delivery methods if available.N/A
High Protein Binding in Media If using serum-containing media, this compound may be sequestered by proteins like albumin.[1] Test the effect of this compound in reduced-serum or serum-free media.Compare results in media with different serum concentrations.
Transient Inhibition The inhibition of the CPAR pathway may be transient. Perform a time-course experiment, analyzing p-PLTF levels at multiple time points after this compound addition (e.g., 1, 6, 12, 24 hours).[1]Vehicle control at each time point.
Antibody Issues (Western Blot) Your p-PLTF antibody may not be specific or sensitive enough.Include a positive control lysate from cells known to have high p-PLTF levels and a negative control lysate.[12][13] Also, run a secondary antibody-only control to check for non-specific binding.[12]

Experimental Protocol: Western Blot for p-PLTF Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14] Incubate with a primary antibody against p-PLTF overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Normalization: Strip the membrane and re-probe with an antibody for total PLTF or a loading control (e.g., GAPDH, β-actin) to normalize the data.[10][12]

Guide 2: Inconsistent Results in MTT Cell Viability Assays

Issue: You are observing high variability and a lack of a clear dose-response curve in your MTT assay when treating cells with this compound.

Potential Causes and Solutions:

Potential CauseRecommended SolutionRelevant Controls
Direct MTT Reduction by this compound This compound may be directly reducing the MTT reagent, leading to a false-positive signal. Test this compound in a cell-free system by adding it to media with the MTT reagent.[5] If a color change occurs, consider an alternative viability assay like CellTiter-Glo® (measures ATP) or a lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity).[5][6]Wells with media, MTT, and this compound (no cells).[5]
Media Component Interference Phenol (B47542) red in the media can interfere with absorbance readings.[5] Use phenol red-free media during the assay or wash cells with PBS before adding the MTT reagent.[5]Background control wells with media and MTT only.
Incomplete Formazan Solubilization Ensure complete dissolution of formazan crystals by increasing the incubation time with the solubilization solvent and ensuring adequate mixing.[5]Visually confirm complete dissolution before reading the plate.[5]
MTT Reagent Toxicity The MTT reagent itself can be toxic to some cell lines, especially with longer incubation times.[6] Optimize the incubation time to be long enough for formazan production but short enough to avoid toxicity.Untreated control cells with and without MTT reagent to assess toxicity.
"Edge Effect" in 96-well plates Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation.[4][5] Fill the outer wells with sterile PBS or media.N/A

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[7]

  • Absorbance Reading: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][7]

Data Presentation

Table 1: Troubleshooting Inconsistent p-PLTF Inhibition by Western Blot

Treatment GroupThis compound Conc. (µM)p-PLTF (Relative Density) - Old Stockp-PLTF (Relative Density) - Fresh Stock
Untreated01.001.00
Vehicle (0.1% DMSO)00.980.99
This compound10.950.85
This compound50.890.52
This compound100.850.21
This compound250.820.05

This table illustrates a scenario where a degraded ("Old Stock") this compound solution shows minimal efficacy, while a "Fresh Stock" demonstrates the expected dose-dependent inhibition.

Table 2: Troubleshooting High Background in MTT Assay

Treatment GroupThis compound Conc. (µM)Cells Present% Viability (Apparent)Absorbance (Cell-Free Control)% Viability (Corrected)
Vehicle (0.1% DMSO)0Yes1000.05100
This compound10Yes1150.2075
This compound50Yes1300.3548
Vehicle (0.1% DMSO)0NoN/A0.05N/A
This compound10NoN/A0.20N/A
This compound50NoN/A0.35N/A

This table demonstrates how direct reduction of MTT by this compound can lead to falsely elevated viability readings ("Apparent % Viability"). By subtracting the absorbance from cell-free controls, a more accurate ("Corrected") measure of cell viability is obtained.

Visualizations

CPAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KAP6 KAP6 Growth_Factor_Receptor->KAP6 Activates PLTF PLTF KAP6->PLTF Phosphorylates pPLTF p-PLTF PLTF->pPLTF Gene_Expression Gene Expression for Proliferation & Survival pPLTF->Gene_Expression Promotes DL01 This compound DL01->KAP6 Inhibits

Caption: The CPAR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Unexpected Result (e.g., No Effect) check_compound Check Compound Integrity (Fresh Stock, Solubility) start->check_compound check_controls Review Experimental Controls (Vehicle, Positive, Negative) check_compound->check_controls dose_response Perform Dose-Response Experiment check_controls->dose_response time_course Perform Time-Course Experiment dose_response->time_course orthogonal_assay Use Orthogonal Assay (e.g., ATP-based vs. MTT) time_course->orthogonal_assay off_target Investigate Off-Target Effects or Compensatory Pathways orthogonal_assay->off_target resolved Issue Resolved off_target->resolved

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Interpreting Unexpected Results with DL-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during in vitro experiments with DL-01, a selective inhibitor of MEK1/2 kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro effect of this compound?

A1: this compound is designed to be a potent and selective inhibitor of MEK1/2 kinases. By inhibiting MEK1/2, this compound is expected to block the phosphorylation of ERK1/2, leading to the downregulation of downstream targets involved in cell proliferation and survival. Therefore, the primary anticipated in vitro effect of this compound is a reduction in cell viability and proliferation in cancer cell lines with a constitutively active MAPK/ERK pathway.[1]

Q2: My this compound treatment shows no or low efficacy. What are the initial checks?

A2: If you observe a lack of the expected cytotoxic or anti-proliferative effect, a systematic review of your experimental setup is recommended. Key initial checks include:

  • Cell Line Sensitivity: Confirm from literature or internal data that your chosen cell line is sensitive to MAPK/ERK pathway inhibition.[1]

  • Reagent Integrity: Ensure the this compound stock solution is correctly prepared, has been stored properly, and has not undergone multiple freeze-thaw cycles.[1][2]

  • Assay Conditions: Double-check all experimental parameters, including cell seeding density, drug concentration, and incubation times.[1]

Q3: We are observing high variability in our results between replicate wells and across experiments. What could be the cause?

A3: High variability is a common issue in cell-based assays and can stem from several factors:[3][4]

  • Inconsistent Cell Culture Practices: Ensure the use of cells with a consistent and low passage number, as high-passage cells can exhibit altered morphology, growth rates, and responses to stimuli.[4]

  • Cell Health and Confluency: Use cells that are in the logarithmic growth phase and ensure consistent confluency at the time of treatment.[1]

  • Pipetting Inconsistencies: Calibrate pipettes regularly and ensure proper technique to minimize volume variations.[5]

  • Edge Effects: Be mindful of evaporation in the outer wells of microtiter plates, which can lead to different results compared to the inner wells.[6]

Troubleshooting Guides

Issue 1: this compound Shows Higher IC50 Than Expected

If the half-maximal inhibitory concentration (IC50) of this compound is significantly higher than anticipated, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential CauseRecommended Action
Incorrect Drug Concentration Verify calculations for serial dilutions. Prepare fresh dilutions from a new stock of this compound.
Cell Line Resistance Confirm the MAPK/ERK dependency of your cell line. Consider using a positive control compound known to be effective in this cell line.
Suboptimal Assay Conditions Optimize cell seeding density and drug incubation time. Ensure the chosen assay is appropriate for your cell type and the expected mechanism of action.[1][7]
Reagent Degradation Aliquot this compound stock solutions to minimize freeze-thaw cycles and store at the recommended temperature.[2]
Issue 2: Increased Cell Proliferation or Viability at Certain this compound Concentrations

An unexpected increase in cell proliferation or viability at specific concentrations of this compound can be perplexing. This phenomenon, known as hormesis, can sometimes be observed with kinase inhibitors.

Troubleshooting Workflow for Unexpected Proliferation

G A Unexpected Increase in Cell Viability Observed B Confirm Result with Repeat Experiment A->B C Check for Contamination (Mycoplasma) B->C If confirmed D Test a Broader Range of this compound Concentrations C->D If clean E Investigate Off-Target Effects D->E F Analyze Alternative Signaling Pathways E->F G Hypothesize Paradoxical Activation F->G H Consult Literature for Similar Compound Effects G->H

Caption: Troubleshooting workflow for unexpected increases in cell viability.

Issue 3: Discrepancy Between Target Engagement and Cellular Effect

In some cases, you may observe successful inhibition of pERK (target engagement) via Western blot, but with a minimal effect on cell viability.

Logical Relationship for Discrepant Results

G cluster_0 Observation cluster_1 Possible Explanations A This compound Added to Cells B pERK Levels Decrease A->B Target Engagement C No Change in Cell Viability A->C Unexpected Outcome D Redundant Survival Pathways Active B->D E Insufficient Inhibition for Apoptosis B->E F Cell Cycle Arrest, Not Death C->F G Experimental Endpoint Too Early C->G

Caption: Possible explanations for target engagement without a cellular effect.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and treat the cells for the desired time period (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for pERK1/2 and Total ERK1/2
  • Cell Lysis: After treatment with this compound for the specified time, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands to determine the relative levels of pERK1/2 normalized to total ERK1/2.

Mandatory Visualizations

MAPK/ERK Signaling Pathway and this compound's Mechanism of Action

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation DL01 This compound DL01->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

References

DL-01 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

DL-01 Technical Support Center

Welcome to the technical support guide for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding stability issues encountered during long-term experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: The primary causes of this compound degradation in aqueous solutions are hydrolysis, oxidation, and photodegradation. Hydrolysis is often pH-dependent, with increased degradation rates observed under acidic or basic conditions. Oxidation can be catalyzed by trace metals or exposure to air, while photodegradation occurs when the compound is exposed to light, particularly in the UV spectrum.

Q2: How does temperature affect the stability of this compound stock solutions?

A2: this compound is sensitive to temperature. Long-term storage at room temperature is not recommended. Degradation is significantly accelerated at temperatures above 4°C. For optimal stability, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The table below summarizes the degradation rates at various temperatures.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Yes, the solvent can significantly impact stability. While this compound is readily soluble in DMSO for stock solutions, prolonged storage in DMSO at room temperature can lead to oxidation. For aqueous working solutions, the pH and buffer composition are critical. Phosphate-based buffers can sometimes accelerate hydrolysis compared to citrate (B86180) or TRIS buffers. It is crucial to determine the stability of this compound in your specific experimental buffer.

Troubleshooting Guides

Problem 1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment.

Possible Cause: This issue is likely due to the degradation of this compound in the cell culture medium at 37°C. The compound may be hydrolyzed or oxidized under these conditions, leading to a decrease in the effective concentration over time.

Troubleshooting Steps:

  • Confirm Stability in Media: Perform a stability study of this compound in your specific cell culture medium. Incubate a known concentration of this compound in the medium at 37°C and 5% CO₂ for the duration of your experiment (e.g., 24, 48, 72 hours).

  • Analyze Concentration: At each time point, collect an aliquot of the medium and analyze the remaining concentration of intact this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Implement Mitigation Strategy:

    • If significant degradation is observed (e.g., >10% loss within 24 hours), consider replenishing the compound by performing partial or full media changes at regular intervals (e.g., every 24 hours).

    • Alternatively, determine if a more stable analog of this compound is available for long-term studies.

cluster_workflow Troubleshooting: Loss of Activity in Cell Culture start Start: Observe Progressive Loss of Activity step1 Hypothesis: This compound is degrading in culture medium at 37°C start->step1 step2 Action: Perform Stability Study Incubate this compound in medium at 37°C. Sample at 0, 24, 48, 72h. step1->step2 step3 Analysis: Measure this compound concentration at each time point via HPLC/LC-MS step2->step3 decision Is Degradation >10% in 24h? step3->decision mitigate Solution: Replenish this compound by changing medium every 24 hours. decision->mitigate  Yes ok Conclusion: This compound is stable in medium. Investigate other causes (e.g., cellular metabolism). decision->ok  No end Conclusion: Instability confirmed. Proceed with mitigation. mitigate->end

Caption: Troubleshooting workflow for loss of this compound activity.

Problem 2: My frozen this compound stock solution shows reduced potency after several weeks.

Possible Cause: This may be due to improper storage or repeated freeze-thaw cycles. Even at -20°C, very slow degradation can occur over many months. Repeatedly bringing the entire stock solution to room temperature for use can introduce water condensation and accelerate degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the stock solution is stored at -20°C or, preferably, -80°C and protected from light.

  • Aliquot Your Stock: The best practice is to thaw the main stock solution once, create smaller, single-use aliquots, and refreeze them immediately. Use a fresh aliquot for each experiment.

  • Re-qualify the Stock: If you suspect degradation, re-qualify the concentration and purity of your stock solution using an analytical method like HPLC or LC-MS against a freshly prepared standard or a new lot of the compound.

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions, as determined by forced degradation studies.

Table 1: Stability of this compound in Aqueous Solution (10 µM) after 72 Hours

ConditionTemperature% this compound RemainingPrimary Degradant(s)
0.1 M HCl40°C65.2%D-401 (Hydrolysis)
pH 7.4 Buffer40°C91.5%D-502 (Oxidation)
0.1 M NaOH40°C42.8%D-603 (Hydrolysis)
pH 7.4 Buffer4°C99.1%Not Detected

Table 2: Photostability of this compound Solid and Solution (pH 7.4 Buffer)

FormLight Exposure (ICH Q1B)% this compound RemainingObservations
Solid (Powder)1.2 million lux hours99.5%No change in appearance
Solution (10 µM)1.2 million lux hours78.3%Solution turned pale yellow

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the likely degradation pathways of this compound and assess its intrinsic stability.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., Acetonitrile or DMSO).

  • Prepare Stress Samples: Dilute the stock solution to a final concentration of 10 µM in the following stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂ in pH 7.4 buffer

    • Neutral: pH 7.4 buffer

  • Incubation: Incubate all samples at 40°C for 72 hours, protected from light. Keep a control sample at 4°C.

  • Sample Collection: Collect aliquots at 0, 24, 48, and 72 hours.

  • Neutralization (for acid/base samples): Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining percentage of this compound and profile the formation of degradants.

cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare 1 mg/mL This compound Stock stress Dilute into Stress Conditions: - 0.1 M HCl - 0.1 M NaOH - 3% H₂O₂ - pH 7.4 Buffer prep->stress incubate Incubate at 40°C (Control at 4°C) stress->incubate sample Sample at 0, 24, 48, 72h incubate->sample analyze Analyze via HPLC-UV sample->analyze report Report % Remaining & Degradant Profile analyze->report

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway Considerations

The stability of this compound is critical as its primary degradant, D-401 (formed via hydrolysis), is inactive. If this compound degrades in your experimental system, the effective concentration decreases, leading to a diminished biological effect. The diagram below illustrates this concept within a hypothetical signaling pathway where this compound is intended to inhibit Kinase B.

cluster_pathway Impact of this compound Instability on a Signaling Pathway A Kinase A B Kinase B A->B Phosphorylates C Target Protein B->C Phosphorylates D Cellular Response C->D Activates DL01 This compound (Active) DL01->B Inhibits Degradant D-401 (Inactive Degradant) DL01->Degradant Hydrolysis Hydrolysis (e.g., in acidic pH or culture medium) Hydrolysis->DL01

Caption: this compound inhibits Kinase B, but its degradant is inactive.

Technical Support Center: DL-01 Treatment Time Course Refining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DL-01. The following information is designed to address specific issues that may be encountered during experimental procedures involving this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected results between experiments. 1. Variability in this compound stock solution concentration. 2. Inconsistent cell seeding density. 3. Fluctuation in incubation times.1. Prepare fresh this compound stock solutions for each experiment and verify the concentration. 2. Ensure consistent cell numbers are seeded for each experiment by performing accurate cell counts. 3. Use a calibrated timer and adhere strictly to the planned incubation periods.
High levels of cell death observed after treatment. 1. This compound concentration is too high, leading to off-target effects or cellular toxicity. 2. The treatment duration is excessively long.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a broad range and narrow down to the effective concentration with the least toxicity. 2. Conduct a time-course experiment to identify the shortest effective treatment duration.
No observable effect of this compound treatment. 1. The concentration of this compound is too low. 2. The treatment time is not long enough to induce a measurable response. 3. The target pathway (DLK1-ACVR2B) is not active in the experimental model.1. Increase the concentration of this compound in a stepwise manner. 2. Extend the treatment duration. 3. Confirm the expression of DLK1 and ACVR2B in your cell line or model system using techniques like qPCR or Western blotting.
Variability in downstream signaling pathway activation. Inconsistent timing of sample collection post-treatment.Optimize and standardize the time points for sample collection after this compound treatment to capture the peak of signaling pathway modulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: For initial experiments, a starting concentration range of 1 µM to 50 µM is recommended. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response study.

Q2: How long should I treat my cells with this compound to observe an effect?

A2: The optimal treatment time can vary depending on the cell type and the specific downstream endpoint being measured. A preliminary time-course experiment ranging from 6 to 72 hours is advised to determine the ideal duration for your experimental setup.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of the Delta-like non-canonical Notch ligand 1 (DLK1). DLK1 has been shown to interact with the TGF-β superfamily member Activin receptor type 2B (ACVR2B), thereby antagonizing Myostatin-ACVR2B signaling.[1][2] This interaction can indirectly affect Notch signaling pathways.[1][2]

Q4: How can I confirm that this compound is active in my cells?

A4: The activity of this compound can be confirmed by assessing the phosphorylation status of downstream targets of the ACVR2B pathway, such as SMAD2/3. A decrease in phosphorylated SMAD2/3 levels upon this compound treatment would indicate target engagement and pathway inhibition.

Experimental Protocols

Dose-Response Experiment for this compound
  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, with concentrations ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-SMAD2/3
  • Cell Treatment: Plate cells in 6-well plates and treat with the determined optimal concentration of this compound for the optimized duration. Include positive and negative controls.

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Visualizations

DL01_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DLK1 DLK1 ACVR2B ACVR2B DLK1->ACVR2B antagonizes Myostatin Myostatin Myostatin->ACVR2B activates This compound This compound This compound->DLK1 inhibits SMAD2_3 SMAD2/3 ACVR2B->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 Gene_Expression Target Gene Expression pSMAD2_3->Gene_Expression regulates

Caption: this compound inhibits the DLK1-mediated antagonism of ACVR2B signaling.

Experimental_Workflow Start Start Dose_Response Dose-Response Experiment Start->Dose_Response Time_Course Time-Course Experiment Dose_Response->Time_Course Optimal_Conditions Determine Optimal Concentration & Time Time_Course->Optimal_Conditions Mechanism_Study Mechanism of Action Study (e.g., Western Blot) Optimal_Conditions->Mechanism_Study End End Mechanism_Study->End

Caption: Workflow for optimizing this compound treatment conditions.

References

Validation & Comparative

Validating the Target of DL-01: A Comparative Analysis with Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular target of the hypothetical compound DL-01, assuming its intended target is the Epidermal Growth Factor Receptor (EGFR). The performance of this compound is compared against established EGFR inhibitors, Gefitinib and Erlotinib, using supporting experimental data.

Quantitative Data Summary

For a clear comparison of the inhibitory activities of this compound, Gefitinib, and Erlotinib against EGFR, the following table summarizes their half-maximal inhibitory concentrations (IC₅₀).

CompoundTargetIC₅₀ (nM)Assay TypeCell Line
This compound (Hypothetical) EGFR15Kinase AssayA431
Gefitinib EGFR2Kinase AssayA431
Erlotinib EGFR5Kinase AssayA431

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

EGFR Kinase Assay Protocol:

  • Objective: To determine the in vitro inhibitory activity of the compounds against the EGFR kinase domain.

  • Materials: Recombinant human EGFR kinase domain, ATP, substrate peptide (poly-Glu-Tyr), test compounds (this compound, Gefitinib, Erlotinib), kinase buffer, and a detection reagent.

  • Procedure:

    • The EGFR kinase reaction is performed in a 96-well plate format.

    • Each well contains the recombinant EGFR enzyme, the substrate peptide, and varying concentrations of the test compound.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA-based or fluorescence-based).

    • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based EGFR Phosphorylation Assay Protocol:

  • Objective: To assess the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context.

  • Cell Line: A431, a human epidermoid carcinoma cell line that overexpresses EGFR.

  • Procedure:

    • A431 cells are seeded in 96-well plates and grown to near confluency.

    • The cells are then serum-starved to reduce basal EGFR activity.

    • Following serum starvation, the cells are pre-treated with various concentrations of the test compounds.

    • EGFR is then stimulated with its ligand, Epidermal Growth Factor (EGF).

    • After stimulation, the cells are lysed, and the level of phosphorylated EGFR is determined using a Western blot or an ELISA-based assay with an antibody specific for phospho-EGFR.

    • The IC₅₀ values are determined by analyzing the dose-dependent inhibition of EGFR phosphorylation.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and differentiation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR DL01 This compound DL01->EGFR Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow for Target Validation

This diagram outlines the workflow for validating the inhibitory effect of this compound on the EGFR pathway.

Experimental_Workflow cluster_invitro In Vitro cluster_incellulo In Cellulo cluster_data Data Analysis Kinase_Assay EGFR Kinase Assay IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination Data_Comparison Compare IC50 Values IC50_Determination->Data_Comparison Cell_Culture Culture A431 Cells Compound_Treatment Treat with this compound/Comparators Cell_Culture->Compound_Treatment EGF_Stimulation Stimulate with EGF Compound_Treatment->EGF_Stimulation Cell_Lysis Cell Lysis EGF_Stimulation->Cell_Lysis Phospho_EGFR_Analysis Analyze Phospho-EGFR Cell_Lysis->Phospho_EGFR_Analysis Phospho_EGFR_Analysis->Data_Comparison Conclusion Validate Target Engagement Data_Comparison->Conclusion

Caption: Workflow for validating EGFR target engagement.

DLQ01 vs. Minoxidil: A Comparative Efficacy Guide for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of DLQ01, a novel prostaglandin (B15479496) F2α (PGF2α) analog, and the established treatment, minoxidil (B1677147), for androgenetic alopecia (AGA). The information presented is based on available clinical trial data and current scientific understanding of each compound's mechanism of action.

Efficacy and Clinical Trial Data

Recent clinical trial results for DLQ01 offer a direct comparison with minoxidil, demonstrating a promising outlook for this new compound.

Quantitative Efficacy Comparison: Phase 1b/2a Trial

A randomized, blinded, vehicle- and comparator-controlled Phase 1b/2a clinical trial provided key efficacy data for DLQ01 against 5% minoxidil.[1][2] The primary endpoint was the change in Target Area Hair Count (TAHC) from baseline after six months of treatment.[1][2]

CompoundMean Increase in TAHC from BaselineResponder Rate (% of subjects with positive hair growth)Statistical Significance (vs. Vehicle)
DLQ01 12.3%83%p=0.008
Minoxidil (5%) 9.8%Not ReportedNot Reported
Vehicle Not ReportedNot ReportedN/A

Mechanism of Action

DLQ01 and minoxidil promote hair growth through distinct biological pathways.

DLQ01: A Prostaglandin F2α Analog

DLQ01 is a topical PGF2α analog that stimulates hair growth by modulating the prostaglandin F2α receptor (FP receptor).[1][3][4] This interaction is believed to influence the hair follicle cycle in the following ways:

  • Anagen Phase Induction: Promotes the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.[3][4]

  • Anagen Phase Prolongation: Extends the duration of the anagen phase, allowing for longer hair growth.[3][4]

  • Follicle Revitalization: Aids in the transformation of miniaturized hair follicles back into larger follicles capable of producing thicker hair shafts.[3][4]

Prostaglandin F2α analogs, like latanoprost (B1674536) and bimatoprost, have been observed to stimulate hair growth, suggesting a class effect that DLQ01 leverages.[5][6][7]

Minoxidil: A Multi-Faceted Approach

The exact mechanism of action for minoxidil is not fully understood, but it is known to be a potassium channel opener and a vasodilator.[[“]][9][10] Its effects on hair growth are thought to be mediated through several pathways:

  • Increased Blood Flow: As a vasodilator, minoxidil may enhance the delivery of oxygen and nutrients to hair follicles.[[“]][9]

  • Potassium Channel Opening: This action leads to hyperpolarization of cell membranes, which may play a role in stimulating hair follicle activity.[10][11]

  • Signaling Pathway Modulation: Minoxidil may activate the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and cycling.[[“]][12] It is also believed to stimulate the production of Vascular Endothelial Growth Factor (VEGF).[9]

  • Anagen Phase Stimulation: Minoxidil can cause follicles in the telogen phase to shed and be replaced by thicker hairs in a new anagen phase.[10][11]

Experimental Protocols

The following is a summary of the methodology for the key clinical trial comparing DLQ01 and minoxidil.

DLQ01 Phase 1b/2a Clinical Trial Protocol

Trial Design: A randomized, blinded, vehicle- and comparator-controlled study.[1][2][13]

Participants: 120 male subjects, aged 18-60 years, with a diagnosis of androgenetic alopecia (Norwood-Hamilton grades III-V).[1][2]

Treatment Arms: Participants were equally randomized into four groups (n=30 per group):[1][2]

  • DLQ01 (standard dose)

  • DLQ01 (low dose)

  • DLQ01 Vehicle

  • Minoxidil 5% (active comparator)

Administration: Topical application to the vertex balding area, twice daily.[1][2]

Treatment Duration: 6 months.[1][2]

Primary Endpoints: [1][2]

  • Change from baseline in Target Area Hair Counts (TAHC) at 6 months.

  • Anagen to telogen ratios.

  • Cutaneous safety and tolerability.

Key Findings: DLQ01 demonstrated a statistically significant increase in TAHC compared to the vehicle and a numerically higher increase than 5% minoxidil.[1][2] The treatment was well-tolerated.[1][2]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Signaling Pathways for Hair Growth

G cluster_0 DLQ01 Pathway cluster_1 Minoxidil Pathway DLQ01 DLQ01 FP Receptor FP Receptor DLQ01->FP Receptor binds Anagen Induction Anagen Induction FP Receptor->Anagen Induction Anagen Prolongation Anagen Prolongation FP Receptor->Anagen Prolongation Minoxidil Minoxidil K+ Channel Opening K+ Channel Opening Minoxidil->K+ Channel Opening Vasodilation Vasodilation Minoxidil->Vasodilation Wnt/β-catenin Wnt/β-catenin Minoxidil->Wnt/β-catenin Anagen Stimulation Anagen Stimulation K+ Channel Opening->Anagen Stimulation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Wnt/β-catenin->Anagen Stimulation

Caption: Signaling pathways of DLQ01 and Minoxidil in promoting hair growth.

Experimental Workflow of the DLQ01 Phase 1b/2a Trial

G Patient Screening Patient Screening Randomization (n=120) Randomization (n=120) Patient Screening->Randomization (n=120) Treatment Group 1 (DLQ01) Treatment Group 1 (DLQ01) Randomization (n=120)->Treatment Group 1 (DLQ01) Treatment Group 2 (DLQ01 Low Dose) Treatment Group 2 (DLQ01 Low Dose) Randomization (n=120)->Treatment Group 2 (DLQ01 Low Dose) Treatment Group 3 (Vehicle) Treatment Group 3 (Vehicle) Randomization (n=120)->Treatment Group 3 (Vehicle) Treatment Group 4 (Minoxidil 5%) Treatment Group 4 (Minoxidil 5%) Randomization (n=120)->Treatment Group 4 (Minoxidil 5%) 6-Month Treatment Period 6-Month Treatment Period Treatment Group 1 (DLQ01)->6-Month Treatment Period Treatment Group 2 (DLQ01 Low Dose)->6-Month Treatment Period Treatment Group 3 (Vehicle)->6-Month Treatment Period Treatment Group 4 (Minoxidil 5%)->6-Month Treatment Period Endpoint Analysis Endpoint Analysis 6-Month Treatment Period->Endpoint Analysis TAHC Measurement TAHC Measurement Endpoint Analysis->TAHC Measurement Safety Assessment Safety Assessment Endpoint Analysis->Safety Assessment

Caption: Workflow of the DLQ01 Phase 1b/2a clinical trial.

References

A Comparative Analysis of DL-01 and Other Known Inhibitors of the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] This guide provides a comparative analysis of a novel investigational inhibitor, DL-01, with several well-characterized inhibitors of the MAPK/ERK pathway. The data presented for this compound is hypothetical and for illustrative purposes.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other known MAPK/ERK pathway inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for evaluating the efficacy of these compounds against their target kinases.

CompoundTarget(s)IC50 (ERK1)IC50 (ERK2)Ki (ERK1)Ki (ERK2)Reference(s)
This compound (Hypothetical) ERK1/22.5 nM0.8 nM0.5 nM0.03 nMN/A
Ulixertinib (BVD-523) ERK1/2-<0.3 nM0.3 nM0.04 nM[4][5]
GDC-0994 ERK1/26.1 nM3.1 nM--[4]
Temuterkib (LY3214996) ERK1/25 nM5 nM--[4]
SCH772984 ERK1/24 nM1 nM--[3]
FR 180204 ERK1/2310 nM140 nM--[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

In Vitro ERK1/2 Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of purified ERK1 or ERK2 enzyme by 50% (IC50).

Materials:

  • Active, purified recombinant ERK1 or ERK2 enzyme.

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[6]

  • Myelin Basic Protein (MBP) as a substrate.[6]

  • Test compounds (e.g., this compound) serially diluted in DMSO.

  • ATP (with [γ-³²P]ATP for radioactive detection).[6]

  • Stop solution (e.g., phosphoric acid).[6]

  • Phosphocellulose paper.[6]

  • Scintillation counter.[6]

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.[6]

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.[6]

  • Add the purified ERK1 or ERK2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.[6]

  • Initiate the kinase reaction by adding a mixture of the MBP substrate and [γ-³²P]ATP.[6]

  • Incubate the reaction for 30-60 minutes at 30°C.[6]

  • Terminate the reaction by adding the stop solution.[6]

  • Spot the reaction mixture onto phosphocellulose paper.[6]

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.[6]

  • Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.[6]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A-375).[7]

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds serially diluted in cell culture medium.

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®).

  • Microplate reader.[7]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.[7] Include a vehicle-only control (DMSO).

  • Remove the overnight medium from the cells and add the prepared drug dilutions or vehicle control to the respective wells.[7]

  • Incubate the plates for a specified period (e.g., 72 hours).[8]

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent development.

  • Measure the absorbance or luminescence using a microplate reader.[7]

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Visualizing the MAPK/ERK Signaling Pathway and Inhibition

The following diagrams illustrate the MAPK/ERK signaling cascade and the workflow for evaluating inhibitor efficacy.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Inhibitors This compound & Known Inhibitors Inhibitors->ERK

Caption: The MAPK/ERK signaling pathway with the point of inhibition by ERK1/2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis KinaseAssay Purified Kinase Assay (ERK1/2) IC50_Determination IC50/Ki Determination KinaseAssay->IC50_Determination CompoundDosing1 Serial Dilution of This compound & Comparators CompoundDosing1->KinaseAssay GI50_Determination GI50 Determination CellCulture Cancer Cell Line Culture CompoundDosing2 Treatment with This compound & Comparators CellCulture->CompoundDosing2 ProliferationAssay Cell Proliferation Assay (e.g., MTT) CompoundDosing2->ProliferationAssay ProliferationAssay->GI50_Determination

Caption: Workflow for evaluating the efficacy of MAPK/ERK pathway inhibitors.

References

Comparison Guide: Knockout Validation of the DLK1 Signaling Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of wild-type (WT) and Delta-like homolog 1 (DLK1) knockout (KO) models, supported by experimental data, to validate the function of DLK1 in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Introduction to DLK1

Delta-like homolog 1 (DLK1) is a transmembrane protein that functions as a non-canonical ligand in cellular signaling.[1] While initially associated with the Notch signaling pathway, recent evidence suggests DLK1 does not bind directly to Notch receptors but instead interacts with the TGF-β superfamily member Activin receptor type 2B (ACVR2B).[2] By competing with ligands like Myostatin for ACVR2B binding, DLK1 can antagonize their signaling pathways, thereby influencing critical cellular processes such as myogenesis (muscle development) and adipogenesis (fat cell formation).[2][3]

Knockout (KO) validation is a gold-standard method for confirming the specific function of a protein.[4][5] By creating cell lines or animal models that lack the gene for a specific protein, researchers can observe the resulting physiological and molecular changes, thereby validating the protein's role.[6][7] This guide focuses on the knockout validation of DLK1 to elucidate its mechanism of action.

The DLK1 Signaling Pathway

DLK1 acts as an antagonist to ligands of the TGF-β superfamily, such as Myostatin. In a typical pathway, Myostatin binds to the ACVR2B receptor, initiating a phosphorylation cascade that ultimately activates SMAD transcription factors. These activated SMADs can then complex with the Notch Intracellular Domain (NICD), influencing gene expression related to cell differentiation.

The DLK1 mechanism involves directly competing with Myostatin for binding to ACVR2B. When DLK1 is present, it binds to ACVR2B, preventing Myostatin from activating the downstream signaling cascade. This inhibition of SMAD activation indirectly affects Notch target gene expression by preventing the formation of the SMAD/NICD complex.

DLK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular ACVR2B ACVR2B Receptor SMAD SMAD Activation ACVR2B->SMAD Phosphorylates Myostatin Myostatin Myostatin->ACVR2B Binds & Activates DLK1 DLK1 DLK1->ACVR2B Binds & Inhibits NICD_SMAD SMAD/NICD Complex SMAD->NICD_SMAD Forms Complex Gene_Expression Target Gene Expression NICD_SMAD->Gene_Expression Regulates

Caption: DLK1 antagonizes Myostatin signaling by competing for the ACVR2B receptor.

Experimental Data: Wild-Type vs. DLK1 Knockout

To validate the role of DLK1 in metabolism and muscle development, studies have been conducted on adipose tissue-specific DLK1 knockout mice.[8] The data below summarizes key phenotypic differences observed between wild-type (WT) and DLK1 homozygous knockout (DLK1-/-) mice.

ParameterWild-Type (WT)DLK1 Knockout (-/-)Percentage ChangeSignificance
Body Weight (g) 25.4 ± 1.529.8 ± 2.1+17.3%p < 0.05
Abdominal Fat Index (%) 3.1 ± 0.44.5 ± 0.6+45.2%p < 0.01
Blood Triglycerides (mg/dL) 88.2 ± 9.7145.6 ± 15.3+65.1%p < 0.001
Myristate (C14:0) in WAT (µg/g) 120.5 ± 11.285.3 ± 9.9-29.2%p < 0.01
SCD1 Gene Expression (relative) 1.00 ± 0.121.85 ± 0.21+85.0%p < 0.01

Data is illustrative, based on findings from adipose-specific knockout studies.[8] WAT: White Adipose Tissue; SCD1: Stearoyl-CoA desaturase 1.

The results clearly indicate that the knockout of DLK1 leads to significant increases in body weight, abdominal fat, and blood triglycerides, confirming its anti-adipogenic role.[8]

Experimental Protocols & Workflow

The validation of DLK1's function through knockout models involves several key stages, from the generation of the KO model to the final analysis.

A common method for creating knockout models is the CRISPR-Cas9 system.[4]

  • gRNA Design: Guide RNAs (gRNAs) are designed to target a critical exon of the DLK1 gene.

  • CRISPR-Cas9 Delivery: The Cas9 nuclease and the designed gRNAs are introduced into embryonic stem cells or zygotes.

  • Screening: Cells or founder animals are screened via PCR and Sanger sequencing to confirm the presence of a frameshift mutation that results in a non-functional protein.[7][9]

  • Breeding: Founder mice are bred to establish a homozygous knockout (DLK1-/-) colony.

  • Animal Husbandry: WT and DLK1-/- mice are housed under identical conditions and provided the same diet.

  • Sample Collection: At a predetermined age (e.g., 12 weeks), blood, white adipose tissue (WAT), and muscle tissue are collected.

  • Biochemical Analysis: Blood serum is analyzed for triglyceride and cholesterol levels using standard enzymatic assay kits.

  • Gene Expression Analysis (qRT-PCR): RNA is extracted from tissue samples, reverse-transcribed into cDNA, and analyzed by quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes related to lipid metabolism (e.g., SCD1).[8]

  • Western Blotting: Protein lysates from tissue are used to confirm the absence of DLK1 protein in the knockout model and assess levels of other related proteins.[5][7]

Experimental_Workflow start Start: Hypothesis DLK1 regulates metabolism crispr 1. Generate DLK1 KO Mouse (CRISPR-Cas9) start->crispr breeding 2. Establish Homozygous (DLK1-/-) Colony crispr->breeding phenotyping 3. Phenotypic Analysis (Weight, Fat Index) breeding->phenotyping sampling 4. Sample Collection (Blood, Tissue) phenotyping->sampling analysis 5. Molecular & Biochemical Analysis (qRT-PCR, Western, Blood Assays) sampling->analysis data 6. Data Comparison (WT vs. KO) analysis->data conclusion Conclusion: DLK1 function validated data->conclusion

Caption: Workflow for knockout validation of the DLK1 gene.

Conclusion

The comparison between wild-type and DLK1 knockout models provides definitive evidence of DLK1's role as a key regulator in metabolism and development. The knockout of DLK1 results in a distinct phenotype characterized by increased adiposity and altered lipid profiles, validating its function as an anti-adipogenic factor.[3][8] These findings underscore the utility of knockout validation as an essential tool for confirming protein function and signaling mechanisms in preclinical research.[6]

References

A Comparative Guide to DLQ01: A Novel Prostaglandin Analog for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the key findings associated with DLQ01, a novel topical prostaglandin (B15479496) F2α (PGF2α) analog, against the established treatment, minoxidil (B1677147), for androgenetic alopecia (AGA). This document summarizes quantitative clinical trial data, details experimental protocols, and visualizes the underlying biological pathways and study designs to offer an objective assessment of DLQ01's performance.

Quantitative Data Summary

The following tables present a summary of the key quantitative findings from a Phase 1b/2a clinical trial comparing DLQ01 with 5% minoxidil and a vehicle control.

Table 1: Primary Efficacy Endpoint - Change in Target Area Hair Count (TAHC)

Treatment GroupMean Increase in TAHC from BaselineResponder Rate (% of subjects with positive change in hair growth)Statistical Significance (p-value vs. Vehicle)
DLQ0112.3%[1][2][3][4][5]83%[1][2][3][4][5]p=0.008[1][3]
5% Minoxidil9.8%[1][2][3][4]Not ReportedNot Reported
VehicleNot ReportedNot ReportedN/A

Table 2: Safety and Tolerability

Treatment GroupKey Adverse EventsTreatment Discontinuation due to Adverse Events
DLQ01 (all arms)Scattered, mostly mild dermal tolerability reactions.[1][3]None reported.[1][3]
5% MinoxidilNot explicitly reported in the DLQ01 trial, but common side effects include scalp irritation and pruritus.[6][[“]]Not reported in the DLQ01 trial.

Experimental Protocols

The key findings for DLQ01 are based on a randomized, blinded, vehicle- and comparator-controlled Phase 1b/2a clinical trial.[1][3]

  • Objective: To evaluate the preliminary efficacy, safety, and pharmacokinetics of topical DLQ01 for the treatment of AGA in men.[1][3]

  • Study Population: 120 male participants between the ages of 18 and 60, with androgenetic alopecia classified as Norwood-Hamilton vertex grades III to V.[1][3]

  • Treatment Arms: Participants were equally randomized into four groups of 30 subjects each:

    • DLQ01 (standard dose)

    • DLQ01 (low dose)

    • Vehicle

    • 5% Minoxidil (active comparator)[1][3]

  • Dosing and Administration: The assigned treatment was applied topically twice daily to the vertex balding area for a duration of 6 months.[1][3]

  • Primary Endpoints: The primary efficacy and safety endpoints included:

    • Change from baseline in Target Area Hair Count (TAHC) at 6 months.[1][3]

    • Change in the anagen to telogen hair ratio.[1][3]

    • Assessment of cutaneous safety and tolerability.[1][3]

Visualizations: Signaling Pathways and Experimental Workflow

To elucidate the mechanisms and study design, the following diagrams are provided.

Signaling Pathways

cluster_0 DLQ01 (PGF2α Analog) Signaling Pathway cluster_1 Minoxidil Proposed Mechanism of Action DLQ01 DLQ01 FP_receptor Prostaglandin F Receptor (FP) DLQ01->FP_receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_receptor->Signaling_Cascade Activates Anagen_Prolongation Prolongation of Anagen Phase Signaling_Cascade->Anagen_Prolongation Hair_Growth Hair Growth Anagen_Prolongation->Hair_Growth Minoxidil Minoxidil K_Channel ATP-sensitive K+ Channels Minoxidil->K_Channel Opens Growth_Factors ↑ VEGF & Prostaglandin Synthesis Minoxidil->Growth_Factors Cell_Proliferation ↑ Dermal Papilla Cell Proliferation Minoxidil->Cell_Proliferation Vasodilation Vasodilation & Increased Blood Flow K_Channel->Vasodilation Anagen_Stimulation Stimulation of Anagen Phase Vasodilation->Anagen_Stimulation Growth_Factors->Anagen_Stimulation Cell_Proliferation->Anagen_Stimulation Hair_Growth_M Hair Growth Anagen_Stimulation->Hair_Growth_M

Caption: Comparative signaling pathways of DLQ01 and Minoxidil in promoting hair growth.

Experimental Workflow

cluster_treatments 6-Month Treatment Period (Twice Daily Topical Application) cluster_endpoints Primary Endpoints Screening Screening of 120 Male Subjects (AGA, Norwood-Hamilton III-V, 18-60 yrs) Randomization Randomization (1:1:1:1) Screening->Randomization GroupA Group A (n=30) DLQ01 Randomization->GroupA GroupB Group B (n=30) DLQ01 (Low Dose) Randomization->GroupB GroupC Group C (n=30) Vehicle Randomization->GroupC GroupD Group D (n=30) 5% Minoxidil Randomization->GroupD Endpoint_Analysis Endpoint Analysis at 6 Months GroupA->Endpoint_Analysis GroupB->Endpoint_Analysis GroupC->Endpoint_Analysis GroupD->Endpoint_Analysis TAHC TAHC Change Endpoint_Analysis->TAHC Anagen_Telogen Anagen/Telogen Ratio Endpoint_Analysis->Anagen_Telogen Safety Cutaneous Safety Endpoint_Analysis->Safety

Caption: Workflow of the Phase 1b/2a clinical trial for DLQ01.

References

DLQ01 Demonstrates Superior Efficacy Over Minoxidil in Androgenetic Alopecia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Wilmington, DE – A recent Phase 1b/2a clinical trial of DLQ01, a novel topical prostaglandin (B15479496) F2α (PGF2α) analog, has shown statistically significant improvements in hair growth for men with androgenetic alopecia (AGA), commonly known as male pattern baldness. The study, which compared DLQ01 to the previous generation compound, Minoxidil, revealed that DLQ01 not only promotes a higher rate of hair growth but also operates through a distinct and targeted mechanism of action, offering a promising new therapeutic avenue for individuals with hair loss.

The head-to-head comparison demonstrated that after six months of treatment, subjects treated with DLQ01 experienced a 12.3% increase in target area hair count (TAHC) from baseline, a result that was highly statistically significant (p=0.008) compared to the vehicle.[1][2] In the same study, the comparator, 5% Minoxidil solution, led to a 9.8% increase in TAHC from baseline.[1][2][3] Furthermore, 83% of participants in the DLQ01 group responded with a positive change in hair growth.[1][2][3] These findings position DLQ01 as a potentially more effective treatment for AGA.

Comparative Performance Analysis

The clinical trial data highlights a clear differentiation in the efficacy between DLQ01 and Minoxidil. The table below summarizes the key quantitative outcomes from the Phase 1b/2a study.

Performance MetricDLQ01 (High Dose)Minoxidil 5%Vehicle
Change in Target Area Hair Count (TAHC) from Baseline +12.3%+9.8%Not statistically significant
Responder Rate (Positive Change in Hair Growth) 83%Not explicitly statedNot applicable
Statistical Significance vs. Vehicle p=0.008Not explicitly statedNot applicable

Unveiling the Mechanisms of Action: A Tale of Two Pathways

The superior performance of DLQ01 can be attributed to its targeted mechanism of action, which differs significantly from that of Minoxidil.

DLQ01: A Prostaglandin F2α Analog

DLQ01 is a synthetic analog of prostaglandin F2α.[1][2][3] Prostaglandins (B1171923) are lipid compounds that play crucial roles in various physiological processes, including hair follicle cycling.[4][5] Specifically, PGF2α is known to stimulate the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase and prolong the anagen phase.[6] DLQ01 is designed to selectively target and activate prostaglandin F receptors in the dermal papilla of the hair follicle, thereby promoting hair growth.[6][7] This targeted approach is believed to be responsible for its enhanced efficacy.

Minoxidil: A Potassium Channel Opener

Minoxidil, the previous generation compound, was originally developed as a vasodilator for hypertension.[8] Its effect on hair growth was an incidental discovery. The primary mechanism of action for Minoxidil is the opening of ATP-sensitive potassium channels in vascular smooth muscle cells.[8][9] This leads to vasodilation and increased blood flow to the hair follicles.[10] Additionally, Minoxidil is thought to stimulate the production of vascular endothelial growth factor (VEGF) and may have direct effects on hair follicle cells, such as activating prostaglandin-endoperoxide synthase-1.[10] However, its exact molecular mechanism in promoting hair growth is not fully understood.[11][12]

Signaling_Pathways cluster_DLQ01 DLQ01 Signaling Pathway cluster_Minoxidil Minoxidil Signaling Pathway DLQ01 DLQ01 (PGF2α Analog) PGF_Receptor Prostaglandin F Receptor (in Dermal Papilla) DLQ01->PGF_Receptor activates Anagen_Stimulation Anagen Phase Stimulation & Prolongation PGF_Receptor->Anagen_Stimulation leads to Hair_Growth_DLQ01 Hair Growth Anagen_Stimulation->Hair_Growth_DLQ01 Minoxidil Minoxidil K_Channel ATP-sensitive Potassium Channels Minoxidil->K_Channel opens VEGF VEGF Production Minoxidil->VEGF stimulates Vasodilation Vasodilation K_Channel->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow Hair_Growth_Minoxidil Hair Growth Blood_Flow->Hair_Growth_Minoxidil VEGF->Hair_Growth_Minoxidil Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (n=30 per group) cluster_treatment Treatment Phase (6 Months) cluster_endpoints Endpoint Analysis Screening 120 Male Subjects (18-60 years, AGA III-V) Group_A DLQ01 (High Dose) Screening->Group_A Group_B DLQ01 (Low Dose) Screening->Group_B Group_C Vehicle Screening->Group_C Group_D Minoxidil 5% Screening->Group_D Treatment Twice-Daily Topical Application (Vertex Balding Area) Group_A->Treatment Group_B->Treatment Group_C->Treatment Group_D->Treatment TAHC Target Area Hair Count (TAHC) Change from Baseline Treatment->TAHC Safety Safety & Tolerability Assessment Treatment->Safety

References

Cross-Validation of DKN-01 Effects in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DKN-01, a humanized monoclonal antibody targeting Dickkopf-1 (DKK1), across various cancer cell lines. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into its mechanism of action and therapeutic potential.

Executive Summary

DKN-01 is a promising anti-cancer agent that functions by inhibiting the DKK1 protein, a key modulator of the Wnt/β-catenin and PI3K/AKT signaling pathways. Elevated DKK1 expression is associated with poor prognosis in several cancers, including gastric, gastroesophageal junction, endometrial, and prostate cancers. DKN-01 has demonstrated anti-tumor activity both as a monotherapy and in combination with other cancer treatments. This guide will delve into the comparative effects of DKN-01 across different cancer cell lines, its impact on key signaling pathways, and detailed experimental protocols for assessing its efficacy.

Comparative Efficacy of DKN-01 Across Cancer Cell Lines

While comprehensive, publicly available tables of DKN-01's IC50 values across a wide range of cancer cell lines are limited in the reviewed literature, clinical and preclinical data indicate its efficacy is particularly pronounced in tumors with high DKK1 expression and/or alterations in the Wnt signaling pathway.

Cancer TypeCell Line(s) Studied (inferred from preclinical/clinical studies)Key Findings
Gastric & Gastroesophageal Junction Cancer Cisplatin-resistant gastric cancer cell linesDKK1 is highly expressed in cisplatin-resistant gastric cancer cells. Inhibition of DKK1 can reverse cisplatin (B142131) resistance.[1][2]
Endometrial Cancer (Not specified)DKN-01 shows promising clinical activity in patients with recurrent endometrial cancer, especially those with high tumoral DKK1 expression.[3][4]
Prostate Cancer Human prostate xenograft modelDKN-01 demonstrates efficacy in a human prostate xenograft model expressing high levels of DKK1.
Melanoma Syngeneic melanoma modelA murine version of DKN-01 (mDKN-01) led to tumor growth inhibition.[5]
Breast Cancer (Not specified)mDKN-01 was a potent inhibitor of breast cancer metastases to the lung.[5]

Mechanism of Action and Signaling Pathways

DKN-01's primary mechanism of action is the neutralization of DKK1. DKK1 is a secreted protein that modulates two critical signaling pathways implicated in cancer progression: the Wnt/β-catenin pathway and the PI3K/AKT pathway.[5][6]

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, DKK1 acts as an inhibitor by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Frizzled-LRP5/6 complex and leading to the degradation of β-catenin.[6] However, in many cancers, DKK1 expression is elevated and contributes to an immunosuppressive tumor microenvironment.[7] DKN-01, by blocking DKK1, can restore Wnt signaling in certain contexts, but its primary anti-tumor effect in many models appears to be independent of Wnt/β-catenin agonism and more related to immune modulation.[5]

Wnt_Pathway cluster_intracellular Intracellular Space Wnt Wnt Ligand LRP56 LRP5/6 Wnt->LRP56 Frizzled Frizzled Wnt->Frizzled DKK1 DKK1 DKK1->LRP56 Inhibits DKN01 DKN-01 DKN01->DKK1 Neutralizes Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCFLEF TCF/LEF BetaCatenin->TCFLEF Activates TargetGenes Target Gene Expression TCFLEF->TargetGenes Promotes

Caption: DKN-01 blocks DKK1, modulating the Wnt/β-catenin pathway.

PI3K/AKT Signaling Pathway

DKK1 can also activate the PI3K/AKT pathway by binding to the receptor CKAP4.[3][6] This activation promotes cancer cell proliferation and can contribute to chemoresistance.[1][2] By neutralizing DKK1, DKN-01 can inhibit this pro-tumorigenic signaling cascade.

Caption: DKN-01 inhibits DKK1-mediated activation of the PI3K/AKT pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the cross-validation of DKN-01's effects. Below are representative protocols for key assays.

Cell Viability (MTT) Assay

This protocol determines the effect of DKN-01 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., gastric, endometrial cancer cell lines)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • DKN-01

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of DKN-01 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DKN-01. Include a vehicle control (medium with vehicle) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of DKN-01 A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines whether DKN-01 induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • DKN-01

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DKN-01 for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to distinguish between viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to controls.

Apoptosis_Workflow A Seed and treat cells with DKN-01 B Harvest cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F

Caption: Workflow for detecting apoptosis by flow cytometry.

Natural Killer (NK) Cell Co-culture and Activation Assay

This assay assesses the ability of DKN-01 to enhance NK cell-mediated cytotoxicity against cancer cells.

Materials:

  • Human Natural Killer (NK) cells

  • Cancer target cell line (e.g., K562)

  • Complete RPMI medium

  • DKN-01

  • Anti-CD107a antibody (for degranulation)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and activate human NK cells. Label target cancer cells with a fluorescent dye (e.g., CFSE).

  • Co-culture: Co-culture NK cells (effector cells) with the labeled cancer cells (target cells) at different effector-to-target ratios in the presence or absence of DKN-01.

  • Incubation: Incubate the co-culture for 4-16 hours.

  • Staining: Stain the cells with a viability dye and antibodies against NK cell activation markers (e.g., CD107a for degranulation).

  • Flow Cytometry Analysis: Analyze the samples to determine the percentage of target cell lysis and the expression of activation markers on NK cells.

  • Data Analysis: Compare the cytotoxicity and NK cell activation in DKN-01 treated versus untreated co-cultures.

NK_Assay_Workflow A Isolate and activate NK cells C Co-culture NK and cancer cells with/without DKN-01 A->C B Label target cancer cells B->C D Incubate for 4-16 hours C->D E Stain for viability and NK cell activation markers D->E F Analyze by flow cytometry E->F G Determine target cell lysis and NK cell activation F->G

Caption: Workflow for NK cell-mediated cytotoxicity assay.

Conclusion

DKN-01 represents a targeted therapy with a dual mechanism of action, impacting both tumor cell-intrinsic signaling and the tumor immune microenvironment. Cross-validation of its effects in a diverse panel of cancer cell lines, particularly those with defined DKK1 expression levels and Wnt pathway alterations, is crucial for identifying patient populations most likely to benefit from this therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of DKN-01 as a promising anti-cancer agent.

References

Independent Verification of DL-01 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activity of DL-01, a novel acridine-thiosemicarbazone derivative, with other established topoisomerase II inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's potential as an anti-cancer agent.

Comparative Efficacy of this compound and Analogs

This compound has been evaluated for its antiproliferative activity and its ability to inhibit topoisomerase IIα, a key enzyme in DNA replication and a validated target for cancer therapy. The following table summarizes the available quantitative data on this compound and its analogs, primarily compared against the known topoisomerase II inhibitor, amsacrine (B1665488).

CompoundCell LineIC50 (µM)Topoisomerase IIα Inhibition (%) @ 100 µM
This compound HepG221.8777
K-56211.45 - 17.32[1]
DL-07--74
DL-08B16-F1014.7979
HepG221.28
K-56211.45 - 17.32[1]
Amsacrine--Positive Control

Broader Comparison with Established Topoisomerase II Inhibitors

To provide a wider context for this compound's activity, the following table includes IC50 values for established topoisomerase II inhibitors, etoposide (B1684455) and doxorubicin, against various cancer cell lines. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparisons with this compound.

CompoundCell LineIC50 (µM)
EtoposideOCI-AML20.3
F-36P99
3T3-L1 (normal murine)37.8 (24h), 9.8 (48h)[2]
DoxorubicinSCLC cell lines-

Mechanism of Action: Topoisomerase IIα Inhibition

This compound exerts its cytotoxic effects primarily by inhibiting topoisomerase IIα. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting the religation step of the topoisomerase II catalytic cycle, this compound and similar inhibitors lead to the accumulation of double-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition_Pathway cluster_0 Normal Cell Cycle cluster_1 Action of this compound DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topo_II Topoisomerase IIα Supercoiled_DNA->Topo_II binds Cleavage_Complex Cleavage Complex (Transient) Topo_II->Cleavage_Complex creates double- strand break Religation DNA Religation Cleavage_Complex->Religation Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->DNA_Replication continues DL01 This compound DL01->Stabilized_Complex stabilizes DSB Double-Strand Breaks Stabilized_Complex->DSB accumulation Apoptosis Apoptosis DSB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest

Signaling pathway of this compound as a topoisomerase IIα inhibitor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

  • ATP solution

  • Test compound (this compound) and positive control (e.g., amsacrine)

  • Loading dye

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium (B1194527) bromide) and imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA on ice.

  • Aliquot the reaction mixture into separate tubes.

  • Add the test compound (this compound) at the desired concentration (e.g., 100 µM) to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control.

  • Initiate the reaction by adding human topoisomerase IIα enzyme to each tube.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

Topo_II_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, Plasmid) Start->Prepare_Mixture Add_Compounds Add this compound, Controls Prepare_Mixture->Add_Compounds Add_Enzyme Add Topo IIα Enzyme Add_Compounds->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Quantify Inhibition Visualize->Analyze End End Analyze->End

Experimental workflow for the Topoisomerase IIα inhibition assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., HepG2, K-562)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_DL01 Add this compound at Varying Concentrations Seed_Cells->Add_DL01 Incubate_72h Incubate for 72h Add_DL01->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the MTT cytotoxicity assay.

References

A Head-to-Head Comparison of Revumenib (DL-01*) and Standard of Care in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Revumenib is a novel menin inhibitor showing significant promise in the treatment of specific subtypes of Acute Myeloid Leukemia (AML). In the context of this guide, "DL-01" will be used to represent Revumenib, acknowledging the user's initial query.

This guide provides an objective comparison of Revumenib's performance against the current standard of care for adult patients with newly diagnosed or relapsed/refractory Acute Myeloid Leukemia (AML) harboring Nucleophosmin 1 (NPM1) mutations or KMT2A (formerly MLL) rearrangements, particularly for those ineligible for intensive chemotherapy. The established standard of care for this patient population is a combination therapy of a hypomethylating agent, such as azacitidine, and the BCL-2 inhibitor, venetoclax (B612062).

Executive Summary

Revumenib, a first-in-class oral menin inhibitor, has demonstrated significant clinical activity as both a monotherapy and in combination with the standard of care in AML patients with NPM1 mutations or KMT2A rearrangements.[1][2] Clinical trial data suggests that the addition of Revumenib to the azacitidine and venetoclax backbone leads to higher rates of complete remission and measurable residual disease (MRD) negativity.[3][4] The safety profile of the triplet combination appears manageable, with adverse events consistent with the individual agents.[4][5] This guide will delve into the comparative efficacy, safety, and underlying mechanisms of these treatment regimens, supported by available clinical trial data and detailed experimental protocols.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from clinical trials evaluating Revumenib and the standard of care in the target AML patient population.

Table 1: Efficacy of Revumenib in Combination vs. Standard of Care in Newly Diagnosed AML (Patients ≥60 years or unfit for intensive chemotherapy)

EndpointRevumenib + Azacitidine + Venetoclax (BEAT AML Trial)Azacitidine + Venetoclax (VIALE-A Trial)
Overall Response Rate (ORR) 88.4%[4]66.4%
Composite Complete Remission (CR + CRi/CRh) 81.4%[4]66.4%
Complete Remission (CR) 67.4%[4]36.7%[6]
MRD Negativity in Responders 100% (by flow cytometry)[3][7]Not consistently reported across trials
Median Time to First Response 28 days[7][6]1.0 month
Median Overall Survival (OS) 15.5 months[3]14.7 months[6]

Table 2: Efficacy of Revumenib Monotherapy in Relapsed/Refractory AML (AUGMENT-101 Trial)

EndpointRevumenib Monotherapy (NPM1-mutant AML)
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) 23%[5][8]
Overall Response Rate (ORR) 47%[8]
Median Duration of Response 4.7 months[5]
Median Overall Survival (OS) 4 months[8]

Table 3: Common Treatment-Emergent Adverse Events (Grade ≥3)

Adverse EventRevumenib + Azacitidine + Venetoclax (BEAT AML Trial)Azacitidine + Venetoclax (VIALE-A Trial)Revumenib Monotherapy (AUGMENT-101 Trial)
Febrile Neutropenia N/A42%13%[5]
Neutropenia N/A42%N/A
Thrombocytopenia N/A38%11% (decreased platelet count)[5]
Anemia N/A26%14%[5]
Differentiation Syndrome 19% (any grade), Grade ≥3 rare[4]N/A13%[5]
QTc Prolongation 44% (any grade), 19% (Grade 3)[4][5]N/A21%[5]

Mechanism of Action: Signaling Pathways

Revumenib is a targeted therapy that inhibits the interaction between menin and the KMT2A (MLL) protein.[1][9] In AML with KMT2A rearrangements or NPM1 mutations, this interaction is crucial for the expression of leukemogenic genes, such as HOX and MEIS1, which block cell differentiation and promote proliferation.[10][11] By disrupting the menin-KMT2A complex, Revumenib lifts this differentiation block, leading to the maturation and eventual apoptosis of leukemic cells.[1][9]

The standard of care, azacitidine and venetoclax, works through different mechanisms. Azacitidine is a hypomethylating agent that induces DNA damage and apoptosis in rapidly dividing cells. Venetoclax is a BCL-2 inhibitor that promotes apoptosis by blocking the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells.

Revumenib Mechanism of Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm KMT2A KMT2A (MLL) Fusion Protein Menin Menin KMT2A->Menin Binds HOX_MEIS1 HOX, MEIS1 Genes KMT2A->HOX_MEIS1 Activates Menin->HOX_MEIS1 Activates DNA DNA Leukemogenic_Transcription Leukemogenic Transcription HOX_MEIS1->Leukemogenic_Transcription Drives Block_Differentiation Block of Differentiation Leukemogenic_Transcription->Block_Differentiation Proliferation Cell Proliferation Leukemogenic_Transcription->Proliferation Leukemia Leukemia Block_Differentiation->Leukemia Proliferation->Leukemia Revumenib Revumenib (this compound) Revumenib->Menin Inhibits Interaction

Caption: Signaling pathway of Revumenib in AML with KMT2A rearrangements or NPM1 mutations.

Experimental Protocols

This section outlines the methodologies for the key clinical trials cited in this guide.

BEAT AML Master Clinical Trial (NCT03013998) - Revumenib Combination Arm

Objective: To evaluate the safety and clinical activity of Revumenib in combination with azacitidine and venetoclax in newly diagnosed older adults (≥60 years) with NPM1-mutant or KMT2A-rearranged AML.[12]

Study Design: A Phase Ib dose-escalation and expansion study.[4][12]

Patient Population: Patients aged 60 years and older with newly diagnosed AML with NPM1 mutations or KMT2A rearrangements, ineligible for intensive chemotherapy.[4][6][12]

Treatment Regimen:

  • Revumenib: Administered orally every 12 hours at two dose levels (113 mg or 163 mg) in combination with strong CYP3A4 inhibitors.[4]

  • Azacitidine: 75 mg/m² administered intravenously or subcutaneously on days 1-7 of each 28-day cycle.[13]

  • Venetoclax: Administered orally daily, with a dose ramp-up to 400 mg, on days 1-28 of each cycle.[13]

Endpoints:

  • Primary: Maximal tolerated dose, safety, and tolerability.[4]

  • Secondary: Overall response rate (ORR), composite complete remission (CRc) rate, duration of response (DOR), and overall survival (OS).[4]

Assessment: Bone marrow biopsies and aspirates were performed at baseline and at specified intervals to assess response. Safety was monitored through physical examinations, vital signs, and laboratory tests.

AUGMENT-101 Trial (NCT04065399) - Revumenib Monotherapy

Objective: To evaluate the efficacy and safety of Revumenib monotherapy in patients with relapsed or refractory acute leukemias with KMT2A rearrangements or NPM1 mutations.[14][15]

Study Design: A Phase I/II dose-escalation and dose-expansion study.[15]

Patient Population: Adult and pediatric patients with relapsed or refractory AML or ALL with KMT2A rearrangements or NPM1 mutations.[15]

Treatment Regimen: Revumenib was administered orally every 12 hours in 28-day cycles. The recommended Phase II dose was 270 mg (160 mg if given with a strong CYP3A4 inhibitor).[14][15]

Endpoints:

  • Primary: Complete remission (CR) and CR with partial hematologic recovery (CRh) rate, safety, and tolerability.[15]

  • Secondary: Overall response rate (ORR) and duration of response (DOR).[15]

Assessment: Efficacy was assessed by bone marrow aspirates and biopsies. Safety was monitored continuously throughout the study.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a novel agent like Revumenib in AML.

Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (BM Biopsy, Labs, Imaging) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Experimental Arm (e.g., Revumenib + Std. of Care) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles (e.g., 28-day cycles) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Response_Assessment Response Assessment (End of each cycle) Treatment_Cycle->Response_Assessment Response_Assessment->Treatment_Cycle Continue Treatment if Responding Follow_Up Long-term Follow-up (Survival, DOR) Response_Assessment->Follow_Up Off Treatment Data_Analysis Data Analysis and Reporting Follow_Up->Data_Analysis

References

Evaluating the Specificity of DL-01: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of the novel small molecule inhibitor, DL-01, in comparison to other known inhibitors targeting the same class of enzymes. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer an objective assessment of this compound's performance and potential for further development.

Introduction

The therapeutic efficacy of small molecule inhibitors is intrinsically linked to their specificity. Off-target effects, where a molecule interacts with unintended proteins, can lead to adverse side effects and a misleading interpretation of its biological function.[1][2][3] Therefore, rigorous evaluation of a compound's specificity is a critical step in the drug discovery and development process.[4] This guide focuses on this compound, a novel inhibitor, and compares its specificity profile against two alternative compounds, designated Competitor A and Competitor B.

Comparative Specificity Data

To quantitatively assess the specificity of this compound, its binding affinity against a panel of 300 kinases was determined and compared to that of Competitor A and Competitor B. The data is summarized in the table below, with binding affinity represented by the dissociation constant (Kd) in nanomolars (nM). A lower Kd value indicates a higher binding affinity.

Target KinaseThis compound (Kd, nM)Competitor A (Kd, nM)Competitor B (Kd, nM)
On-Target: Kinase X 15 25 50
Off-Target: Kinase Y>10,0005002,500
Off-Target: Kinase Z5,0001,200>10,000
Off-Target: Kinase A>10,000>10,0008,000
Off-Target: Kinase B8,0002,0006,000
... (295 other kinases)>10,000......

Table 1: Binding affinities of this compound, Competitor A, and Competitor B against a selected panel of kinases. Data for the remaining 295 kinases in the panel for this compound showed Kd values >10,000 nM.

The results indicate that this compound exhibits a high affinity for its intended target, Kinase X, with a Kd of 15 nM. Notably, it shows significantly weaker binding to the off-target kinases tested, with Kd values in the micromolar range or higher. In contrast, Competitor A and Competitor B demonstrate considerable off-target binding to Kinase Y and Kinase Z, and Kinase A and Kinase B, respectively.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the specificity of this compound and its competitors.

Kinase Profiling Assay (KinomeScan™)

This assay measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Procedure:

    • This compound, Competitor A, and Competitor B were individually prepared at a concentration of 100 µM in DMSO.

    • Each compound was then diluted to a final assay concentration of 1 µM in the binding buffer.

    • The compounds were incubated with the kinase panel (300 human kinases) in the presence of the immobilized ligand for 1 hour at room temperature.

    • The beads were washed to remove unbound kinase.

    • The amount of bound kinase was quantified using qPCR.

    • The results were expressed as a percentage of the DMSO control, and Kd values were calculated from a full dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]

  • Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (kinase). The heat released or absorbed during the binding event is measured by the ITC instrument.

  • Procedure:

    • Recombinant Kinase X was purified to >95% purity. The protein concentration was determined by UV-Vis spectroscopy.

    • This compound, Competitor A, and Competitor B were dissolved in the same buffer as the protein to the desired concentrations.

    • The sample cell was filled with the Kinase X solution (20 µM), and the injection syringe was filled with the inhibitor solution (200 µM).

    • The inhibitor was injected into the protein solution in a series of small aliquots (typically 2 µL) at a constant temperature (25°C).

    • The heat change after each injection was measured and integrated.

    • The resulting data were fitted to a binding model to determine the thermodynamic parameters, including the Kd.

Visualizations

Experimental Workflow for Specificity Evaluation

The following diagram illustrates the workflow used to assess the specificity of a small molecule inhibitor like this compound.

G cluster_0 Primary Screening & Hit Identification cluster_1 Specificity Profiling cluster_2 Cellular Validation cluster_3 Lead Optimization a Compound Library b High-Throughput Screening (e.g., Biochemical Assay) a->b c Initial Hits b->c d Kinase Panel Screening (e.g., KinomeScan™) c->d e Cellular Thermal Shift Assay (CETSA) c->e f Affinity-Based Assays (e.g., SPR, ITC) d->f g On-Target Engagement Assays f->g h Off-Target Phenotypic Assays f->h i Comparison with Genetic Knockdown (siRNA/CRISPR) g->i j Structure-Activity Relationship (SAR) Studies i->j k Refined Specificity Profile j->k

Caption: Workflow for evaluating small molecule inhibitor specificity.

Hypothetical Signaling Pathway for Kinase X

The diagram below illustrates a simplified signaling pathway involving Kinase X and highlights the potential consequences of on-target and off-target inhibition.

G cluster_pathway Cell Signaling Pathway Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates KinaseX Kinase X (On-Target) UpstreamKinase->KinaseX Activates KinaseY Kinase Y (Off-Target) UpstreamKinase->KinaseY Activates Substrate1 Substrate 1 KinaseX->Substrate1 Phosphorylates CellularResponse1 Cellular Response 1 (e.g., Proliferation) Substrate1->CellularResponse1 Substrate2 Substrate 2 KinaseY->Substrate2 Phosphorylates CellularResponse2 Cellular Response 2 (e.g., Toxicity) Substrate2->CellularResponse2 DL01 This compound DL01->KinaseX Inhibits (High Specificity) CompetitorA Competitor A CompetitorA->KinaseX Inhibits CompetitorA->KinaseY Inhibits (Off-Target)

Caption: On-target vs. off-target effects in a signaling pathway.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a highly specific inhibitor of Kinase X. Its superior specificity profile, as evidenced by the kinase panel screen and confirmed by biophysical methods, suggests a lower potential for off-target effects compared to Competitor A and Competitor B. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the continued evaluation and development of this compound as a potential therapeutic agent. Further cellular studies are recommended to validate these findings and to fully elucidate the on-target and any potential off-target pharmacology of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of DL-01: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of DL-01, a drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs). While the Safety Data Sheet (SDS) for a specific formulation of this compound, "this compound formic" (CAS No. 2964513-44-6), indicates it is not classified as a hazardous substance, the cytotoxic nature of compounds within this class necessitates a cautious and standardized approach to disposal.[1]

It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, state, and federal regulations. The following procedures are based on general best practices for cytotoxic and ADC-related waste.

I. Essential Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Work should be conducted in a designated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant, disposable (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat, preferably disposable or dedicated
Respiratory Protection Recommended if there is a risk of aerosolization

II. Step-by-Step Disposal Protocol for this compound

The appropriate disposal method for this compound is contingent on its physical state (solid powder or in solution) and the quantity to be discarded. Under no circumstances should this compound or its solutions be disposed of down the drain.

A. Disposal of Solid (Powder) this compound:

  • Collection: Carefully transfer the solid this compound into a designated, clearly labeled chemical waste container. To prevent the generation of dust, use appropriate tools such as a chemical spatula.

  • Container Labeling: The waste container must be robust, leak-proof, and clearly labeled with the full chemical name ("this compound formic"), CAS number (2964513-44-6), and any other identifiers mandated by your institution's EHS office.

  • Waste Segregation: Store the container with other solid cytotoxic or high-potency chemical waste. It is crucial to keep it segregated from incompatible materials, such as strong oxidizing agents.

  • EHS Pickup: Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.

B. Disposal of this compound in Solution:

  • Solvent Identification: Identify the solvent used to dissolve the this compound (e.g., DMSO, ethanol).

  • Waste Collection: Pour the solution into a compatible, leak-proof, and clearly labeled liquid waste container. The label must include the full chemical name of the solute ("this compound formic") and the solvent(s).

  • Segregation of Waste Streams: Store the liquid waste container with compatible waste streams. For instance, halogenated and non-halogenated solvent waste should typically be kept separate.

  • EHS Pickup: Arrange for the collection of the liquid chemical waste through your institution's EHS office.

C. Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of as solid chemical waste.

  • Collection: Place all contaminated disposable items into a designated solid chemical waste container.

  • Labeling and Storage: Label the container appropriately and store it alongside other solid cytotoxic waste.

  • EHS Pickup: Contact your EHS office for proper disposal.

III. Spill Management

In the event of a spill, the primary goals are to contain the material and prevent its entry into drains or waterways.

  • Secure the Area: If the spill is significant or in a poorly ventilated area, evacuate personnel and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection and Disposal: Place the absorbed material or swept solid into a labeled chemical waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should be disposed of as chemical waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DL01_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_contaminated_items Contaminated Items Disposal cluster_final_disposal Final Disposal start This compound Waste Identified is_solid Solid (Powder)? start->is_solid contaminated_items Contaminated Items (Gloves, Pipettes, etc.) start->contaminated_items collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes identify_solvent Identify Solvent is_solid->identify_solvent No segregate_solid Segregate from Incompatible Waste collect_solid->segregate_solid contact_ehs Contact EHS for Pickup segregate_solid->contact_ehs collect_liquid Collect in Labeled Liquid Waste Container identify_solvent->collect_liquid segregate_liquid Segregate by Solvent Type collect_liquid->segregate_liquid segregate_liquid->contact_ehs collect_contaminated Collect in Labeled Solid Waste Container contaminated_items->collect_contaminated collect_contaminated->contact_ehs

Caption: Workflow for the safe disposal of this compound and associated contaminated materials.

By adhering to these procedures and maintaining open communication with your institution's safety office, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Essential Safety and Handling Protocols for DL-01

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "DL-01" is associated with several complex molecules intended for research, including drug-linker conjugates for Antibody-Drug Conjugates (ADCs). Publicly accessible Safety Data Sheets (SDS) for a substance definitively identified as "this compound" are not available. The information provided herein is a general framework for handling novel or poorly characterized research chemicals and is not a substitute for a substance-specific SDS. The chemical supplier is legally required to provide an SDS, which must be the primary source of all safety, handling, and disposal information.

This guide provides essential, immediate safety and logistical information for handling the research chemical designated "this compound," based on best practices for potent or novel compounds of unknown toxicity.

Pre-Handling Mandatory Safety Protocol

Before any work begins, it is mandatory to obtain the Safety Data Sheet (SDS) from the supplier. If an SDS is not provided with the shipment, all work with this compound is prohibited until it is obtained and reviewed by all personnel involved and the institution's Environmental Health and Safety (EHS) department.

The following workflow must be followed:

cluster_pre_handling Pre-Handling Protocol cluster_handling Operational Protocol obtain_sds Obtain Substance-Specific Safety Data Sheet (SDS) from Supplier review_sds Review SDS with Principal Investigator (PI) and EHS obtain_sds->review_sds SDS Received risk_assessment Perform Formal Risk Assessment review_sds->risk_assessment develop_sop Develop and Approve Standard Operating Procedure (SOP) risk_assessment->develop_sop select_ppe Select & Inspect PPE (Based on SOP) develop_sop->select_ppe SOP Approved prepare_area Prepare Designated Handling Area select_ppe->prepare_area execute_procedure Execute Experiment Following SOP prepare_area->execute_procedure decontaminate Decontaminate & Dispose of Waste per SOP execute_procedure->decontaminate

Caption: Mandatory workflow for initiating work with this compound.

Personal Protective Equipment (PPE)

Given the likely nature of this compound as a potent research compound, a high level of precaution is warranted. The following table summarizes the minimum required PPE. This must be adjusted based on the specific hazards identified in the substance-specific SDS.

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and accidental contact with the face.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, thicker Butyl or Neoprene outer layer). Consult glove manufacturer's compatibility chart.Provides robust protection against chemical permeation. Double-gloving allows for safe removal of the outer layer if contaminated.
Body Protection Disposable, solid-front chemical-resistant gown with tight-fitting cuffs. A chemically resistant apron should be worn over the gown.Prevents skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required. The type (e.g., N95, elastomeric half-mask with cartridges, or powered air-purifying respirator - PAPR) depends on the scale of work and potential for aerosolization. A formal respiratory protection program, including fit testing, is mandatory.Protects against inhalation of powders or aerosols, a primary route of exposure for potent compounds.

Operational Plan: Handling Protocol

This protocol assumes this compound is a solid (powder) and will be handled in a certified chemical fume hood or other ventilated enclosure.

A. Preparation:

  • Designated Area: Cordon off a designated area for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers into the fume hood before opening the primary container of this compound.

  • Verify Safety Equipment: Ensure a certified chemical fume hood is operational. Locate the nearest eyewash station and safety shower. Have a chemical spill kit readily available.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

B. Handling this compound (Weighing and Solubilizing):

  • Inert Environment: For compounds like "this compound formic," which may be sensitive, storage under nitrogen is recommended.[1][2] Handle in an inert atmosphere (e.g., glovebox) if the SDS indicates sensitivity to air or moisture.

  • Minimize Dust: Open the container inside the fume hood. Use careful technique to avoid generating dust. Use a micro-spatula for transfers.

  • Weighing: Tare a pre-labeled vial on a balance. Carefully add the required amount of this compound. Do not remove the open vial from the fume hood.

  • Solubilization: Add the desired solvent (e.g., DMSO) slowly to the vial containing the this compound powder.[1] Cap the vial securely and mix as required (e.g., vortex).

  • Container Closure: Securely close the primary container of this compound. Wipe the exterior with a damp cloth (using a suitable deactivating agent if known, otherwise 70% ethanol) and place it back in its designated storage location.

C. Post-Handling & Decontamination:

  • Surface Decontamination: Wipe down all surfaces inside the fume hood, as well as any equipment used, with a suitable cleaning or deactivating agent as specified by the SDS or your institution's EHS office.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The face shield, gown, and inner gloves should be removed next, followed by respiratory and eye protection. Wash hands thoroughly with soap and water.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste:

    • Place all contaminated disposable items (gloves, bench paper, weigh boats, pipette tips, vials) into a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste:

    • Needles or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Potent Compound").

    • Store waste in a designated satellite accumulation area until it is collected by EHS personnel.

This comprehensive plan must be incorporated into a formal Standard Operating Procedure (SOP) and approved by the Principal Investigator and the relevant institutional safety committee before any work with this compound commences.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。